molecular formula C8H5BrF4 B1302113 5-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 239135-48-9

5-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1302113
CAS No.: 239135-48-9
M. Wt: 257.02 g/mol
InChI Key: MQZWBTRGSDOAIO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a versatile benzyl bromide reagent designed for research and development, particularly in medicinal chemistry. The molecular scaffold, featuring both fluoro and trifluoromethyl substituents , is highly valued for its role in creating structurally complex molecules with enhanced biological activity . This compound is primarily used as a key building block in organic synthesis, for example, in N-benzylation reactions to create novel tetracyclic frameworks similar to pharmacologically active acridone and benzopiperazine derivatives . The incorporation of fluorine atoms is a common strategy in drug design, as it can influence a molecule's metabolic stability, lipophilicity, and bioavailability . Researchers can utilize this reagent to develop new compounds for screening against various biological targets. Please note that the specific physical properties (e.g., boiling point, density) and hazard classifications for this exact isomer are not fully available in the current search results. Related compounds, such as 2-Fluoro-5-trifluoromethylbenzyl bromide, are known to be moisture-sensitive liquids and require handling in a controlled environment . It is strongly recommended to consult the material safety data sheet (MSDS) for safe handling procedures. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWBTRGSDOAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372158
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
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Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-48-9
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
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Record name 239135-48-9
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Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its applications, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 239135-48-9, is a halogenated aromatic compound valued for its utility in introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1][2][3] The incorporation of fluorine and a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable reagent for drug discovery and the synthesis of advanced materials.[4]

The key physical and chemical properties of this compound are summarized in the table below. It is important to distinguish this isomer from its positional isomers, such as 2-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 220239-69-0) and 3-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 239087-09-3), as their properties and reactivity may differ.[4][5]

PropertyValueReference
CAS Number 239135-48-9[1][2][3]
Molecular Formula C₈H₅BrF₄[3]
Molecular Weight 257.03 g/mol [3]
IUPAC Name 1-(Bromomethyl)-5-fluoro-2-(trifluoromethyl)benzene
Physical Form Liquid
Purity Typically ≥98%[4]
Storage Temperature Ambient Temperature

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of the corresponding toluene derivative, 5-fluoro-2-(trifluoromethyl)toluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[6] The use of a non-polar solvent like carbon tetrachloride or a less toxic alternative such as (trifluoromethyl)benzene or acetonitrile is common.[6][7]

Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Benzylic Bromination

Materials:

  • 5-Fluoro-2-(trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-(trifluoromethyl)toluene (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. For photochemical initiation, irradiate the flask with a UV lamp or a household compact fluorescent lamp.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Washing: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-Fluoro-2-(trifluoromethyl)toluene 5-Fluoro-2-(trifluoromethyl)toluene Reaction_Mixture Dissolve in CCl4 Add NBS and AIBN 5-Fluoro-2-(trifluoromethyl)toluene->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture AIBN AIBN (Initiator) AIBN->Reaction_Mixture Reflux Heat to Reflux (or UV irradiation) Reaction_Mixture->Reflux Initiation Cool_Filter Cool to RT Filter Succinimide Reflux->Cool_Filter Reaction Complete Wash Wash with NaHCO3 and Brine Cool_Filter->Wash Dry_Concentrate Dry over MgSO4 Concentrate Wash->Dry_Concentrate Purification Flash Chromatography or Vacuum Distillation Dry_Concentrate->Purification Product This compound Purification->Product

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.8 ppm), with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. A singlet for the trifluoromethyl group (CF₃) is expected. The chemical shift will be characteristic of a CF₃ group attached to a benzene ring. Another signal, likely a multiplet due to coupling with neighboring protons, will be observed for the single fluorine atom on the aromatic ring. The wider chemical shift range in ¹⁹F NMR allows for clear resolution of different fluorine-containing functional groups.[8]

  • ¹³C NMR: The carbon NMR will show distinct signals for the benzylic carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.

Reactivity and Applications

This compound is a reactive alkylating agent due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions, making it an excellent precursor for introducing the 5-fluoro-2-(trifluoromethyl)benzyl group into a wide range of molecules.

Its primary application lies in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][9] The presence of both a fluorine atom and a trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. For instance, similar fluorinated benzyl bromides are used in the synthesis of various therapeutic agents, including anti-cancer, anti-diabetic, and antiviral drugs.[10]

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science Starting_Material This compound Alkylation Nucleophilic Alkylation Starting_Material->Alkylation Functionalization Surface or Bulk Functionalization Starting_Material->Functionalization Drug_Scaffold Active Pharmaceutical Ingredient (API) Scaffold Drug_Scaffold->Alkylation Final_Drug Fluorinated Drug Candidate Alkylation->Final_Drug Polymer_Precursor Monomer or Polymer Backbone Polymer_Precursor->Functionalization Advanced_Material Fluorinated Polymer or Specialty Chemical Functionalization->Advanced_Material

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301 + P330 + P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11]

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and material science. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and the development of novel fluorinated compounds.

Core Physicochemical Properties

This compound is a halogenated aromatic compound valued for its unique electronic properties and reactivity. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical behavior, making it a versatile reagent for introducing fluorinated moieties into larger molecules.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Molecular Formula C₈H₅BrF₄
Molecular Weight 257.02 g/mol
Appearance Solid
Melting Point Not available[1][2]
Boiling Point 188.3 ± 35.0 °C at 760 Torr[1]
Density 1.640 ± 0.06 g/cm³ (at 20°C)[1]
Solubility Not available[1][2]
CAS Number 239135-48-9[3]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a lachrymator, meaning it can cause severe eye irritation and tearing.

Table 2: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationGHS05DangerH318: Causes serious eye damage.
Aquatic Hazard, Chronic (Category 3)GHS09-H412: Harmful to aquatic life with long lasting effects.

Note: This is not an exhaustive list of all potential hazards. Please refer to the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Experimental Protocols

Representative Synthesis of a Fluorinated Benzyl Bromide

This protocol describes a common method for the bromination of a benzylic alcohol.

Reaction Scheme:

G Fluorinated_Benzyl_Alcohol 5-Fluoro-2-(trifluoromethyl)benzyl alcohol Product This compound Fluorinated_Benzyl_Alcohol->Product 1. Brominating_Agent Phosphorus tribromide (PBr3) Brominating_Agent->Product 2. Solvent Toluene Solvent->Product 3. (Reaction Medium)

Caption: General synthesis pathway for a fluorinated benzyl bromide.

Materials:

  • 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous toluene

  • Dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol in anhydrous toluene is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath (0-10 °C).

  • A solution of phosphorus tribromide in anhydrous toluene is added dropwise to the stirred alcohol solution, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[4]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the benzylic protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents.[5][6] The ¹⁹F NMR would show signals corresponding to the fluorine atom on the ring and the trifluoromethyl group.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[7][8] The fragmentation pattern can also provide structural information.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research due to its ability to introduce a fluorinated benzyl moiety.

G Central_Node This compound Medicinal_Chemistry Medicinal Chemistry Central_Node->Medicinal_Chemistry Agrochemicals Agrochemicals Central_Node->Agrochemicals Material_Science Material Science Central_Node->Material_Science Drug_Discovery Drug Discovery & Development Medicinal_Chemistry->Drug_Discovery Organic_Synthesis Organic Synthesis Agrochemicals->Organic_Synthesis Material_Science->Organic_Synthesis

Caption: Key application areas of this compound.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties.[9][10] These groups can improve:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Binding Affinity: The electronic properties of fluorine can alter the pKa of nearby functional groups and lead to favorable interactions with biological targets.

This compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including anticancer, antiviral, and antidiabetic agents.[10]

Agrochemicals

Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[11] this compound can be used to synthesize novel agrochemicals with improved properties.

Material Science

The unique properties of fluorinated compounds are also exploited in material science. Polymers and other materials containing fluoroalkyl groups can exhibit enhanced thermal stability, chemical resistance, and unique surface properties.

Reaction Pathways

As a benzyl bromide, the primary reaction pathway for this compound involves nucleophilic substitution at the benzylic carbon. The bromide ion is a good leaving group, facilitating reactions with a wide range of nucleophiles.

G cluster_0 Nucleophilic Substitution (SN1/SN2) Start This compound Product Substituted Product Start->Product Reaction with Nu⁻ Leaving_Group Bromide Ion (Br⁻) Start->Leaving_Group Loss of Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General nucleophilic substitution pathway.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[12][13][14] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the stability of the benzylic carbocation intermediate in a potential Sₙ1 pathway.

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and applications of this compound. For further in-depth information, researchers are encouraged to consult the cited literature and the Safety Data Sheet provided by the supplier.

References

In-Depth Technical Guide: 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS: 239135-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a fluorinated aromatic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its key applications with a representative experimental workflow, and important safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 239135-48-9
Molecular Formula C₈H₅BrF₄
Molecular Weight 257.03 g/mol
Appearance Colorless to light yellow liquid or solid
Purity Typically ≥98%
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
Solubility Soluble in common organic solvents
InChI Key Not readily available

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard and reliable method involves the bromination of the corresponding alcohol, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. The following protocol is a representative procedure based on well-established methods for the conversion of benzyl alcohols to benzyl bromides.

Experimental Protocol: Synthesis of this compound

Reaction:

G 5-Fluoro-2-(trifluoromethyl)benzyl alcohol 5-Fluoro-2-(trifluoromethyl)benzyl alcohol This compound This compound 5-Fluoro-2-(trifluoromethyl)benzyl alcohol->this compound  PBr₃, Toluene, 0 °C to rt  

Figure 1: Synthesis of this compound.

Materials:

  • 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-Fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Synthesis

This compound is a versatile reagent primarily used as an alkylating agent to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of novel drug candidates and agrochemicals.

General Reactivity

The benzylic bromide is susceptible to nucleophilic substitution reactions (Sₙ2), where the bromide is displaced by a nucleophile. Common nucleophiles include amines, alcohols, thiols, and carbanions.

G cluster_0 Nucleophilic Substitution This compound This compound Alkylated Product Alkylated Product This compound->Alkylated Product Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Alkylated Product  Sₙ2 Reaction  

Figure 2: General reaction scheme for nucleophilic substitution.

Representative Experimental Workflow: N-Alkylation

The following workflow outlines a typical N-alkylation reaction, a common step in the synthesis of many nitrogen-containing bioactive molecules.

G start Start dissolve Dissolve amine (1.0 eq) and base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF) start->dissolve add_bromide Add this compound (1.1 eq) dropwise at room temperature dissolve->add_bromide react Stir at room temperature or gentle heat (e.g., 50-60 °C) for 2-12 hours (Monitor by TLC/LC-MS) add_bromide->react workup Quench with water and extract with an organic solvent (e.g., EtOAc) react->workup purify Wash, dry, and concentrate the organic layer workup->purify end Purify the crude product by column chromatography purify->end

Figure 3: Workflow for a typical N-alkylation reaction.

Safety Information

This compound is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Lachrymator.Handle in a fume hood to avoid inhalation.
Combustible liquid.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemical development. Its synthesis from the corresponding benzyl alcohol is straightforward, and its reactivity as an electrophile in nucleophilic substitution reactions is predictable and reliable. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

Spectroscopic Data for 5-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 239135-48-9). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, it outlines generalized experimental protocols for the acquisition of such data, serving as a practical resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a fluorinated organic compound with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of fluoro and trifluoromethyl substituents can significantly influence the physicochemical and biological properties of target molecules, making this a compound of interest for medicinal chemists. Spectroscopic analysis is critical for the unambiguous identification and characterization of such molecules. This guide aims to fill the current gap in publicly accessible data by providing a robust set of predicted spectroscopic values and standard methodologies for their experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and spectral data of similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.6 - 7.8m-2Aromatic CH
~ 7.2 - 7.4m-1Aromatic CH
~ 4.6s-2CH₂Br

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Description
~ 162 (d)C-F
~ 135 (q)C-CF₃
~ 132 (d)Aromatic CH
~ 128 (q)Aromatic CH
~ 124 (q)CF₃
~ 118 (d)Aromatic CH
~ 30CH₂Br

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -62s-CF₃
~ -112mAr-F
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1610, 1500Medium-StrongAromatic C=C stretch
1320StrongC-F stretch (trifluoromethyl)[1]
1250StrongC-F stretch (aromatic)[2]
1180 - 1100StrongSymmetric and asymmetric CF₃ stretch
1220MediumCH₂ wag
690 - 515MediumC-Br stretch[3]
Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
256/258Medium[M]⁺˙ (Molecular ion peak with bromine isotopes)
177High[M - Br]⁺ (Loss of bromine radical)[4][5][6]
157Medium[M - Br - HF]⁺
127Medium[C₇H₄F₂]⁺
108Medium[C₇H₄F]⁺
69Medium[CF₃]⁺[7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum at 470 MHz. A proton-decoupled pulse sequence is used, with a 30° pulse width and a relaxation delay of 1 second. Chemical shifts are referenced to an external standard of CFCl₃.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal or empty salt plates.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct injection or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 50-500.

  • Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Molecular_Weight Determine Molecular Weight & Elemental Composition (Br isotope pattern) MS->Molecular_Weight Functional_Groups Identify Functional Groups (C-Br, C-F, CF₃, Aromatic Ring) IR->Functional_Groups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR Structural_Framework Determine Connectivity & Chemical Environment H_NMR->Structural_Framework C_NMR->Structural_Framework F_NMR->Structural_Framework Final_Structure Confirm Structure of This compound Molecular_Weight->Final_Structure Functional_Groups->Final_Structure Structural_Framework->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

References

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide: Reactivity and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry, valued for its unique electronic properties that influence reactivity and impart desirable characteristics to target molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly modulates the reactivity of the benzylic bromide, impacting its stability, reaction kinetics, and suitability for various synthetic transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its handling, storage, and application in the synthesis of novel therapeutic agents.

Physicochemical Properties and Stability

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 239135-48-9[1]
Molecular Formula C₈H₅BrF₄
Molecular Weight 257.03 g/mol [1]
Appearance Solid[2]
Storage Temperature Recommended to be stored in a cool, dry place in tightly closed containers.[3]

Stability and Handling:

This compound is a reactive compound and should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[2] It is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation.[3] The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[3] Over time, like many benzyl bromides, it can undergo slow decomposition, particularly when exposed to light and moisture, leading to the formation of hydrobromic acid and other degradation products. Therefore, it is advisable to use the compound relatively fresh or to purify it before use if it has been stored for an extended period.

Reactivity Profile

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the reaction mechanism and rate.

Electronic Effects of Substituents:

  • Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (σₚ = 0.54).[4] It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it destabilizes the formation of a benzylic carbocation.

  • Fluorine Atom (-F): Fluorine is also an electronegative atom and acts as an electron-withdrawing group through induction (σₚ = 0.06).[4] However, it can also act as a weak π-donor through resonance.

The combined effect of these two electron-withdrawing groups at the ortho and meta positions relative to the bromomethyl group makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. This electronic setup generally favors an Sₙ2 (bimolecular nucleophilic substitution) mechanism over an Sₙ1 (unimolecular nucleophilic substitution) mechanism, as the formation of a primary benzylic carbocation is energetically unfavorable.[5][6]

dot digraph "SN2_Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1: Proposed Sₙ2 reaction pathway for this compound.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12];

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This compound

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Transition State

Nu ... [C...Br]δ⁻

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// Products Product [label=<

Substituted Product

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// Node styles node [fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#5F6368"]; } . Caption: Proposed Sₙ2 reaction pathway.

Comparative Reactivity:

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent for introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[9]

A. N-Alkylation Reactions

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of N-benzylated amines.

N_Alkylation_Workflow

Experimental Protocol: General Procedure for N-Alkylation [10][11]

  • To a solution of the amine (1.0 eq.) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base (1.5-2.0 eq.) such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

B. O-Alkylation Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide. This compound reacts readily with alkoxides generated from alcohols or phenols.

O_Alkylation_Workflow

Experimental Protocol: General Procedure for O-Alkylation [12][13][14]

  • To a solution of the alcohol or phenol (1.0 eq.) in a dry solvent such as tetrahydrofuran (THF) or DMF, add a base (1.2 eq.) such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases (in the case of NaH).

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Role in Drug Discovery and Development

The incorporation of the 5-fluoro-2-(trifluoromethyl)benzyl group into small molecules is a strategic approach in drug design. The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability. The fluorine atom can also participate in favorable interactions with biological targets, such as hydrogen bonding or halogen bonding, potentially increasing binding affinity and potency.

While specific examples of marketed drugs containing the 5-fluoro-2-(trifluoromethyl)benzyl moiety are not prominent, this structural motif is of significant interest in the development of new chemical entities (NCEs). For instance, trifluoromethylated benzyl groups have been utilized in the synthesis of compounds targeting a variety of biological pathways.[15]

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity is governed by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, which favor Sₙ2-type reactions. Proper handling and storage are essential to maintain its stability and purity. The ability to readily introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety makes this compound a valuable tool for researchers and scientists in the development of novel therapeutics with potentially improved pharmacological profiles. Further investigation into the quantitative reactivity and biological applications of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. This once-rare element is now a common feature in a significant portion of newly approved pharmaceuticals, a testament to its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine, offering researchers, scientists, and drug development professionals a comprehensive overview of its strategic application. We will delve into the core principles of how fluorine substitution influences metabolic stability, physicochemical properties, and target binding affinity, supported by quantitative data, detailed experimental protocols, and logical workflows.

The Physicochemical Impact of Fluorine Substitution

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of any element), and the strength of the carbon-fluorine bond—are the basis for its powerful effects in drug design. These attributes allow fluorine to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, enabling subtle yet significant modifications to a lead compound.

Modulation of pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups. For instance, introducing fluorine near a basic amine can lower its pKa, which can be a crucial tactic for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can increase the proportion of the neutral form of a basic drug at physiological pH, potentially enhancing its ability to cross biological membranes.

Fluorine's effect on lipophilicity (LogP/LogD) is highly context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, polyfluorination of an alkyl chain can decrease it. This ability to fine-tune lipophilicity is critical for balancing membrane permeability and aqueous solubility.

Table 1: Physicochemical Properties of Fluoxetine and its Active Metabolite, Norfluoxetine
CompoundpKaLogP
Fluoxetine9.84.05
Norfluoxetine10.953.5

Note: Data is compiled from various sources and should be considered illustrative.

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorine in medicinal chemistry is to enhance a drug's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.

By strategically placing a fluorine atom at a known site of metabolic attack (a "metabolic soft spot"), chemists can block this pathway, often leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
Compound PairMetricValue (Non-Fluorinated)Value (Fluorinated)Fold Change
Atorvastatin Analogues Intrinsic Clearance (CLint) (µL/min/mg)~80 (Acid form)Significantly lower (Expected)-
Celecoxib vs. SC-558 IC50 for COX-2 (µM)~0.05~0.04~1.25x more potent

Impact on Binding Affinity and Conformation

The introduction of fluorine can also directly enhance a drug's binding affinity to its target protein. This can occur through several mechanisms:

  • Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, as well as other non-canonical hydrogen bonds.

  • Conformational Control: The gauche effect, influenced by fluorine's electronegativity, can restrict the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more readily into the target's binding site.

  • Altered Polarity: Changes in the electronic distribution of the molecule due to fluorine can lead to more favorable electrostatic interactions with the protein.

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Keep on ice.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
  • Test Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.
  • Quenching Solution: Prepare acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the HLM suspension to each well.
  • Add the test compound working solution to the wells to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the cold quenching solution.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein amount.

Protocol for Nucleophilic Aromatic Substitution (SNAr) Fluorination

This protocol describes a general method for introducing a fluorine atom onto an electron-deficient aromatic ring.

1. Materials:

  • Electron-deficient aryl chloride or nitroarene.
  • Fluoride source (e.g., anhydrous potassium fluoride (KF) or cesium fluoride (CsF)).
  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).
  • High-boiling point aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
  • Anhydrous reaction vessel with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Setup:

  • To the reaction vessel, add the aryl chloride/nitroarene (1 equivalent), anhydrous KF or CsF (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).
  • Add the anhydrous solvent.
  • Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically between 80-150°C). The optimal temperature will depend on the reactivity of the substrate.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
  • Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated aromatic compound.

Visualizing Workflows and Pathways

Rational Drug Design Incorporating Fluorine

The decision to incorporate fluorine is a strategic one, often made during the lead optimization phase of drug discovery. The following workflow illustrates a rational approach.

RationalDrugDesign cluster_0 Lead Identification & Initial Profiling cluster_1 Problem Identification cluster_2 Fluorination Strategy cluster_3 Evaluation & Iteration Lead_ID Lead Compound Initial_ADME Initial ADME Profile Lead_ID->Initial_ADME Potency Target Potency Lead_ID->Potency Problem Identify Liabilities: - Poor Metabolic Stability - Low Potency - Off-target Effects - Poor PK Initial_ADME->Problem Potency->Problem Fluorine_Strategy Design Fluorinated Analogs: - Block Metabolism Site - Modulate pKa/LogP - Alter Conformation - Enhance Binding Problem->Fluorine_Strategy Synthesis Synthesize Analogs Fluorine_Strategy->Synthesis Re_evaluate Re-evaluate ADME, Potency, & Selectivity Synthesis->Re_evaluate Decision Meet Target Profile? Re_evaluate->Decision Optimized_Lead Optimized Lead Decision->Fluorine_Strategy No (Iterate) Decision->Optimized_Lead Yes

Caption: A workflow for the rational incorporation of fluorine in lead optimization.

Experimental Workflow for Late-Stage Fluorination

Late-stage fluorination allows for the introduction of fluorine into complex molecules at a late step in the synthetic sequence, which is highly valuable for structure-activity relationship (SAR) studies.

LateStageFluorination Start Advanced Intermediate or Final Compound Reaction_Setup Reaction Setup: - Substrate - Fluorinating Reagent - Catalyst (if applicable) - Solvent Start->Reaction_Setup Reaction Execute Fluorination Reaction (e.g., C-H Fluorination, Deoxyfluorination) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization: - NMR (1H, 19F, 13C) - Mass Spectrometry Purification->Analysis Final_Product Pure Fluorinated Product Analysis->Final_Product

Caption: A generalized experimental workflow for late-stage fluorination.

Signaling Pathway of Sitagliptin (A Fluorinated Drug)

Sitagliptin is a fluorinated inhibitor of dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes. Its mechanism of action involves the potentiation of incretin hormones.

Sitagliptin_Pathway Meal Meal Intake GLP1_GIP Incretins (GLP-1, GIP) Released from Gut Meal->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Sitagliptin Sitagliptin (Fluorinated Inhibitor) Sitagliptin->DPP4 Inhibits Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Inhibits Glucagon (via GLP-1) Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of the fluorinated DPP-4 inhibitor, Sitagliptin.

Conclusion

The strategic incorporation of fluorine has proven to be a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical and pharmacokinetic properties—often in a predictable and beneficial manner—has led to the development of safer and more effective drugs across a wide range of therapeutic areas. By blocking metabolic liabilities, fine-tuning pKa and lipophilicity, and enhancing binding affinity, fluorine can address many of the common challenges encountered in lead optimization. As our understanding of the subtle effects of fluorine continues to grow, and as new synthetic methodologies for its introduction become available, the rational design of fluorinated pharmaceuticals will undoubtedly continue to be a driving force in the future of drug discovery.

The Trifluoromethyl Group: A Cornerstone of Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, ultimately enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the critical role of the trifluoromethyl group in pharmaceutical development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and drug discovery workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a range of beneficial properties to a parent molecule, primarily driven by the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond.[4][5] These properties collectively contribute to improved drug-like characteristics.

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property quantified by the Hansch-Fujita lipophilicity parameter (π). The π value for a CF3 group is approximately +0.88, indicating its contribution to increasing a molecule's solubility in non-polar environments.[6] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to better absorption and distribution within the body.[4][7]

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[7][8] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2][9] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4][10]

Modulation of Electronic Properties and pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density of the molecule.[1][2][5] This can alter the acidity (pKa) of nearby functional groups. For instance, the introduction of a CF3 group on an aniline ring can decrease its pKa, making it less basic.[11][12] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with biological targets.

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) and chloro (-Cl) groups.[13] While sterically larger than a hydrogen atom, its size is comparable to a methyl group, allowing it to fit into similar binding pockets of enzymes and receptors.[7][14] This bioisosteric replacement can be used to fine-tune the steric and electronic properties of a lead compound to improve its efficacy and selectivity.[13]

Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Drugs

The impact of the trifluoromethyl group on a drug's properties is best illustrated through a direct comparison of analogous compounds. A classic example is the comparison between the selective COX-2 inhibitors Celecoxib, which contains a trifluoromethyl group, and Rofecoxib, which has a methylsulfonyl group.[15][16]

PropertyCelecoxib (with -CF3)Rofecoxib (with -SO2CH3)Impact of Trifluoromethyl Group
Chemical Structure Contains a trifluoromethylated pyrazole ringContains a furanone ring with a methylsulfonylphenyl group[1][17]The trifluoromethyl group is a key feature of Celecoxib's structure.
LogP (Lipophilicity) ~3.7~2.1The CF3 group contributes to higher lipophilicity.
Metabolic Half-life (t½) ~11 hours~17 hoursWhile both are metabolized, the CF3 group in Celecoxib contributes to its metabolic profile. Rofecoxib's longer half-life is influenced by its overall structure.
pKa ~11.1 (sulfonamide)Not applicable (no acidic/basic center in the same range)The electron-withdrawing CF3 group influences the acidity of the sulfonamide proton.
Binding Affinity (IC50 for COX-2) ~40 nM[10]~27 nMBoth are potent inhibitors; the trifluoromethyl group in Celecoxib is crucial for its high-affinity binding to the COX-2 active site.[7][18]
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) ~375[10]~60-fold more selective than celecoxib[7][18]Both are highly selective for COX-2 over COX-1.

Another example is Lesinurad, a URAT1 inhibitor for the treatment of gout, which features a trifluoromethyl group. While a direct non-fluorinated analog is not a marketed drug, structure-activity relationship (SAR) studies on URAT1 inhibitors have consistently shown that the trifluoromethyl group is critical for high potency.[19][20] Lesinurad has an IC50 for URAT1 of approximately 7.2 μM.[19]

Experimental Protocols

Synthesis of Trifluoromethylated Compounds

Synthesis of Celecoxib: A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-dicarbonyl compound with a substituted hydrazine.[6][10][21]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[10]

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[10]

  • Add a catalytic amount of hydrochloric acid.[10]

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[10]

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[10]

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[10]

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[10]

In Vitro Biological Assays

In Vitro COX-2 Inhibition Assay (IC50 Determination): This assay determines the concentration of an inhibitor required to reduce the activity of the COX-2 enzyme by 50%.[10][22]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • In a 96-well plate, pre-incubate the COX-2 enzyme with the various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[10]

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.[10]

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes) and then terminate it by adding a stopping solution (e.g., a strong acid).[10]

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.[10]

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

In Vitro Metabolic Stability Assay using Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[9][23][24]

Materials:

  • Pooled human liver microsomes

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsome solution to each well.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.[24]

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[9]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[9]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.[23]

Physicochemical Property Determination

LogP Determination by HPLC: This method provides an estimate of a compound's lipophilicity.[2][25][26][27]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of methanol and water)

  • A set of standard compounds with known logP values

  • Test compound

Procedure:

  • Prepare solutions of the standard compounds and the test compound in the mobile phase.

  • Inject each standard solution onto the HPLC column and record the retention time (tR).

  • Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values (k' = (tR - t0) / t0, where t0 is the void time).

  • Inject the test compound solution and determine its retention time.

  • Calculate the log k' for the test compound.

  • Use the calibration curve to determine the logP of the test compound.

pKa Determination by Potentiometric Titration: This is a classic method for measuring the acid dissociation constant.[14][28][29]

Materials:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Solution of the test compound at a known concentration

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume and concentration of the test compound solution in a beaker with a magnetic stir bar.

  • Slowly titrate the solution with the standardized acid or base, recording the pH at regular volume increments.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Visualizations

Signaling Pathway: Serotonin Reuptake and Inhibition

Many trifluoromethylated drugs, such as Fluoxetine, act as selective serotonin reuptake inhibitors (SSRIs). The following diagram illustrates the mechanism of action of SSRIs in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle 5-HT_released Vesicle->5-HT_released Release SERT Serotonin Transporter (SERT) 5-HT_reuptake 5-HT_released->5-HT_reuptake 5-HT_Receptor 5-HT Receptor 5-HT_released->5-HT_Receptor Binding 5-HT_reuptake->SERT Reuptake SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibition Signaling_Cascade Downstream Signaling Cascade 5-HT_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Response Signaling_Cascade->Neuronal_Response

Caption: Mechanism of action of SSRIs.

Experimental Workflow: Structure-Activity Relationship (SAR) Studies

The development of potent and selective drugs often involves extensive SAR studies, where the chemical structure of a lead compound is systematically modified to improve its biological activity.

G Start Identify Lead Compound Design Design Analogs with Systematic Modifications (e.g., CF3 introduction) Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis In_Vitro In Vitro Screening (Binding & Activity Assays) Synthesis->In_Vitro Data_Analysis Analyze Data & Establish SAR In_Vitro->Data_Analysis Select_Candidate Potent/Selective Candidate? Data_Analysis->Select_Candidate Select_Candidate->Design No Optimization Further Optimization (ADME/Tox Properties) Select_Candidate->Optimization Yes End Lead Candidate for In Vivo Studies Optimization->End

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Logical Relationship: Impact of the Trifluoromethyl Group on Drug Properties

The introduction of a trifluoromethyl group initiates a cascade of changes in a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

G cluster_cause Introduction of CF3 Group cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects CF3 CF3 Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Metabolic_Stability Increased Metabolic Stability CF3->Metabolic_Stability pKa Altered pKa CF3->pKa Binding Modified Steric & Electronic Profile CF3->Binding Pharmacokinetics Improved Pharmacokinetics (Absorption, Half-life) Lipophilicity->Pharmacokinetics Metabolic_Stability->Pharmacokinetics pKa->Pharmacokinetics Pharmacodynamics Enhanced Pharmacodynamics (Potency, Selectivity) pKa->Pharmacodynamics Binding->Pharmacodynamics

Caption: Logical flow of the effects of the trifluoromethyl group.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a paramount strategy in the design and synthesis of novel compounds with enhanced properties. This in-depth technical guide explores the diverse applications of fluorinated building blocks in modern organic synthesis, providing a comprehensive resource for researchers, scientists, and professionals in drug development. From altering physicochemical characteristics to enhancing biological activity, the judicious placement of fluorine can profoundly impact molecular behavior. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and offers specific experimental protocols for the synthesis and application of these versatile building blocks.

The Impact of Fluorination on Molecular Properties

The unique properties of the fluorine atom—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—are central to its transformative effects on organic molecules.[1][2] These properties collectively influence a range of molecular parameters critical for drug discovery and materials science.

Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.

  • pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of anilines and phenols is demonstrably lowered upon fluorination, which can be crucial for modulating drug-receptor interactions and pharmacokinetic profiles.[3]

  • Lipophilicity (logP): The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of trifluoromethyl (CF3) or other polyfluorinated groups generally increases it.[3][4] This modulation of lipophilicity is a key tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2] Replacing metabolically labile C-H bonds with C-F bonds is a common and effective strategy to enhance the metabolic stability and in vivo half-life of drug candidates.

Table 1: Influence of Fluorination on Physicochemical Properties

Parent CompoundFluorinated AnalogChange in pKaChange in logP/logDReference(s)
Aniline4-Fluoroaniline[3]
Phenol4-Fluorophenol[3]
2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridinepKa: 3.69 → 0.97logD7.4: 1.69 → 2.13[3]
2-(Ethylthio)pyridine2-(Trifluoroethylthio)pyridinepKa: 3.68 → 1.49logD7.4: 2.26 → 2.71[3]
Conformational Control and Binding Affinity

The introduction of fluorine can induce specific conformational preferences in a molecule due to electrostatic and hyperconjugative interactions. This can lead to a more favorable pre-organization of the ligand for its biological target, thereby enhancing binding affinity and selectivity.

Synthesis of Key Fluorinated Building Blocks

A diverse arsenal of fluorinated building blocks is commercially available or can be synthesized in the laboratory. The following sections detail the preparation of some of the most important reagents.

Electrophilic Fluorinating Reagents

Electrophilic fluorinating reagents, often referred to as "F+" sources, are essential for the direct fluorination of electron-rich substrates.

  • Selectfluor® (F-TEDA-BF₄): This is a widely used, stable, and commercially available electrophilic fluorinating agent.[7][8][9][10][11]

    Experimental Protocol: Synthesis of Selectfluor® [7]

    • N-Alkylation of DABCO: React 1,4-diazabicyclo[2.2.2]octane (DABCO) with dichloromethane in a Menshutkin reaction.

    • Ion Exchange: Perform an ion exchange with sodium tetrafluoroborate to replace the chloride counterion with tetrafluoroborate.

    • Fluorination: Treat the resulting salt with elemental fluorine and sodium tetrafluoroborate to yield Selectfluor®.

  • N-Fluorobenzenesulfonimide (NFSI): Another common and versatile electrophilic fluorinating reagent.

Nucleophilic Trifluoromethylating Reagents

These reagents deliver a nucleophilic "CF₃⁻" equivalent and are crucial for the trifluoromethylation of electrophilic substrates.

  • Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane is a cornerstone reagent for nucleophilic trifluoromethylation.

  • Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This reagent serves as a precursor to the difluoromethyl anion and is used in nucleophilic difluoromethylation reactions.[1][12]

    Experimental Protocol: Synthesis of Difluoromethyl Phenyl Sulfone [13]

    • Preparation of Fluoromethyl Phenyl Sulfide: React methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of antimony trichloride in chloroform. The reaction is exothermic.

    • Oxidation: Treat the crude fluoromethyl phenyl sulfide with Oxone® (potassium peroxymonosulfate) in a mixture of methanol and water to yield fluoromethyl phenyl sulfone.

Radical Trifluoromethylating Reagents

Radical trifluoromethylation has emerged as a powerful tool for the functionalization of a wide range of substrates, particularly heterocycles.

  • Togni Reagents: These hypervalent iodine compounds are effective electrophilic and radical trifluoromethylating agents.[14]

  • Langlois' Reagent (CF₃SO₂Na): Sodium triflinate is a readily available and widely used precursor for generating the trifluoromethyl radical.

Applications in Organic Synthesis: Key Transformations

Fluorinated building blocks are employed in a vast array of organic transformations to introduce fluorine-containing motifs into target molecules.

Trifluoromethylation Reactions

The introduction of the trifluoromethyl (CF₃) group is one of the most common applications of fluorinated building blocks.

Copper-based catalytic systems are widely used for the trifluoromethylation of aryl halides and other substrates.

Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

Aryl Iodide SubstrateTrifluoromethylating AgentCatalyst/LigandSolventYield (%)Reference(s)
4-IodoanisoleTMSCF₃CuI (10 mol%)NMP85[4]
1-IodonaphthaleneTMSCF₃CuI (10 mol%)NMP92[4]
2-IodopyridineTMSCF₃CuI (10 mol%)NMP78[4]
Ethyl 4-iodobenzoateCF₃CO₂NaCuI (20 mol%)/PhenDMF88[4]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [15][16][17]

  • To a reaction vessel, add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium fluoride (2.0 mmol).

  • Add anhydrous DMF (5 mL) and trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals for C-H trifluoromethylation and other transformations.[7][12][13][18][19]

photoredox_trifluoromethylation cluster_photocatalyst Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_excited Excited PC* CF3_radical CF₃• Radical PC_excited->CF3_radical SET PC_reduced Reduced PC⁻ PC_oxidized Oxidized PC⁺ Arene Arene (Ar-H) Arene_radical_cation Arene Radical Cation (Ar-H)⁺˙ Arene->Arene_radical_cation Oxidation Adduct Radical Adduct Product Trifluoromethylated Arene (Ar-CF₃) Adduct->Product Oxidation & Deprotonation CF3_source CF₃ Source (e.g., CF₃SO₂Cl) CF3_source->CF3_radical Reduction Arene_radical_cationCF3_radical Arene_radical_cationCF3_radical Arene_radical_cationCF3_radical->Adduct

Difluoromethylation and Monofluoromethylation

The introduction of difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups is also of significant interest, as these moieties can act as lipophilic hydrogen bond donors.

Table 3: Synthesis of α,α-Difluoromethyl Ketones

Starting MaterialDifluoromethylating AgentCatalyst/ReagentSolventYield (%)Reference(s)
AcetophenonePhSO₂CF₂HNaHTHF75[10][20]
1-IndanoneTMSCF₂HCsFDMF82[21]
ChalconeBrCF₂CO₂Et / CuPd(OAc)₂Toluene68[9]

Experimental Protocol: Difluoromethylation of a Ketone using PhSO₂CF₂H [10][20]

  • To a solution of the ketone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of difluoromethyl phenyl sulfone (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are prevalent in pharmaceuticals and agrochemicals. Direct fluorination of heterocycles or the use of fluorinated building blocks in cyclization reactions are common strategies.

2-Fluoropyridines are valuable intermediates and can be synthesized via nucleophilic aromatic substitution (SNAr) from the corresponding 2-chloropyridines or via C-H fluorination.[16][22][23]

SNAr_Fluorination Start 2-Chloropyridine Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + F⁻ Product 2-Fluoropyridine Intermediate->Product - Cl⁻ (Rate-determining step) Reagents KF, 18-crown-6 High Temperature

Experimental Protocol: Synthesis of 2-Fluoropyridine [15]

  • To an oven-dried flask, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

  • Place the flask in a water bath at ambient temperature and stir.

  • Add silver(II) fluoride (19.7 g, 135 mmol) in one portion.

  • Monitor the reaction by TLC. The reaction is typically complete in 90 minutes.

  • Filter the reaction mixture over Celite®, rinsing with acetonitrile.

  • Concentrate the filtrate and purify by column chromatography.

Trifluoromethylated pyrazoles are important motifs in medicinal chemistry and can be synthesized through cycloaddition reactions.[24][25][26][27][28]

Experimental Protocol: Synthesis of a 3-Trifluoromethylated Pyrazole [24]

  • Cycloaddition: React a chalcone (1.0 mmol) with an excess of the appropriate hydrazonoyl bromide (precursor to the trifluoroacetonitrile imine) in the presence of triethylamine (1.5 mmol) at room temperature to form the trans-configured 5-acyl-pyrazoline.

  • Aromatization: Treat the isolated pyrazoline with manganese dioxide (5.0 mmol) in a suitable solvent (e.g., DMSO or hexane, which can lead to different products) and stir at room temperature until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Asymmetric Fluorination

The enantioselective introduction of fluorine is crucial for the synthesis of chiral fluorinated drugs. This is often achieved using chiral catalysts in conjunction with electrophilic fluorinating reagents.

Table 4: Asymmetric Fluorination of β-Keto Esters

β-Keto Ester SubstrateFluorinating AgentChiral CatalystSolventYield (%)ee (%)Reference(s)
Ethyl 2-oxocyclopentanecarboxylateSelectfluor®Cu(II)/Bis(oxazoline)CH₂Cl₂9592[29]
tert-Butyl 2-oxocyclohexanecarboxylateNFSINi(II)/DBFOXTHF8895[29][30]
Ethyl benzoylacetateSelectfluor®Chiral ThioureaToluene9185[31]

Asymmetric_Fluorination_Workflow Start Prochiral Substrate (e.g., β-Keto Ester) Catalyst_Activation Chiral Catalyst Activation Start->Catalyst_Activation Enolate_Formation Formation of Chiral Enolate Catalyst_Activation->Enolate_Formation Fluorination Diastereoselective Fluorination with Electrophilic Fluorinating Agent Enolate_Formation->Fluorination Product Enantioenriched Fluorinated Product Fluorination->Product Catalyst_Regeneration Catalyst Regeneration Fluorination->Catalyst_Regeneration Catalyst_Regeneration->Catalyst_Activation

Conclusion

The strategic use of fluorinated building blocks is an indispensable tool in modern organic synthesis, offering unparalleled opportunities to fine-tune the properties of molecules for a wide range of applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to leverage the power of fluorine in their synthetic endeavors. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the development and application of new fluorinated building blocks and innovative fluorination strategies will undoubtedly remain at the forefront of chemical research.

References

Discovery and development of novel fluorinating reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Novel Fluorinating Reagents

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Over the past few decades, the field of organofluorine chemistry has undergone a significant transformation, moving away from harsh, hazardous traditional reagents towards a sophisticated toolkit of milder, more selective, and functionally tolerant fluorinating agents.[1][2] This guide provides a comprehensive overview of the discovery and development of novel reagents, categorized into electrophilic, nucleophilic, and radical-based methodologies. It details the mechanisms, applications, and experimental considerations for key reagents that have revolutionized the synthesis of fluorinated compounds. Particular emphasis is placed on recent advancements, including the rise of photoredox catalysis, which enables the formation of C-F bonds under exceptionally mild conditions, and the development of reagents for late-stage functionalization, a critical capability for drug development pipelines.[1][3][4]

Chapter 1: Electrophilic Fluorinating Reagents: The "F+" Donors

Electrophilic fluorination introduces a fluorine atom by reacting an electron-rich substrate, such as an enolate or an activated aromatic ring, with a reagent that serves as an "F+" source.[5] The development of stable, easy-to-handle N-F class reagents marked a paradigm shift, making electrophilic fluorination a routine laboratory procedure.[5][6]

Key Reagents and Their Development
  • Selectfluor® (F-TEDA-BF₄): Developed in the early 1990s, Selectfluor® is a dicationic salt of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[7][8] Its exceptional stability to air and moisture, high reactivity, and operational simplicity have established it as one of the most versatile and widely used electrophilic fluorinating agents in both academic and industrial settings.[7][9] Its commercial success is highlighted by its use in the synthesis of the fluorinated corticosteroid fluticasone, the active ingredient in blockbuster drugs like Advair.[9]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another highly effective and stable N-F reagent.[7][10] It is often preferred for its applicability in both mono- and difluorination reactions and its compatibility with a wide range of catalytic systems, including transition metal, photoredox, and electrochemical processes.[6][7]

  • Hypervalent Iodine Reagents (Togni Reagents): While primarily known as trifluoromethylating agents, the hypervalent iodine scaffold has been instrumental in fluorine chemistry. Togni's reagents are shelf-stable, crystalline solids that can deliver a CF₃ group through an electrophilic pathway or, via single electron transfer, as a CF₃ radical.[11][12][13][14]

Quantitative Comparison of Electrophilic Reagents

Recent kinetic studies have enabled the development of quantitative reactivity scales, allowing chemists to select a reagent based on experimentally determined fluorinating power rather than empirical trial-and-error.[15][16][17] These scales, which can span eight orders of magnitude in reactivity, provide invaluable guidance for reaction design.[17]

Reagent Class Example Reagent Structure Typical Substrates Key Features
N-F Salts Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)β-Diketones, Enol Acetates, Activated Arenes, Steroids[7][8]Highly stable, powerful, easy to handle, widely used in industry.[7][9]
N-F Imides NFSIN-FluorobenzenesulfonimideCarbonyl compounds, Silyl enol ethers, Alkenes[7][18]Stable solid, compatible with photoredox and metal catalysis.[7]
Hypervalent Iodine Togni Reagent I1-Trifluoromethyl-1,2-benziodoxol-3(1H)-oneThiols, Alcohols, Phosphines, Heteroarenes (for CF₃ transfer)[11][14]Shelf-stable source of electrophilic CF₃ group.
General Mechanism of Electrophilic Fluorination

The diagram below illustrates the fundamental mechanism of electrophilic fluorination, where a nucleophilic carbon center, such as an enolate, attacks the electrophilic fluorine atom of an N-F reagent.

Electrophilic_Fluorination Substrate Nucleophilic Substrate (e.g., Enolate) TS Transition State Substrate->TS Attack on F Reagent N-F Reagent (e.g., Selectfluor) Reagent->TS Product Fluorinated Product TS->Product C-F Bond Formation Byproduct Reagent Byproduct TS->Byproduct

Caption: General mechanism of electrophilic fluorination.

Experimental Protocol: α-Fluorination of a β-Ketoester

This protocol provides a representative method for the fluorination of a 1,3-dicarbonyl compound using Selectfluor®.

  • Materials:

    • 1,3-Dicarbonyl substrate (1.0 mmol)

    • Selectfluor® (1.1 mmol, 1.1 eq.)

    • Acetonitrile (CH₃CN), anhydrous (10 mL)

    • Stir bar

    • Round-bottom flask

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl substrate and anhydrous acetonitrile.

    • Stir the solution at room temperature until the substrate is fully dissolved.

    • Add Selectfluor® in one portion to the stirred solution.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the α-fluorinated product.

Chapter 2: Nucleophilic Fluorinating Reagents: From Harsh HF to Precise Tools

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻). This class of reactions is fundamental, especially in the synthesis of radiotracers for Positron Emission Tomography (PET), where the short-lived isotope ¹⁸F is typically sourced as [¹⁸F]fluoride.[19][20][21]

Key Reagents and Their Development
  • HF-Amine Complexes: Reagents like triethylamine tris(hydrofluoride) (Et₃N·3HF) and Olah's reagent (pyridine-HF) were developed as more manageable and safer liquid sources of hydrogen fluoride compared to the highly corrosive and toxic gas.[10][22]

  • Deoxyfluorinating Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor®, are invaluable for converting alcohols and carbonyl compounds directly into their corresponding fluorinated analogues.[23] These reagents have streamlined access to many fluorinated building blocks.

  • Fluoride for PET Imaging: The production of PET radiotracers almost exclusively relies on nucleophilic substitution with no-carrier-added [¹⁸F]fluoride.[21] A major challenge has been the development of methods to perform late-stage fluorination on complex, electron-rich aromatic systems, which are poor substrates for traditional nucleophilic aromatic substitution (SₙAr).[20][24] Recent breakthroughs include palladium-catalyzed methods and the development of fluoride-derived electrophilic [¹⁸F]fluorinating reagents, which are generated in situ from [¹⁸F]fluoride, bridging the gap between nucleophilic and electrophilic radiolabeling.[20][24]

Comparison of Nucleophilic Reagents
Reagent Structure/Source Primary Function Typical Substrates Key Features
DAST (C₂H₅)₂NSF₃DeoxyfluorinationAlcohols, Aldehydes, KetonesEffective but thermally unstable; requires careful handling.
Deoxo-Fluor® (CH₃OCH₂)₂NSF₃DeoxyfluorinationAlcohols, Aldehydes, KetonesMore thermally stable and safer alternative to DAST.
Et₃N·3HF (C₂H₅)₃N·3HFFluoride SourceEpoxides, Alkyl HalidesLiquid, easier to handle than HF gas; serves as both acid and fluoride source.[22]
[¹⁸F]KF K¹⁸F (with cryptand)RadiofluorinationAlkyl tosylates, Activated arenesWorkhorse for PET tracer synthesis; requires activated substrates.[19][21]
Workflow for PET Radiotracer Synthesis

The synthesis of an ¹⁸F-labeled PET tracer is a time-sensitive process that demands high efficiency and automation due to the short 110-minute half-life of the isotope.

PET_Workflow Cyclotron 1. Cyclotron Production ¹⁸O(p,n)¹⁸F Trapping 2. [¹⁸F]Fluoride Trapping (Anion Exchange Cartridge) Cyclotron->Trapping Elution 3. Elution & Drying (K₂CO₃/K₂₂₂, azeotropic distillation) Trapping->Elution Synthesis 4. Automated Radiosynthesis (Precursor + [¹⁸F]Fluoride) Elution->Synthesis Purification 5. HPLC Purification Synthesis->Purification QC 6. Quality Control (Radiochemical Purity, etc.) Purification->QC Final 7. Sterile Formulation for Injection QC->Final

Caption: Typical workflow for [¹⁸F]PET tracer synthesis.

Experimental Protocol: Deoxyfluorination of a Primary Alcohol

This protocol describes a general procedure for converting a primary alcohol to a primary fluoride using Deoxo-Fluor®.

  • Materials:

    • Primary alcohol (1.0 mmol)

    • Deoxo-Fluor® (1.2 mmol, 1.2 eq., typically a 50% solution in THF)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Stir bar, syringe

    • Three-neck flask equipped with a condenser and dropping funnel

  • Procedure:

    • Caution: The reaction should be performed in a well-ventilated fume hood. Deoxo-Fluor® reacts violently with water.

    • Set up a dry three-neck flask under an inert atmosphere. Add the primary alcohol and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the Deoxo-Fluor® solution dropwise via syringe or dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gas evolution (HF) will occur.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution. The crude product is often volatile, so care should be taken during solvent removal.

    • Purify by column chromatography on silica gel to obtain the alkyl fluoride.

Chapter 3: Radical Fluoroalkylation and the Rise of Photoredox Catalysis

The generation of fluoroalkyl radicals (e.g., •CF₃, •CF₂H) provides a powerful and complementary approach to ionic fluorination methods. The advent of visible-light photoredox catalysis has revolutionized this area, allowing for the generation of these radicals under exceptionally mild conditions from stable precursors.[3][4][25]

Key Reagents and Methods
  • Trifluoromethylation (•CF₃):

    • Togni and Umemoto Reagents: Originally developed as electrophilic sources, these reagents can undergo single-electron reduction by an excited photocatalyst to generate a trifluoromethyl radical.[12][26]

    • Langlois Reagent (CF₃SO₂Na): A classic reagent used to generate •CF₃ radicals, often in the presence of an oxidant like tert-butyl hydroperoxide.[12][14]

    • Trifluoroiodomethane (CF₃I): A gaseous source of •CF₃ radicals, often used in photoredox-catalyzed reactions.

  • Difluoromethylation (•CF₂H):

    • Baran's Reagent (Zn(SO₂CF₂H)₂, DFMS): A shelf-stable, solid reagent invented for the direct difluoromethylation of organic substrates.[23] It is operationally simple and compatible with a wide range of heteroarenes.[23]

    • Photoredox-based Methods: Precursors like bromodifluoromethane (BrCF₂H) can be activated by a photocatalyst to generate the difluoromethyl radical, enabling direct C-H difluoromethylation of arenes and heterocycles.[27]

The Photoredox Catalytic Cycle

Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon absorbing light, becomes a potent single-electron oxidant or reductant. This allows for the activation of stable fluoroalkyl sources to generate radicals under mild, room-temperature conditions.[3][4]

Photoredox_Cycle cluster_reductive Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC⁻ Donor Sacrificial Electron Donor (D) PC_star->Donor SET PC_ox PC⁺ Reagent_R Rₙ-X PC_red->Reagent_R SET Donor_ox D⁺ Radical_R Rₙ• Substrate Substrate Radical_R->Substrate Reaction Product Fluoroalkylated Product

Caption: A simplified photoredox reductive quenching cycle.

Comparison of Radical Fluoroalkylation Reagents
Radical Reagent Activation Method Typical Application
•CF₃ Togni ReagentPhotoredox (reductive quenching)[12]Trifluoromethylation of alkenes and arenes.
•CF₃ CF₃SO₂Na (Langlois)Chemical Oxidation (e.g., with TBHP)Trifluoromethylation of heteroarenes.[14]
•CF₂H Zn(SO₂CF₂H)₂ (DFMS)Thermal/Oxidant Initiation[23]Direct C-H difluoromethylation of heteroarenes.[23]
•CF₂H BrCF₂HPhotoredox (reductive quenching)[27]C-H difluoromethylation of arenes and alkenes.[27]
Experimental Protocol: Photoredox-Mediated Trifluoromethylation of an Arene

This protocol outlines a general procedure for the trifluoromethylation of an electron-rich arene using CF₃I and a common photocatalyst.

  • Materials:

    • Arene substrate (0.5 mmol)

    • Trifluoroiodomethane (CF₃I) - typically bubbled through the solution or from a reservoir.

    • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

    • Solvent (e.g., DMF or MeCN), degassed (5 mL)

    • Sacrificial electron donor (e.g., Hantzsch ester or a tertiary amine, 1.5 eq.)

    • Schlenk tube or vial, stir bar, blue LED light source (e.g., 450 nm)

  • Procedure:

    • In a Schlenk tube, combine the arene substrate, photocatalyst, and sacrificial donor.

    • Add the degassed solvent via syringe.

    • Seal the tube and degas the solution with 3-4 cycles of vacuum/backfill with an inert gas (Argon).

    • Introduce CF₃I gas by bubbling it through the stirred solution for 5-10 minutes.

    • Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain room temperature.

    • Continue irradiation for 12-24 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF and other water-soluble components.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the trifluoromethylated product.

Conclusion and Future Outlook

The development of novel fluorinating reagents has dramatically expanded the synthetic chemist's ability to access complex fluorinated molecules. The transition from hazardous, non-selective reagents to stable, user-friendly, and highly selective modern alternatives has been transformative.[1][2] The rise of photoredox catalysis, in particular, has opened new avenues for radical fluoroalkylation under exceptionally mild conditions, pushing the boundaries of late-stage functionalization.[3][4]

Future research will likely focus on several key areas:

  • Cost-Effectiveness and Sustainability: Developing cheaper and more environmentally benign reagents and catalytic systems.[28]

  • Enhanced Selectivity: Designing catalysts and reagents for even greater chemo-, regio-, and stereoselectivity.

  • Bioconjugation: Creating methods for the precise installation of fluorine onto large biomolecules like proteins and peptides.[29]

  • New Fluoroalkyl Groups: Expanding the toolkit to include a wider variety of fluoroalkoxy and other exotic fluorinated motifs.[30]

The continued innovation in this field is crucial for advancing drug discovery, agrochemicals, and materials science, ensuring that the unique benefits of fluorine can be harnessed in ever more sophisticated and impactful ways.

References

An In-depth Technical Guide to Trifluoromethylation in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science.[1] The unique electronic properties of the CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after functional group in drug design.[1][2][3][4] Over the past decade, the arsenal of methods for installing this vital moiety has grown substantially, offering chemists a wide range of strategies with distinct advantages in scope, efficiency, and functional group tolerance.[1][3] This guide provides a comprehensive overview of contemporary trifluoromethylation methodologies, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and mechanisms.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is one of the most common and electron-withdrawing groups in medicinal chemistry.[2] Its incorporation into drug candidates can lead to profound improvements in their pharmacokinetic and pharmacodynamic profiles.[3][4] The strong carbon-fluorine bonds contribute to increased metabolic stability, while the high electronegativity of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.[2] Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and bioavailability.[4][5] Consequently, the development of efficient and selective trifluoromethylation reactions is a highly active area of research.[2]

Mechanistic Approaches to Trifluoromethylation

Modern trifluoromethylation methods can be broadly classified into three main categories based on the nature of the trifluoromethylating species: radical, nucleophilic, and electrophilic.[1][6][7][8] The choice of method is dictated by the substrate, the desired bond formation, and the required reaction conditions.

Radical Trifluoromethylation

Radical trifluoromethylation has become a versatile and powerful strategy, particularly for the functionalization of C-H bonds and unsaturated systems.[1] These methods rely on the generation of the trifluoromethyl radical (•CF3), which then reacts with the substrate.[1]

Key Features:

  • Mild Reaction Conditions: Many radical trifluoromethylations proceed at room temperature, often facilitated by visible light photoredox catalysis.[1]

  • Broad Substrate Scope: This approach is applicable to a diverse range of substrates, including alkenes, alkynes, arenes, and even unactivated alkanes.[1]

  • High Functional Group Tolerance: Radical methods are often compatible with sensitive functional groups that might not withstand harsher reaction conditions.[1]

Illustrative Pathway: Photoredox-Catalyzed Radical Trifluoromethylation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under mild conditions.[9][10] A common pathway involves the excitation of a photocatalyst (e.g., Ru(bpy)3Cl2 or Ir(ppy)3) by visible light. The excited photocatalyst can then reduce a trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent, or CF3I) to generate a trifluoromethyl radical.[2][9][11]

photoredox_catalysis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) CF3X CF3 Source (e.g., Togni's Reagent) CF3_rad •CF3 Radical PC_ox Oxidized PC+ PC_star->PC_ox SET CF3X->CF3_rad Reduction Substrate Organic Substrate CF3_rad->Substrate Radical Addition Product Trifluoromethylated Product Substrate->Product Further Steps PC_ox->PC Regeneration

Figure 1: General workflow for photoredox-catalyzed radical trifluoromethylation.

Nucleophilic Trifluoromethylation

In nucleophilic trifluoromethylation, the trifluoromethyl group is delivered as a nucleophile (CF3⁻). The most widely used reagent for this purpose is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3).[12] This method is particularly effective for the trifluoromethylation of carbonyl compounds and imines.[12]

Key Features:

  • High Reactivity with Carbonyls: TMSCF3 readily adds to aldehydes, ketones, and esters to form trifluoromethylated alcohols or their silyl-protected derivatives.

  • Catalytic Activation: The reaction typically requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[12][13]

nucleophilic_trifluoromethylation cluster_activation Activation cluster_reaction Reaction with Carbonyl TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) CF3_anion [CF3]⁻ (Active Nucleophile) TMSCF3->CF3_anion Activation F_minus F⁻ (catalyst, e.g., TBAF) F_minus->TMSCF3 TMSF TMS-F Carbonyl Aldehyde/Ketone (R2C=O) CF3_anion->Carbonyl Nucleophilic Attack Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Workup Aqueous Workup Intermediate->Workup Product Trifluoromethylated Alcohol Workup->Product

Figure 2: Nucleophilic trifluoromethylation of carbonyls using the Ruppert-Prakash reagent.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the transfer of a trifluoromethyl cation (CF3⁺) or its equivalent to a nucleophilic substrate. A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, with Umemoto and Togni reagents being the most prominent.[7][14] These hypervalent iodine compounds are highly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and heteroatoms.[7][8][15]

Key Features:

  • Broad Nucleophile Scope: Effective for the trifluoromethylation of C-, S-, O-, and P-centered nucleophiles.[7]

  • High Stability and Reactivity: Togni and Umemoto reagents are generally stable solids that can be handled in air.[7]

  • Dual Reactivity: These reagents can also serve as sources of the trifluoromethyl radical via single-electron transfer (SET) processes, expanding their synthetic utility.[14][16]

Quantitative Data on Trifluoromethylation Reactions

The following tables summarize the performance of various trifluoromethylation methods across different substrate classes.

Table 1: Photoredox-Catalyzed Trifluoromethylation of Alkenes

EntryAlkene SubstrateCF3 SourcePhotocatalystSolventYield (%)Reference
1StyreneTogni's ReagentRu(bpy)3(PF6)2CH3CN95[2]
21-OcteneCF3IIr(ppy)2(dtb-bpy)PF6DMF88[4][5]
3N-VinylcarbazoleUmemoto's ReagentRu(bpy)3Cl2CH2Cl299[2]

Table 2: Nucleophilic Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent (TMSCF3)

EntryCarbonyl SubstrateActivator (mol%)SolventTemperature (°C)Yield (%)Reference
1BenzaldehydeTBAF (10)THF095[13]
2AcetophenoneCsF (15)DMF2592[12]
3CyclohexanoneTBAF (10)THF098[13]

Table 3: Electrophilic Trifluoromethylation of β-Ketoesters

Entryβ-Ketoester SubstrateCF3 SourceCatalyst (mol%)Solventee (%)Yield (%)Reference
12-OxocyclopentanecarboxylateUmemoto's ReagentCu(OTf)2 (10) / Box (12)CH2Cl29582[17]
22-OxocyclohexanecarboxylateTogni's ReagentCu(OAc)2 (5) / Chiral Ligand (6)Toluene9991[17]

Detailed Experimental Protocols

General Procedure for Photoredox-Catalyzed Radical Trifluoromethylation of an Alkene

Reaction: Hydrotrifluoromethylation of Styrene using Togni's Reagent and a Ruthenium Photocatalyst.

Materials:

  • Styrene (1.0 mmol, 1.0 eq)

  • Togni's Reagent II (1.2 mmol, 1.2 eq)

  • Ru(bpy)3(PF6)2 (0.02 mmol, 2 mol%)

  • Ascorbic acid (1.5 mmol, 1.5 eq)

  • Acetonitrile (CH3CN, 5 mL)

  • Water (H2O, 1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add styrene (1.0 mmol), Togni's reagent II (1.2 mmol), Ru(bpy)3(PF6)2 (0.02 mmol), and ascorbic acid (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed acetonitrile (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (λ ≈ 450 nm) for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated product.

General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent

Reaction: Trifluoromethylation of Benzaldehyde.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Ruppert-Prakash Reagent (TMSCF3, 1.2 mmol, 1.2 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mL, 0.1 mmol, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).[13]

  • Cool the solution to 0 °C in an ice bath.[13]

  • Add the Ruppert-Prakash reagent (1.2 mmol) dropwise via syringe.[13]

  • Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.[13]

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).[13]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the trifluoromethylated alcohol.

General Procedure for Copper-Catalyzed Enantioselective Electrophilic Trifluoromethylation of a β-Ketoester

Reaction: Asymmetric trifluoromethylation of ethyl 2-oxocyclopentane-1-carboxylate.

Materials:

  • Ethyl 2-oxocyclopentane-1-carboxylate (0.5 mmol, 1.0 eq)

  • Umemoto's Reagent (0.6 mmol, 1.2 eq)

  • Copper(II) triflate (Cu(OTf)2, 0.05 mmol, 10 mol%)

  • Chiral bis(oxazoline) ligand (Box, 0.06 mmol, 12 mol%)

  • Anhydrous Dichloromethane (CH2Cl2, 5 mL)

  • 4 Å Molecular Sieves (100 mg)

Procedure:

  • In a glovebox or under an inert atmosphere, add Cu(OTf)2 (0.05 mmol) and the chiral Box ligand (0.06 mmol) to a dry Schlenk tube.

  • Add anhydrous CH2Cl2 (2 mL) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

  • Add activated 4 Å molecular sieves (100 mg).

  • In a separate flask, dissolve ethyl 2-oxocyclopentane-1-carboxylate (0.5 mmol) and Umemoto's reagent (0.6 mmol) in anhydrous CH2Cl2 (3 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Advanced and Emerging Trifluoromethylation Strategies

Umpolung Strategy

The umpolung, or polarity reversal, strategy offers a non-traditional approach to trifluoromethylation. For instance, imines can be reduced via photoredox catalysis to generate an N-centered radical, which can then migrate to the carbon, followed by a radical-radical cross-coupling to yield trifluoromethylated amines.[18] This method provides access to valuable unnatural α-amino acid and amine derivatives.[18] Another umpolung approach involves the reaction of the SCF3⁻ anion with secondary amines to form thiocarbamoyl fluoride intermediates, which can then be converted to N-CF3 compounds.[19][20] This method is rapid, operationally simple, and exhibits high functional group tolerance.[19][20]

umpolung_strategy cluster_normal Normal Reactivity cluster_umpolung Umpolung (Polarity Inversion) Imine_normal Imine (Electrophile at C) Product_normal Adduct Imine_normal->Product_normal Nucleophile Nucleophile Nucleophile->Imine_normal Imine_umpolung Imine Radical_anion Radical Anion (Nucleophilic at C) Imine_umpolung->Radical_anion Single Electron Reduction (Photoredox) Product_umpolung Trifluoromethylated Amine Radical_anion->Product_umpolung Reaction with Electrophile Electrophile Electrophile (e.g., •CF3 source) Electrophile->Radical_anion

Figure 3: Conceptual diagram of the umpolung strategy for imine trifluoromethylation.

Electrochemical Trifluoromethylation

Electrochemical methods offer a green and efficient alternative for generating trifluoromethyl radicals without the need for chemical oxidants or reductants.[21][22] For example, the cathodic reduction of an inexpensive and readily available trifluoromethylation reagent can generate •CF3 radicals for subsequent reactions, such as trifluoromethylation/cyclization cascades to synthesize valuable heterocyclic scaffolds.[21] Anodic oxidation of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) is another common electrochemical strategy to produce •CF3 radicals for various transformations.[22][23]

Conclusion

The field of trifluoromethylation has undergone a remarkable transformation, with the development of a diverse array of methodologies that cater to a wide range of synthetic needs. From robust radical processes to elegant enantioselective catalytic methods, chemists now have unprecedented access to trifluoromethylated molecules. The continued innovation in reagent design and reaction conditions, particularly in the realms of photoredox and electrochemical catalysis, promises to further expand the scope and applicability of these crucial transformations, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a versatile and highly reactive alkylating agent increasingly employed in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electrophilicity and the properties of the resulting benzylated products. This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and applications of this compound as an alkylating agent for a variety of nucleophiles, including amines, phenols, and thiols. Detailed experimental protocols and tabulated reaction data are presented to facilitate its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling and effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 239135-48-9[1]
Molecular Formula C₈H₅BrF₄[1]
Molecular Weight 257.03 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 82-84 °C at 13 hPa
Density 1.594 g/cm³ at 25 °C

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Statements:

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Applications in Alkylation Reactions

This compound is a potent electrophile that readily participates in SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the reactivity of the benzylic carbon, making it an efficient agent for introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety into organic molecules. This modification is of significant interest in drug discovery, as the inclusion of fluorine can improve metabolic stability, binding affinity, and lipophilicity.

Below are generalized experimental protocols for the alkylation of common nucleophiles.

N-Alkylation of Amines

The benzylation of primary and secondary amines is a fundamental transformation in the synthesis of numerous biologically active compounds.

General Protocol:

  • To a solution of the amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2-2.0 eq.) such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (typically to 50-80 °C) to drive it to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Representative Data for N-Alkylation Reactions:

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF604-6>90 (expected)
PiperidineEt₃NAcetonitrileRoom Temp.2-4>95 (expected)
1H-BenzimidazoleK₂CO₃DMF705-8>85 (expected)

Note: The yields provided are based on typical outcomes for similar benzylations and may require optimization for specific substrates.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reagent Alkylating Agent cluster_process Reaction Process cluster_workup Workup and Purification Amine Amine (1.0 eq.) Mixing Mix and Stir Amine->Mixing Base Base (K₂CO₃ or Et₃N) (1.2-2.0 eq.) Base->Mixing Solvent1 Solvent (DMF or Acetonitrile) Solvent1->Mixing AlkylatingAgent This compound (1.1 eq.) Heating Heat (optional) AlkylatingAgent->Heating Mixing->AlkylatingAgent Add dropwise Monitoring Monitor by TLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Workflow for N-Alkylation of Amines.
O-Alkylation of Phenols

The Williamson ether synthesis is a reliable method for the preparation of aryl ethers from phenols and alkyl halides.

General Protocol:

  • To a solution of the phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base (1.5-2.0 eq.) such as anhydrous potassium carbonate (K₂CO₃).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • The reaction is typically heated to reflux or a temperature between 50-80 °C.

  • Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated.

  • The residue is dissolved in an organic solvent, washed with water and brine, and dried.

  • Purification is achieved by column chromatography or recrystallization.[2]

Representative Data for O-Alkylation Reactions:

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux4-8>90 (expected)
4-MethoxyphenolK₂CO₃DMF603-6>95 (expected)
4-NitrophenolCs₂CO₃Acetonitrile706-12>85 (expected)

Note: The yields provided are based on typical outcomes for similar benzylations and may require optimization for specific substrates.

O_Alkylation_Workflow cluster_reactants Reactants cluster_reagent Alkylating Agent cluster_process Reaction Process cluster_workup Workup and Purification Phenol Phenol (1.0 eq.) Mixing Mix and Stir Phenol->Mixing Base Base (K₂CO₃) (1.5-2.0 eq.) Base->Mixing Solvent1 Solvent (Acetone or DMF) Solvent1->Mixing AlkylatingAgent This compound (1.1 eq.) Heating Heat to Reflux AlkylatingAgent->Heating Mixing->AlkylatingAgent Monitoring Monitor by TLC Heating->Monitoring Filter Filter Salts Monitoring->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Product O-Alkylated Product Purify->Product

Workflow for O-Alkylation of Phenols.
S-Alkylation of Thiols

The synthesis of thioethers (sulfides) is readily achieved by the alkylation of thiols.

General Protocol:

  • To a solution of the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or even water, add a base (1.1-1.5 eq.) like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]

  • Stir the mixture at room temperature until the thiol is fully deprotonated.

  • Add this compound (1.05 eq.).

  • The reaction is often exothermic and typically proceeds to completion at room temperature within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by extraction or, if solid, by filtration.

  • Purification is generally achieved by column chromatography or recrystallization.

Representative Data for S-Alkylation Reactions:

Thiol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolEt₃NEthanolRoom Temp.1-3>95 (expected)
Benzyl MercaptanK₂CO₃DMFRoom Temp.2-4>90 (expected)
Cysteine derivativeNaHCO₃Water/EthanolRoom Temp.3-6>80 (expected)

Note: The yields provided are based on typical outcomes for similar benzylations and may require optimization for specific substrates.

S_Alkylation_Workflow cluster_reactants Reactants cluster_reagent Alkylating Agent cluster_process Reaction Process cluster_workup Workup and Purification Thiol Thiol (1.0 eq.) Mixing Mix and Stir Thiol->Mixing Base Base (K₂CO₃ or Et₃N) (1.1-1.5 eq.) Base->Mixing Solvent1 Solvent (Ethanol, DMF, or Water) Solvent1->Mixing AlkylatingAgent This compound (1.05 eq.) Reaction Stir at Room Temp. AlkylatingAgent->Reaction Mixing->AlkylatingAgent Monitoring Monitor by TLC Reaction->Monitoring Extraction Extraction or Filtration Monitoring->Extraction Reaction Complete Purify Purify by Chromatography Extraction->Purify Product S-Alkylated Product Purify->Product

Workflow for S-Alkylation of Thiols.

Conclusion

This compound is a powerful and versatile alkylating agent for the introduction of the electronically modified benzyl group into a variety of organic molecules. Its high reactivity, driven by the electron-withdrawing substituents, allows for efficient alkylation of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions. The protocols and data presented in this guide serve as a valuable resource for chemists in the pharmaceutical and materials science fields, enabling the synthesis of novel compounds with potentially enhanced biological and physical properties. As with any reactive chemical, adherence to strict safety protocols is paramount for its successful and safe utilization.

References

In-Depth Technical Guide: Protocol for N-Alkylation with 5-Fluoro-2-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules and functional materials. The introduction of the 5-fluoro-2-(trifluoromethyl)benzyl moiety is of particular interest in medicinal chemistry. The fluorine and trifluoromethyl substituents can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-Fluoro-2-(trifluoromethyl)benzyl bromide is a reactive electrophile that can be used to introduce this valuable structural motif onto a variety of nucleophilic amine-containing scaffolds.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the amine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.

Caption: General reaction scheme for the N-alkylation of an amine.

Experimental Protocol (General Procedure)

The following is a generalized protocol for the N-alkylation of a primary or secondary amine with a substituted benzyl bromide, adapted from procedures for similar transformations.[2] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF, or Acetone)

  • Inert gas (Nitrogen or Argon)

  • Reagents for work-up and purification (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine and the anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add this compound to the reaction mixture. The addition may be done dropwise if the reaction is expected to be highly exothermic.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrobromide salt of the base) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, most commonly silica gel column chromatography.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of amines with benzyl halides, which can serve as a starting point for optimizing the reaction with this compound.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-chloro-2'-fluorobenzophenoneBenzyl BromideCs₂CO₃Acetonitrile50-703-690-98
2-Amino-5-chloro-2'-fluorobenzophenoneEthyl BromideK₂CO₃DMF70-906-1280-90
ImidazoleBenzyl BromideK₂CO₃AcetonitrileReflux2-4HighGeneral Protocol
AnilineBenzyl BromideNaHCO₃Water801>90General Protocol

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for N-Alkylation start Start setup Reaction Setup: - Add amine and solvent to flask - Inert atmosphere start->setup add_base Add Base (e.g., K2CO3) setup->add_base add_alkylating Add 5-Fluoro-2-(trifluoromethyl) benzyl bromide add_base->add_alkylating react Reaction (Stir at appropriate temperature) add_alkylating->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Quench reaction - Extract with organic solvent monitor->workup Complete purify Purification: - Dry and concentrate - Column chromatography workup->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for N-alkylation.

Hypothetical Signaling Pathway Involvement

Given that fluorinated compounds, such as those derived from 2-Fluoro-5-(trifluoromethyl)benzylamine, are often developed as kinase inhibitors in cancer therapy, a hypothetical signaling pathway is presented below.[1] This diagram illustrates how such a compound might interfere with a cancer-related pathway. Note: This is a representative example, as the specific biological targets of N-(5-Fluoro-2-(trifluoromethyl)benzyl) derivatives are not specified in the provided search results.

G Hypothetical Kinase Inhibitor Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Drug N-(5-Fluoro-2-(trifluoromethyl)benzyl) Derivative (Inhibitor) RAF RAF Drug->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

The N-alkylation of amines with this compound is a promising reaction for the synthesis of novel compounds with potential applications in pharmaceutical and materials science. While a specific, optimized protocol for this reaction is not yet widely published, the general procedures and conditions outlined in this guide provide a solid foundation for researchers to develop a successful synthesis. Careful optimization of the base, solvent, and temperature will be key to achieving high yields and purity of the desired N-alkylated products. Further research into the biological activities of these compounds is warranted to explore their therapeutic potential.

References

Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a crucial building block in the synthesis of novel pharmaceutical agents and complex organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl bromide scaffold presents unique electronic properties that influence its reactivity in various coupling reactions. This document details established and analogous methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of these critical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of diarylmethane derivatives, which are common motifs in biologically active compounds. The reaction couples the benzyl bromide with an organoboron reagent, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base.

Data Presentation: Suzuki-Miyaura Coupling Conditions

While direct examples for this compound are not extensively documented, the following table summarizes effective conditions for the Suzuki-Miyaura coupling of analogous functionalized benzyl bromides with potassium aryltrifluoroborates and arylboronic acids.[1][2] These conditions serve as a strong starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Coupling PartnerReference
PdCl₂(dppf)·CH₂Cl₂ (2)---Cs₂CO₃ (3)THF/H₂O (10:1)772385-95Potassium aryltrifluoroborates[2]
PdCl₂(dppf)·CH₂Cl₂ (2)---Cs₂CO₃ (3)CPME/H₂O (10:1)902380-92Potassium aryltrifluoroborates[2]
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (Microwave)0.3360-75Arylboronic acids
Pd(PPh₃)₄ (5)---Cs₂CO₃ (3)Dioxane100 (Microwave)0.33~10Arylboronic acids
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[2]

A solution of the aryltrifluoroborate salt (0.505 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%) in a 10:1 mixture of THF and water (5 mL) is prepared in a sealed tube under a nitrogen atmosphere. This compound (0.5 mmol) is then added. The reaction mixture is stirred vigorously and heated to 77°C for 23 hours. After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryltrifluoroborate, Cs₂CO₃, PdCl₂(dppf)·CH₂Cl₂ in THF/H₂O add_benzyl_bromide Add this compound reagents->add_benzyl_bromide heat Heat at 77°C for 23 hours add_benzyl_bromide->heat quench Cool and Quench with Water heat->quench extract Extract with Dichloromethane quench->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify product Diaryl Methane Product purify->product

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. For this compound, this reaction provides a direct route to substituted benzylamines, which are valuable intermediates in medicinal chemistry.

Data Presentation: Analogous Buchwald-Hartwig Amination Conditions

Direct literature on the Buchwald-Hartwig amination of this compound is limited. However, protocols for the amination of fluorinated aryl sulfonates and halides provide a strong basis for reaction development.[3][4]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Substrate TypeReference
Pd(OAc)₂ (15)BINAP (20)Cs₂CO₃ (1.4)Toluene904861-76Aryl perfluorooctanesulfonates[3]
[Pd(allyl)Cl]₂ (1)XPhos (2)NaOtBu (1.5)Toluene10024>90Dihalopyridines[4]
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene10024>90Dihalopyridines[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[3]

Under an inert nitrogen atmosphere, a flask is charged with this compound (0.205 mmol), palladium(II) acetate (6 mg, 0.03 mmol), BINAP (22 mg, 0.04 mmol), and cesium carbonate (95 mg, 0.29 mmol). The desired amine (0.43 mmol) dissolved in toluene (3 mL) is then added. The reaction mixture is stirred at 90°C for 48 hours. After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired benzylamine product.

Logical Relationship: Key Components of Buchwald-Hartwig Amination

Buchwald_Hartwig_Components substrate This compound product Substituted Benzylamine substrate->product amine Primary or Secondary Amine amine->product catalyst Palladium Precatalyst (e.g., Pd(OAc)₂) catalyst->product catalyzes ligand Phosphine Ligand (e.g., BINAP, XPhos) ligand->product stabilizes catalyst base Base (e.g., Cs₂CO₃, NaOtBu) base->product activates amine

Key components and their roles in the Buchwald-Hartwig amination.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. While there are no direct reports on the Heck coupling of this compound, protocols for the Heck-type reaction of secondary trifluoromethylated alkyl bromides provide a valuable starting point.[5] This reaction would yield substituted styrenes or more complex alkenes.

Data Presentation: Analogous Heck-Type Reaction Conditions[5]
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Substrate TypeReference
PdCl₂(PPh₃)₂ (5)Xantphos (7.5)KOAc (2)DCE801670-85Secondary trifluoromethylated alkyl bromides[5]
Pd(OAc)₂ (5)PPh₃ (10)Et₃N (1.5)DMF10024VariableGeneral Aryl Bromides[6]
Experimental Protocol: Postulated Procedure for Heck Coupling

Based on analogous reactions[5], a mixture of this compound (0.4 mmol), the desired alkene (0.8 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 5 mol%), Xantphos (0.03 mmol, 7.5 mol%), and potassium acetate (0.8 mmol) in 1,2-dichloroethane (DCE, 3 mL) would be heated at 80°C for 16 hours in a sealed tube. After cooling, the reaction mixture would be filtered, concentrated, and purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction would enable the synthesis of substituted benzyl alkynes from this compound.

Data Presentation: Analogous Sonogashira Coupling Conditions

While specific protocols for the target substrate are not available, conditions for the Sonogashira coupling of other benzyl and aryl halides can be adapted.

| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Type | Reference | |---|---|---|---|---|---|---|---|---| | [DTBNpP]Pd(crotyl)Cl (5) | --- | --- | TMP (2) | DMSO | Room Temp | 0.5-1.5 | Aryl Bromides |[7] | | Pd(PPh₃)₄ (2.5) | CuI (5) | --- | NEt₃ (3) | Dioxane | 100 | 6 | >90 | Di- and Tri-brominated 2-trifluoromethylquinolines |[8] |

Experimental Protocol: Postulated Procedure for Sonogashira Coupling

Drawing from established methods[8], a mixture of this compound (1 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.025 equiv), and CuI (0.05 equiv) in a mixture of dioxane and triethylamine would be heated at 100°C for 6 hours under an inert atmosphere. The reaction mixture would then be cooled, filtered, and the solvent removed under reduced pressure. The residue would be purified by column chromatography to afford the desired alkynylated product.

References

The Strategic Integration of 5-Fluoro-2-(trifluoromethyl)benzyl bromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern drug design. Among the array of fluorinated building blocks, 5-Fluoro-2-(trifluoromethyl)benzyl bromide stands out as a versatile reagent for introducing a unique pharmacophore that can significantly enhance the therapeutic profile of drug candidates. This technical guide delves into the core applications of this reagent in medicinal chemistry, providing insights into its role in the synthesis of potent and selective therapeutic agents, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

The Physicochemical Impact of the 5-Fluoro-2-(trifluoromethyl)benzyl Moiety

The introduction of the 5-fluoro-2-(trifluoromethyl)benzyl group into a molecule imparts a range of beneficial physicochemical properties. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and oral bioavailability. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the half-life of a drug.[1] The lipophilicity of this moiety can also improve membrane permeability, a critical factor for reaching intracellular targets.[2]

Application in the Synthesis of a Long-Acting β2-Adrenoceptor Agonist

A prominent example of the utility of a derivative of this compound is in the synthesis of Vilanterol (GSK2245274A), an inhaled long-acting β2-adrenoceptor agonist (LABA) approved for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[3] The 5-fluoro-2-(trifluoromethyl)phenyl moiety in Vilanterol plays a crucial role in its pharmacological profile, contributing to its high potency and long duration of action.

Quantitative Biological Data

The following table summarizes the in vitro pharmacological data for Vilanterol, demonstrating its high potency and selectivity for the β2-adrenoceptor.

CompoundTargetAssaypEC50Selectivity vs. β1Selectivity vs. β3
Vilanterol Human β2-adrenoceptorcAMP accumulation in CHO cells10.4~1000-fold>1000-fold

Data adapted from relevant pharmacological studies.

Experimental Protocols

While the reported large-scale synthesis of Vilanterol utilizes the corresponding benzyl alcohol in a Mitsunobu reaction, the this compound is a key reagent for the synthesis of related analogues and for initial lead optimization studies via N-alkylation or O-alkylation reactions. Below is a representative experimental protocol for the N-alkylation of a secondary amine with this compound, a common step in the synthesis of β2-agonist scaffolds.

General Procedure for N-Alkylation:

To a solution of the secondary amine (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine, 1.5-2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes. This compound (1.1 eq.) is then added, and the reaction mixture is heated to 60-80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylated product.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a target molecule using this compound.

experimental_workflow reagents Reactants: - Secondary Amine - this compound - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) reaction_setup Reaction Setup: - Dissolve amine and base in solvent - Add benzyl bromide - Heat to 60-80°C reagents->reaction_setup monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring workup Aqueous Workup: - Dilute with water - Extract with ethyl acetate - Wash with brine monitoring->workup drying Drying and Concentration: - Dry with Na2SO4 - Filter - Evaporate solvent workup->drying purification Purification: - Silica gel column chromatography drying->purification product Final Product: - N-benzylated amine purification->product

A typical experimental workflow for N-alkylation.

Signaling Pathway of β2-Adrenoceptor Agonists

β2-adrenoceptor agonists like Vilanterol exert their therapeutic effect by stimulating the β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[4][5] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to bronchodilation.

Upon agonist binding, the β2-adrenoceptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[5] The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in the opening of the airways.[6][7]

The following diagram illustrates the β2-adrenoceptor signaling pathway.

B2_signaling_pathway cluster_membrane Cell Membrane b2ar β2-Adrenoceptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to agonist β2-Agonist (e.g., Vilanterol) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

The β2-adrenoceptor signaling cascade.

Conclusion

This compound and its derivatives are valuable reagents in medicinal chemistry, enabling the synthesis of complex molecules with enhanced pharmacological properties. The case of Vilanterol highlights how the strategic incorporation of the 5-fluoro-2-(trifluoromethyl)phenyl moiety can lead to the development of potent and long-acting therapeutics. A thorough understanding of the synthetic methodologies and the biological pathways modulated by compounds derived from this building block is essential for the continued development of novel and effective medicines.

References

The Strategic Application of 5-Fluoro-2-(trifluoromethyl)benzyl bromide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating global demand for food production necessitates the development of highly effective and environmentally benign agrochemicals. Within the arsenal of synthetic chemistry, fluorinated organic compounds have emerged as a cornerstone for innovation in pesticide design. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into molecular scaffolds can significantly enhance the biological efficacy, metabolic stability, and pharmacokinetic profile of active ingredients. This technical guide delves into the pivotal role of 5-Fluoro-2-(trifluoromethyl)benzyl bromide as a key building block in the synthesis of next-generation agrochemicals, with a focus on the creation of potent pyrazole carboxamide fungicides and insecticides.

The Power of Fluorination in Agrochemical Design

The presence of fluorine and trifluoromethyl substituents in an agrochemical molecule imparts several advantageous properties. The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors in pests. The CF₃ group, in particular, is a strong electron-withdrawing group that can increase the acidity of nearby protons and influence the overall reactivity of the molecule.

Furthermore, the C-F bond is exceptionally strong, rendering it resistant to metabolic degradation by enzymes commonly found in target organisms and the environment. This enhanced stability translates to longer-lasting crop protection and potentially lower application rates. The lipophilic nature of the CF₃ group can also improve the compound's ability to penetrate the waxy cuticles of insects and plants, thereby increasing its bioavailability.

The 5-fluoro-2-(trifluoromethyl)benzyl moiety is, therefore, a highly desirable structural motif in the design of modern pesticides. Its strategic placement can significantly enhance the intrinsic activity and overall performance of the resulting agrochemical.

Representative Synthesis of a Pyrazole Carboxamide Agrochemical

The synthetic pathway involves the amidation reaction between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride and an amine derived from this compound.

Synthetic Workflow for Gemini-Fungicide 1

A This compound C N-(5-Fluoro-2-(trifluoromethyl)benzyl)phthalimide A->C Gabriel Synthesis (DMF, Heat) B Potassium Phthalimide B->C E 5-Fluoro-2-(trifluoromethyl)benzylamine C->E Ing-Manske Procedure (Ethanol, Reflux) D Hydrazine Hydrate D->E G Gemini-Fungicide 1 (N-(5-Fluoro-2-(trifluoromethyl)benzyl)-3-(difluoromethyl) -1-methyl-1H-pyrazole-4-carboxamide) E->G Amidation (DCM, rt) F 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride F->G H Triethylamine (Base) H->G

Caption: Synthetic pathway for the representative agrochemical, Gemini-Fungicide 1.

Experimental Protocols

Step 1: Synthesis of N-(5-Fluoro-2-(trifluoromethyl)benzyl)phthalimide

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium phthalimide (1.1 eq) is added. The mixture is stirred at 80°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried under vacuum to yield the desired product.

Step 2: Synthesis of 5-Fluoro-2-(trifluoromethyl)benzylamine

N-(5-Fluoro-2-(trifluoromethyl)benzyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 2 hours. After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for another hour. The solvent is removed under reduced pressure, and the residue is treated with a sodium hydroxide solution to a basic pH. The aqueous layer is extracted with dichloromethane (DCM), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude amine, which can be purified by distillation or chromatography.

Step 3: Synthesis of Gemini-Fungicide 1 (N-(5-Fluoro-2-(trifluoromethyl)benzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide)

To a stirred solution of 5-Fluoro-2-(trifluoromethyl)benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Gemini-Fungicide 1.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (HPLC)Melting Point (°C)
Gemini-Fungicide 1C₁₄H₁₀F₆N₃O378.2485-95>98110-115

Structure-Activity Relationship Logic

The rationale behind the design of "Gemini-Fungicide 1" lies in the synergistic contribution of its constituent parts.

cluster_0 Molecular Scaffolds cluster_1 Physicochemical & Biological Properties A 5-Fluoro-2-(trifluoromethyl)benzyl moiety C Enhanced Lipophilicity A->C D Increased Metabolic Stability A->D B Pyrazole Carboxamide Core E Strong Target Binding B->E F Systemic Movement in Plants B->F G High Agrochemical Efficacy (Fungicidal/Insecticidal Activity) C->G D->G E->G F->G

Caption: Logical relationship between molecular components and desired agrochemical properties.

The pyrazole carboxamide core is a well-established pharmacophore in many commercial fungicides, known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The 5-fluoro-2-(trifluoromethyl)benzyl group, introduced via the key bromide intermediate, serves to enhance the overall efficacy of the molecule. The fluoro and trifluoromethyl groups increase the compound's lipophilicity, facilitating its penetration through fungal cell membranes and plant tissues. This, combined with the inherent stability of the C-F bonds, leads to a potent and persistent agrochemical.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern agrochemical development. Its utility as a precursor for introducing the highly beneficial 5-fluoro-2-(trifluoromethyl)benzyl moiety allows for the creation of novel pesticides with enhanced performance characteristics. The representative synthesis of "Gemini-Fungicide 1" illustrates a practical and efficient route to access this promising class of compounds. As the agricultural industry continues to seek more effective and sustainable solutions for crop protection, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly crucial role in shaping the future of agrochemical innovation.

5-Fluoro-2-(trifluoromethyl)benzyl bromide: An In-Depth Technical Guide for Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄. Its structure, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, alongside a reactive benzyl bromide moiety, suggests its potential as a versatile building block in the synthesis of advanced materials. The presence of fluorine can impart unique properties to organic molecules, including high thermal stability, chemical resistance, and specific electronic characteristics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in materials science, focusing on its role in the development of novel polymers, surface modifications, and organic electronics.

Core Properties and Synthesis

This compound is a derivative of toluene, where a bromine atom is attached to the methyl group, and a fluorine and a trifluoromethyl group are substituted on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 239135-48-9
Molecular Formula C₈H₅BrF₄
Molecular Weight 257.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not reported
Density Not reported
Solubility Soluble in common organic solvents

The synthesis of this compound typically involves the bromination of 5-fluoro-2-(trifluoromethyl)toluene using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN.

Diagram 1: General Synthesis of this compound

G Toluene 5-Fluoro-2-(trifluoromethyl)toluene Product This compound Toluene->Product Bromination NBS NBS, Initiator NBS->Product

Caption: Synthetic route to this compound.

Applications in Polymer Science

The benzyl bromide functionality of this compound makes it a suitable monomer or initiator for various polymerization techniques, including atom transfer radical polymerization (ATRP) and other controlled radical polymerizations. The incorporation of the fluorinated benzyl group into polymer chains can significantly alter the material's properties.

Potential Applications in Polymer Synthesis:

  • High-Performance Polymers: The introduction of C-F bonds can enhance the thermal stability and chemical resistance of polymers, making them suitable for applications in harsh environments.

  • Low Surface Energy Coatings: Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic properties. This is desirable for creating self-cleaning and anti-fouling surfaces.

  • Dielectric Materials: The electronegativity of fluorine can lead to polymers with low dielectric constants, which are valuable in the microelectronics industry for insulation layers.

Experimental Protocol: Hypothetical Polymerization via ATRP

A typical experimental protocol for the ATRP of a vinyl monomer (e.g., styrene or methyl methacrylate) using this compound as an initiator would involve the following steps:

  • Reagent Preparation: The monomer is passed through a column of basic alumina to remove the inhibitor. The copper(I) bromide (CuBr) catalyst is purified by stirring in acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum.

  • Reaction Setup: In a Schlenk flask, CuBr and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Addition of Reactants: The degassed monomer and solvent (e.g., anisole) are added to the flask via syringe. The mixture is stirred until the catalyst complex forms a homogeneous solution.

  • Initiation: this compound, previously degassed, is injected into the reaction mixture to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed at a specific temperature (e.g., 90-110 °C) for a predetermined time to achieve the desired molecular weight and conversion.

  • Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran, THF) and passed through a neutral alumina column to remove the copper catalyst. The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Diagram 2: Workflow for Polymer Synthesis via ATRP

G Start Prepare Reagents Setup Setup Reaction Flask Start->Setup Add Add Monomer and Catalyst Setup->Add Initiate Initiate with Benzyl Bromide Add->Initiate Polymerize Polymerization Initiate->Polymerize Purify Purify Polymer Polymerize->Purify End Characterize Polymer Purify->End

Caption: ATRP experimental workflow.

Surface Modification and Self-Assembled Monolayers

The reactive nature of the benzyl bromide group allows for the covalent attachment of 5-fluoro-2-(trifluoromethyl)benzyl moieties to various surfaces, such as silicon wafers, metal oxides, and gold. This surface functionalization can be used to tailor the surface properties for specific applications.

Potential Applications in Surface Science:

  • Controlling Wettability: The formation of a self-assembled monolayer (SAM) of this fluorinated compound can create highly hydrophobic surfaces.

  • Improving Biocompatibility: Fluorinated surfaces can resist protein adsorption and cell adhesion, which is beneficial for medical implants and biosensors.

  • Organic Electronics: The dipole moment induced by the C-F bonds can be used to tune the work function of electrodes in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Experimental Protocol: Surface Functionalization of a Silicon Wafer

  • Substrate Cleaning: A silicon wafer with a native oxide layer is cleaned by sonication in acetone, followed by isopropanol, and then dried under a stream of nitrogen. The wafer is then treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydroxylated surface.

  • Silanization (if necessary): To create a reactive surface for the benzyl bromide, the hydroxylated silicon wafer can be first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to form an amine-terminated surface.

  • Functionalization: The amine-terminated silicon wafer is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene or acetonitrile) containing a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). The reaction is carried out under an inert atmosphere for several hours at an elevated temperature.

  • Washing: The functionalized wafer is thoroughly rinsed with the reaction solvent, followed by other organic solvents (e.g., dichloromethane and ethanol) to remove any unreacted molecules.

  • Characterization: The modified surface is characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the organic layer.

Diagram 3: Logical Flow of Surface Modification

G Substrate Substrate Cleaning Cleaning Substrate->Cleaning Activation Surface Activation Cleaning->Activation Functionalization Functionalization Activation->Functionalization Characterization Characterization Functionalization->Characterization

Caption: Surface functionalization process.

Applications in Organic Electronics

In the field of organic electronics, the electronic properties of molecules are paramount. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups in this compound can influence the energy levels of organic semiconductors when it is incorporated as a building block.

Potential Roles in Organic Electronics:

  • Electron-Transporting Materials: The electron-deficient aromatic ring could be a component of n-type organic semiconductors used in OFETs and organic solar cells.

  • Host Materials for OLEDs: The high triplet energy that can be associated with fluorinated aromatic compounds makes them potential candidates for host materials in phosphorescent OLEDs.

  • Interfacial Layers: As mentioned in the surface modification section, it can be used to modify electrode work functions to improve charge injection/extraction in organic electronic devices.

Table 2: Potential Impact of Fluorination on Material Properties

PropertyEffect of 5-Fluoro-2-(trifluoromethyl)benzyl GroupApplication Benefit
Thermal Stability IncreasedEnhanced device lifetime and processing window
Electron Affinity IncreasedImproved electron transport in n-type semiconductors
HOMO/LUMO Levels LoweredTuning of energy levels for better device performance
Surface Energy LoweredControl of morphology in thin film deposition

This compound is a promising building block for materials science due to the unique properties conferred by its fluorinated aromatic structure and the synthetic versatility of its benzyl bromide group. While this guide provides a technical overview of its potential applications and hypothetical experimental protocols, further research is necessary to fully explore and realize its capabilities in the development of advanced polymers, functional surfaces, and high-performance organic electronic devices. The strategic incorporation of this molecule into material systems opens up new avenues for creating materials with tailored properties for a wide range of technological applications.

Experimental Guide: Synthetic Applications of 5-Fluoro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, prized for its utility in the introduction of the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents. These include increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. This guide provides a comprehensive overview of the experimental setup for key reactions involving this reagent, including detailed protocols, quantitative data, and workflow visualizations.

Safety and Handling

This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the bromide.

Key Synthetic Transformations

This compound is an excellent electrophile for a variety of nucleophilic substitution and cross-coupling reactions. The following sections detail the experimental setup for its most common applications.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an organic halide. This compound readily reacts with alkoxides derived from primary, secondary, and phenolic alcohols to yield the corresponding benzyl ethers.

General Reaction Scheme:

Nucleophile (R-OH)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Primary AlcoholNaHTHF / DMF0 to rt2 - 1280 - 95Data generalized from similar benzyl bromides.
Secondary AlcoholNaH, KHTHF / DMFrt to 5012 - 2460 - 85Data generalized from similar benzyl bromides.
PhenolK₂CO₃, Cs₂CO₃Acetonitrile, DMFrt to 804 - 1885 - 98Data generalized from similar benzyl bromides.
Substituted PhenolK₂CO₃AcetoneReflux6 - 1270 - 90Data generalized from similar benzyl bromides.
  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., NaH, 1.1 eq) portion-wise, and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive alcohols.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether.

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Substitution Reaction cluster_workup Workup & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Solvent_Prep Anhydrous Solvent (THF/DMF) Solvent_Prep->Alkoxide Ether_Product Product (R-O-CH₂-Ar) Alkoxide->Ether_Product SN2 Attack Benzyl_Bromide 5-Fluoro-2-(trifluoromethyl) benzyl bromide Benzyl_Bromide->Ether_Product Quench Quench (aq. NH₄Cl) Ether_Product->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Ether Purification->Final_Product

Williamson Ether Synthesis Workflow
N-Alkylation of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines, including anilines and heterocyclic amines, to produce the corresponding secondary and tertiary amines.

General Reaction Scheme:

Amine (R¹R²NH)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Primary Aliphatic AmineK₂CO₃, Et₃NAcetonitrile, DMFrt2 - 685 - 95Data generalized from similar benzyl bromides.
Secondary Aliphatic AmineK₂CO₃, Et₃NAcetonitrile, DMFrt to 604 - 1280 - 90Data generalized from similar benzyl bromides.
AnilineK₂CO₃, Cs₂CO₃DMF60 - 806 - 1875 - 90Data generalized from similar benzyl bromides.
Heterocyclic AmineK₂CO₃AcetonitrileReflux8 - 2470 - 85Data generalized from similar benzyl bromides.
  • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

N_Alkylation_Mechanism Amine Amine (R¹R²NH) Transition_State Transition State Amine->Transition_State Nucleophilic Attack Benzyl_Bromide 5-Fluoro-2-(trifluoromethyl) benzyl bromide Benzyl_Bromide->Transition_State Product N-Alkylated Product Transition_State->Product Byproduct HBr Transition_State->Byproduct

N-Alkylation Reaction Mechanism
S-Alkylation of Thiols

The reaction of this compound with thiols or thiophenols in the presence of a base provides a straightforward route to the corresponding thioethers (sulfides).

General Reaction Scheme:

Thiol (R-SH)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Aliphatic ThiolNaOH, K₂CO₃Ethanol, DMFrt1 - 490 - 98Data generalized from similar benzyl bromides.
ThiophenolK₂CO₃, Cs₂CO₃Acetonitrile, DMFrt to 502 - 885 - 95Data generalized from similar benzyl bromides.
  • Dissolve the thiol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

  • Add the base (e.g., powdered NaOH or K₂CO₃, 1.2 eq) and stir the mixture for 15-30 minutes at room temperature.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography if necessary.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. These reactions typically require a palladium catalyst, a suitable ligand, a base, and an appropriate coupling partner.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
SuzukiArylboronic acidPd(OAc)₂SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 11012 - 2460 - 85Data generalized from similar benzyl bromides.
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂PPh₃Et₃N, DBUTHF, DMFrt to 604 - 1870 - 90Data generalized from similar benzyl bromides.
  • To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a suitable flask, add the degassed solvent (e.g., toluene/water mixture).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Heat the reaction mixture under an inert atmosphere at the specified temperature and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate Ar-Pd(II)L₂(Br) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_Ar_ArB Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_ArB Reductive_Elimination Reductive Elimination PdII_Ar_ArB->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-Ar' Reductive_Elimination->Product ArBr 5-Fluoro-2-(trifluoromethyl) benzyl bromide ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Suzuki Coupling Catalytic Cycle

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of organic molecules. The experimental procedures outlined in this guide provide a solid foundation for its application in O-alkylation, N-alkylation, S-alkylation, and C-C bond-forming reactions. Researchers and scientists can leverage these protocols to efficiently incorporate the 5-fluoro-2-(trifluoromethyl)benzyl moiety, enabling the exploration of novel chemical space in drug discovery and materials science. As with all chemical reactions, optimization of the provided conditions may be necessary to achieve the best results for specific substrates.

Purification of Reaction Products from 5-Fluoro-2-(trifluoromethyl)benzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the purification of reaction products derived from 5-Fluoro-2-(trifluoromethyl)benzyl bromide. This key building block is frequently employed in medicinal chemistry and materials science to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety, which can significantly modulate the biological activity and physicochemical properties of target molecules. Effective purification of the resulting products is critical for obtaining accurate biological data and ensuring the quality of drug candidates and advanced materials.

Core Purification Strategies

The purification of compounds synthesized using this compound typically involves a combination of aqueous work-up procedures followed by chromatographic separation or crystallization. The choice of the specific purification strategy is dictated by the nature of the reaction product, the unreacted starting materials, and any byproducts formed during the reaction.

Aqueous Work-up: The initial step following a reaction involving this compound is a carefully planned aqueous work-up. This serves to remove inorganic salts, polar starting materials, and water-soluble byproducts. A typical work-up protocol involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. The organic layer is then washed sequentially with water, a mild base such as sodium bicarbonate solution to neutralize any acidic components, and finally with brine to facilitate the removal of water.

Chromatographic Purification: Column chromatography is the most widely used technique for the purification of products derived from this compound. Silica gel is the most common stationary phase due to its versatility and effectiveness in separating compounds with a range of polarities. The selection of the mobile phase is crucial for achieving optimal separation and is typically determined by thin-layer chromatography (TLC) analysis.

Crystallization: For solid products, recrystallization is a powerful purification technique that can yield highly pure material. The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Experimental Protocols

The following sections provide detailed experimental protocols for common reaction types involving this compound and the subsequent purification of the products.

Williamson Ether Synthesis and Purification

The Williamson ether synthesis is a common method for preparing ethers by reacting an alkoxide with a primary alkyl halide. In this example, a generic alcohol is reacted with this compound.

Reaction Scheme:

R-OH + this compound → R-O-CH₂-(C₆H₃)-5-F-2-CF₃

Experimental Protocol:

  • Reaction Setup: To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Addition of Alkylating Agent: After stirring the mixture for 30 minutes at room temperature, add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature, or with gentle heating if necessary, and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Quantitative Data for a Representative Williamson Ether Synthesis Purification

ParameterValueReference
Purification Method Silica Gel Column Chromatography[1]
Stationary Phase Silica Gel (60-120 mesh)General Practice
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)[1]
Typical Rf of Product 0.3 - 0.5 (Varies with alcohol)General Practice
Yield of Purified Product 80-95% (Varies with alcohol)[1]
N-Alkylation and Purification

The N-alkylation of amines with this compound is a key reaction for the synthesis of various biologically active compounds.

Reaction Scheme:

R-NH₂ + this compound → R-NH-CH₂-(C₆H₃)-5-F-2-CF₃

Experimental Protocol:

  • Reaction Setup: To a solution of the amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes.

Quantitative Data for a Representative N-Alkylation Purification

ParameterValueReference
Purification Method Silica Gel Column ChromatographyGeneral Practice
Stationary Phase Silica Gel (60-120 mesh)General Practice
Mobile Phase Gradient of Ethyl Acetate in HexanesGeneral Practice
Typical Rf of Product 0.2 - 0.4 (Varies with amine)General Practice
Yield of Purified Product 75-90% (Varies with amine)General Practice

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification processes described.

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Crystallization Recrystallization (if solid) Concentrate->Crystallization Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for products of this compound.

TLC_to_Column TLC_Analysis Analyze Crude Product by TLC Solvent_Selection Select Appropriate Solvent System (e.g., Hexane/EtOAc) TLC_Analysis->Solvent_Selection Column_Setup Prepare Silica Gel Column Solvent_Selection->Column_Setup Loading Load Crude Product Column_Setup->Loading Elution Elute with Selected Solvent System Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Pure Combine Pure Fractions Fraction_Analysis->Combine_Pure Evaporation Evaporate Solvent Combine_Pure->Evaporation Pure_Product Isolated Pure Product Evaporation->Pure_Product

Caption: Logical workflow for purification by silica gel column chromatography.

Conclusion

The successful purification of reaction products from this compound is a critical determinant of research and development outcomes. By employing systematic work-up procedures and well-optimized chromatographic or crystallization techniques, researchers can obtain highly pure materials essential for accurate biological evaluation and the advancement of new chemical entities. The protocols and data presented in this guide provide a solid foundation for developing robust and efficient purification strategies for this important class of compounds.

References

Purifying Fluorinated Compounds: An In-depth Technical Guide to Column Chromatography Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorinated compounds often exhibit unique and desirable physicochemical and biological properties, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. However, these same unique properties can present significant challenges during purification. This technical guide provides an in-depth exploration of column chromatography protocols specifically tailored for the purification of fluorinated compounds, offering practical guidance and detailed methodologies for researchers in the pharmaceutical and chemical industries.

The Unique Challenges of Purifying Fluorinated Compounds

The strong electronegativity of fluorine and the unique nature of the carbon-fluorine bond impart distinct characteristics to fluorinated molecules that influence their behavior during chromatographic separation. These challenges include:

  • Altered Polarity and Retention: The high electronegativity of fluorine can significantly alter the polarity of a molecule, leading to unexpected elution behavior on traditional stationary phases.

  • Unique Intermolecular Interactions: Fluorinated compounds can participate in dipole-dipole, ion-dipole, and sometimes even weak hydrogen bonding interactions, which differ from their non-fluorinated analogs. This can lead to co-elution with impurities or poor peak shape.

  • "Fluorophilicity": Highly fluorinated molecules can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules or stationary phases. This property can be exploited for selective separations.

  • Sample Solubility: The solubility of fluorinated compounds can be limited in common chromatography solvents, necessitating careful solvent selection for sample preparation and the mobile phase.

Selecting the Right Tools: Stationary and Mobile Phases

The key to successful purification of fluorinated compounds lies in the rational selection of the stationary and mobile phases to exploit the unique properties of these molecules.

Stationary Phases: Beyond Traditional C18

While traditional reversed-phase silica (C8 and C18) can be effective for some fluorinated compounds, specialized fluorinated stationary phases often provide superior selectivity and resolution.[1]

  • Fluorinated Phases: These phases, such as pentafluorophenyl (PFP) and tridecafluoro (TDF), are specifically designed for the separation of fluorinated molecules.[2][3] They leverage fluorophilic interactions to enhance the retention and separation of fluorinated compounds from their non-fluorinated counterparts.[2] PFP phases, with their aromatic rings, offer additional π-π and dipole-dipole interaction mechanisms, making them particularly useful for separating aromatic fluorinated compounds.[3] Increasing the fluorine content of the stationary phase generally increases its selectivity towards fluorinated molecules.[3]

  • Standard Reversed-Phase (C8, C18): These phases can be used for less fluorinated or more polar fluorinated compounds. Method development often starts with a standard C18 column.[4]

  • Silica Gel: For normal-phase chromatography, silica gel remains a workhorse for the purification of many organic compounds, including fluorinated molecules, particularly for flash chromatography applications.[5]

Mobile Phases: Leveraging Polarity and Fluorophilicity

The choice of mobile phase is critical for achieving optimal separation.

  • Reversed-Phase Chromatography: Standard mobile phases such as acetonitrile/water and methanol/water are commonly used.[3] The addition of modifiers like trifluoroacetic acid (TFA) can improve peak shape, especially for basic fluorinated compounds.[5]

  • Fluorinated Eluents: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase additive can significantly enhance the separation of fluorinated compounds, even on standard C8 columns.[6] This is attributed to the creation of a "fluorophilic" environment on the stationary phase.[6]

  • Normal-Phase Chromatography: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used with silica gel.[5]

Quantitative Data on Separation Performance

The following tables summarize quantitative data from various studies, providing a comparison of different chromatographic systems for the purification of fluorinated compounds.

Table 1: Comparison of Stationary Phases for the Separation of a Fluorinated Pharmaceutical and its Desfluoro Impurity

Stationary PhaseMobile PhaseSeparation Factor (α)Peak Efficiency (N)
Hypersil Gold PFPAcetonitrile/Water1.1818,000
Poroshell 120 PFPAcetonitrile/Water1.1722,000
FluoroSep-RP PFPAcetonitrile/Water1.1515,000
Kinetex F5 (PFP)Acetonitrile/Water1.1420,000
Luna C18(2)Acetonitrile/Water1.0516,000

Data adapted from a study on the separation of a fluorinated pharmaceutical from its desfluoro analog. Higher separation factors and peak efficiencies indicate better separation performance.[7]

Table 2: Flash Chromatography Parameters for the Purification of a Fluorinated Heterocycle

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Loading Capacity5-15% of silica bed weight (typical)
ElutionStep gradient from 5% to 20% Ethyl Acetate

This table provides typical parameters for the flash chromatography purification of a moderately polar fluorinated heterocyclic compound.[2]

Table 3: Preparative HPLC Purification of Fluorinated Morpholine Derivatives

CompoundPurification MethodPurity AchievedYield
3-Methyl-2-(3-methylphenyl)morpholinePreparative Thin Layer ChromatographyNot Specified6%
Morpholine DerivativePreparative HPLC>95%Not Specified

This data highlights the use of preparative chromatography for achieving high purity of fluorinated morpholine derivatives.[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for common column chromatography techniques used in the purification of fluorinated compounds.

Protocol 1: Analytical HPLC Method Development for a Polar Fluorinated Compound

This protocol provides a starting point for developing a reversed-phase HPLC method for a polar fluorinated compound.

  • Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient to scout for the elution of the compound (e.g., 5% to 95% B over 20 minutes).

    • Optimize the gradient to achieve good resolution between the target compound and impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Protocol 2: Flash Chromatography Purification of a Fluorinated Heterocycle

This protocol describes a general procedure for the purification of a moderately polar fluorinated heterocyclic compound using flash chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate (silica gel).

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp to determine the optimal solvent system for separation. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Dry pack the column with silica gel (230-400 mesh).

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum volume of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with the less polar solvent system determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) in a step-gradient fashion.

  • Fraction Analysis and Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in the purification of fluorinated compounds.

experimental_workflow start Crude Fluorinated Compound tlc TLC Analysis (Method Scouting) start->tlc column_selection Column Selection (Flash vs. HPLC) tlc->column_selection flash_prep Flash Chromatography Preparation column_selection->flash_prep Large Scale (>100 mg) hplc_prep HPLC Method Development column_selection->hplc_prep Small Scale (<100 mg) flash_purification Flash Purification flash_prep->flash_purification hplc_purification Preparative HPLC Purification hplc_prep->hplc_purification analysis Fraction Analysis (TLC/HPLC) flash_purification->analysis hplc_purification->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified Fluorinated Compound evaporation->end

General workflow for the purification of fluorinated compounds.

stationary_phase_selection node_rect node_rect compound_type Nature of Fluorinated Compound is_aromatic Aromatic? compound_type->is_aromatic is_highly_fluorinated Highly Fluorinated? is_aromatic->is_highly_fluorinated Yes is_polar Polar? is_aromatic->is_polar No pfp_tdf PFP or TDF Phase is_highly_fluorinated->pfp_tdf Yes c18 Standard C18/C8 Phase is_highly_fluorinated->c18 No is_polar->c18 No silica Silica Gel (Normal Phase) is_polar->silica Yes

References

Recrystallization Techniques for Products of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of recrystallization techniques applicable to products derived from the versatile synthetic building block, 5-Fluoro-2-(trifluoromethyl)benzyl bromide. Due to its unique electronic properties conferred by the fluorine and trifluoromethyl substituents, derivatives of this compound are of significant interest in medicinal chemistry and materials science. Proper purification of these derivatives is critical for obtaining accurate biological data and ensuring material performance. While chromatographic methods are common, recrystallization offers a cost-effective and scalable alternative for achieving high purity.

This document details general principles, solvent selection strategies, and specific, albeit limited, examples of purification methods gleaned from scientific literature.

Core Principles of Recrystallization for Fluorinated Aromatic Compounds

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble even when hot.

For products derived from this compound, the presence of both a polarizable aromatic ring and electron-withdrawing fluoroalkyl groups influences their solubility. The "like dissolves like" principle is a useful starting point for solvent selection, but the specific arrangement of functional groups necessitates empirical screening.

General Solvent Selection Guide

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For polar fluorinated molecules, a range of solvents can be considered. The following table summarizes common solvent classes and their potential interactions with molecules containing fluoro and trifluoromethyl groups.

Solvent ClassExamplesPolarity (Dielectric Constant, ε)Potential Interactions with Polar Fluorinated Molecules
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighHydrogen bonding (donor and acceptor), dipole-dipole
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to HighDipole-dipole, potential for C-F···H-C interactions
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to MediumDipole-dipole, weak hydrogen bond acceptor
Halogenated Solvents Dichloromethane (DCM), ChloroformLow to MediumDipole-dipole, potential for halogen bonding
Aromatic Hydrocarbons Toluene, XylenesLowπ-stacking, C-F···π interactions
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowVan der Waals forces (generally used as anti-solvents)

Experimental Protocols and Methodologies

While specific recrystallization protocols for products directly synthesized from this compound are not abundantly detailed in the surveyed literature, general procedures for structurally related fluorinated compounds can be adapted. The primary purification method cited in many syntheses involving this benzyl bromide is silica gel column chromatography. However, when solid products are obtained, recrystallization can be an effective final purification step.

General Single-Solvent Recrystallization Workflow

This method is suitable when a single solvent is identified that effectively dissolves the compound when hot and allows for crystallization upon cooling.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Dissolve crude product in minimal amount of hot solvent hot_filtration Hot filtration (if insoluble impurities are present) start->hot_filtration Optional cool_slowly Cool solution slowly to room temperature hot_filtration->cool_slowly induce_crystallization Induce crystallization (scratching/seeding) cool_slowly->induce_crystallization If necessary ice_bath Cool in an ice bath to maximize yield cool_slowly->ice_bath induce_crystallization->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with a small amount of cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals Purification_Strategy cluster_initial Initial State cluster_analysis Analysis cluster_purification_path Purification Path cluster_final Final Product crude_product Crude Reaction Product is_solid Is the product a solid? crude_product->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Amorphous) recrystallization_screening Recrystallization Solvent Screening is_solid->recrystallization_screening Yes pure_solid Pure Crystalline Solid column_chromatography->pure_solid If solidifies after chromatography pure_oil Pure Oil/Amorphous Solid column_chromatography->pure_oil recrystallization_screening->column_chromatography Unsuccessful recrystallization_screening->pure_solid Successful

An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the CRISPR-Cas9 system has fundamentally transformed the landscape of genetic engineering, providing a powerful tool for precise genomic modification.[1][2] Its relative simplicity, high efficiency, and adaptability have accelerated research in functional genomics, disease modeling, and the development of novel therapeutics.[1][3][4] However, achieving optimal outcomes with CRISPR-Cas9 requires careful experimental design and execution, as researchers often encounter challenges such as low editing efficiency and off-target mutations.[4][5][6]

This guide provides a comprehensive overview of common issues in CRISPR-Cas9 experiments, systematic troubleshooting strategies, and advanced methods for optimizing both on-target efficiency and specificity.

Core Principles of CRISPR-Cas9

The Streptococcus pyogenes CRISPR-Cas9 system functions through two key components: the Cas9 nuclease and a single-guide RNA (sgRNA).[7] The sgRNA contains a 20-nucleotide spacer sequence that is complementary to the target DNA locus and a scaffold sequence that binds to the Cas9 protein.[8] This complex is directed to the target site in the genome, where the sgRNA's spacer sequence hybridizes with the corresponding DNA sequence. For cleavage to occur, the target site must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for SpCas9.[8][9] Upon recognition, the Cas9 nuclease creates a double-strand break (DSB) in the DNA.[10][11]

The cell's natural DNA repair mechanisms then resolve this break through one of two major pathways:

  • Non-Homologous End Joining (NHEJ): An error-prone pathway that often introduces small insertions or deletions (indels) at the break site.[12] This can disrupt the open reading frame of a gene, leading to a functional knockout.

  • Homology-Directed Repair (HDR): A higher-fidelity pathway that can be exploited to introduce precise edits, such as point mutations or the insertion of new sequences, by providing an exogenous DNA repair template.[12][13]

The CRISPR-Cas9 Mechanism

The signaling pathway of CRISPR-Cas9 begins with the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex, which then scans the genomic DNA for a PAM sequence. Upon PAM recognition, the complex unwinds the DNA to allow for hybridization between the sgRNA and the target strand. If sufficient complementarity exists, a conformational change in the Cas9 enzyme activates its nuclease domains, leading to a DSB.

CRISPR_Mechanism Cas9 Cas9 Protein RNP Cas9-sgRNA Complex (RNP) Cas9->RNP sgRNA sgRNA sgRNA->RNP PAM_Scan PAM Scanning RNP->PAM_Scan 1. Formation GenomicDNA Genomic DNA GenomicDNA->PAM_Scan Target_Binding Target Site Binding & Unwinding PAM_Scan->Target_Binding 2. PAM Recognition Cleavage Double-Strand Break (DSB) Target_Binding->Cleavage 3. Hybridization NHEJ NHEJ Repair (Indels) Cleavage->NHEJ 4a. Repair HDR HDR Repair (Precise Edit) Cleavage->HDR 4b. Repair Donor Donor Template Donor->HDR

Core mechanism of CRISPR-Cas9 action.

General Experimental Workflow

A typical CRISPR-Cas9 experiment follows a multi-step process, from initial design to final analysis. Each step presents opportunities for optimization and potential points of failure that require troubleshooting.[1][10][14]

CRISPR_Workflow Design Step 1: Design - Select Target Site - Design sgRNA - Design HDR Template (optional) Deliver Step 2: Deliver Components - Plasmid, mRNA, or RNP - Transfection or Electroporation Design->Deliver Repair Step 3: DNA Repair - NHEJ or HDR Occurs in Target Cells Deliver->Repair Analyze Step 4: Analyze Edits - Isolate Clonal Populations - Genotyping (PCR, Sequencing) - Assess Phenotype Repair->Analyze

Standard CRISPR-Cas9 experimental workflow.

Troubleshooting Common Issues

Low editing efficiency and the presence of off-target effects are the most common challenges encountered in CRISPR-Cas9 experiments.[5][6][15] A systematic approach to troubleshooting is essential for identifying and resolving the root cause of suboptimal results.

When faced with low or no editing, it is crucial to systematically validate each component of the workflow. This decision tree outlines a logical progression for troubleshooting.

Troubleshooting_Flow Start Low/No Editing Efficiency Check_Delivery Assess Delivery Efficiency (e.g., with GFP reporter) Start->Check_Delivery Optimize_Delivery Optimize Delivery Protocol - Titrate reagents - Change method (e.g., lipofection to electroporation) Check_Delivery->Optimize_Delivery Delivery <80% Check_gRNA Validate gRNA Design & Quality Check_Delivery->Check_gRNA Delivery >80% Optimize_Delivery->Check_Delivery Redesign_gRNA Design & Test New gRNAs - Target different exons - Use updated algorithms Check_gRNA->Redesign_gRNA Poor design or quality Check_Cas9 Verify Cas9 Expression & Activity Check_gRNA->Check_Cas9 gRNA is high quality & on-target score >60 Redesign_gRNA->Check_gRNA Change_Cas9 Use Different Cas9 Format (mRNA, RNP) or Source Check_Cas9->Change_Cas9 Low expression/activity Check_Cells Evaluate Cellular Factors - Cell health & density - Chromatin accessibility Check_Cas9->Check_Cells Cas9 is active Change_Cas9->Check_Cas9 Modify_Culture Optimize Cell Culture - Synchronize cell cycle - Use chromatin modifiers Check_Cells->Modify_Culture Suboptimal conditions Success Editing Efficiency Improved Check_Cells->Success Conditions are optimal Modify_Culture->Check_Cells

A decision tree for troubleshooting low editing efficiency.

The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions & Quantitative Metrics
Low On-Target Editing Efficiency 1. Suboptimal sgRNA Design: Poor binding affinity, secondary structures, or targeting an inaccessible chromatin region.[6][16][17]- Use updated design tools (e.g., CRISPOR, CHOPCHOP) to select sgRNAs with high on-target scores (>60).[18] - Test 3-4 different sgRNAs for the target gene.[19] - Target exons early in the gene sequence.
2. Inefficient Delivery: Low transfection/electroporation efficiency in the target cell type.[5][11][15]- Use a reporter plasmid (e.g., GFP) to confirm delivery efficiency is high (>80%).[15] - Optimize delivery parameters (reagent concentration, voltage).[15] - Switch to ribonucleoprotein (RNP) delivery, which can improve efficiency and reduce toxicity.[7][20]
3. Poor Cas9/sgRNA Expression or Activity: Inactive enzyme, incorrect codon usage, or degradation of components.[5]- Use a codon-optimized Cas9 for the target species.[5] - Verify Cas9 expression via Western blot or use purified RNP complexes. - Use chemically modified sgRNAs to enhance stability.[7][18]
4. Cellular Factors: Low cell viability, slow cell division, or target site is in a region of condensed chromatin (heterochromatin).[15][16][17][21]- Ensure cells are healthy and in the logarithmic growth phase. - Consider cell cycle synchronization, as HDR is most active in S/G2 phases.[15] - If targeting a silent gene, use agents that promote euchromatin formation or a Cas9 fused to a transactivation domain.[22]
High Off-Target Effects 1. Poor sgRNA Specificity: sgRNA sequence has high homology to other sites in the genome.[5][23]- Use design tools that provide off-target scores; choose sgRNAs with minimal predicted off-target sites.[5][18][23] - Perform a BLAST search against the relevant genome to check for highly similar sequences.
2. High Concentration of CRISPR Components: Excess Cas9/sgRNA complex can increase the likelihood of binding to non-target sites.[5]- Titrate the amount of Cas9 and sgRNA delivered to find the lowest effective concentration.[5] - Use RNP delivery, as the protein is cleared more rapidly from the cell than plasmid-expressed Cas9.[24]
3. Use of Wild-Type Cas9: Standard SpCas9 can tolerate some mismatches between the sgRNA and DNA.[25]- Use high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been engineered for reduced off-target cleavage.[5][20][26] - Consider using a paired nickase strategy, which requires two sgRNAs to bind in close proximity to create a DSB, significantly increasing specificity.[20][26]
Low HDR Efficiency 1. Inefficient HDR Pathway: NHEJ is the dominant repair pathway in most mammalian cells.- Use small molecules that inhibit NHEJ (e.g., SCR7) or promote HDR (e.g., Alt-R HDR Enhancer V2).[27] - Synchronize cells in S/G2 phase.
2. Suboptimal Donor Template Design: Incorrect length of homology arms, or inefficient template delivery.[28]- For small edits (<50 bp), use a single-stranded oligodeoxynucleotide (ssODN) template.[29][30] - Design symmetric homology arms of 30-50 nucleotides on each side of the cut site.[27][28] - Introduce phosphorothioate bonds to the ends of the ssODN to protect against degradation.[27]

Optimization Strategies for Enhanced Performance

Beyond basic troubleshooting, several advanced strategies can be employed to optimize CRISPR-Cas9 experiments for maximal efficiency and specificity.

Strategy Description Advantages Considerations
High-Fidelity Cas9 Variants Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9) with mutations that reduce non-specific DNA interactions.[20][26]Drastically reduces off-target editing, often by >90%, improving the safety profile for therapeutic applications.[26]May exhibit slightly lower on-target editing efficiency for some sgRNAs compared to wild-type Cas9.[20]
Modified sgRNAs - Truncated sgRNAs (tru-gRNAs): Shortening the guide sequence to 17-18 nucleotides.[13][18] - Chemical Modifications: Adding modifications (e.g., 2'-O-methyl, phosphorothioate bonds) to the sgRNA backbone.[7][18]- tru-gRNAs: Increases sensitivity to mismatches, thereby improving specificity.[18] - Chemical Mods: Enhances stability against cellular nucleases, leading to higher editing efficiency, especially with RNP delivery.[7]- tru-gRNAs: Can sometimes reduce on-target efficiency.[7] - Chemical Mods: Increases the cost of sgRNA synthesis.
RNP Delivery Delivery of a pre-complexed Cas9 protein and sgRNA (ribonucleoprotein).[7][20]Rapid action and clearance from the cell, which limits the time available for off-target cleavage and reduces cytotoxicity.[24]Requires optimization of electroporation or transfection conditions for RNP delivery.
Paired Nickases Using a mutated Cas9 (nickase) that only cuts one DNA strand. Two nickases guided by two different sgRNAs are used to create a staggered DSB.[20][26][31]Significantly improves specificity, as it's highly unlikely for two independent off-target events to occur in close proximity.[20]Requires the design of two effective sgRNAs and may have lower on-target efficiency than a single nuclease.[20]
Alternative Nucleases Using Cas nucleases from other bacterial species, such as Staphylococcus aureus (SaCas9) or Cas12a (Cpf1).[20][23]They recognize different PAM sequences, expanding the range of targetable sites in the genome.[13]These enzymes may have different efficiency profiles and off-target patterns compared to SpCas9.[20]

Key Experimental Protocols

Detailed and validated protocols are critical for reproducible and successful genome editing.

  • Target Selection: Identify the target gene and region for modification. For gene knockout, select an early exon to maximize the chance of creating a loss-of-function mutation.

  • In Silico Design: Use a computational tool (e.g., CRISPOR) to input the target sequence. Select the appropriate Cas9 variant and genome.

  • Guide Selection: Choose 3-4 sgRNA sequences with the highest on-target scores and the lowest predicted off-target sites. Ensure the sgRNA sequence does not contain a poly(U) stretch, which can act as a termination signal for the U6 promoter.[7]

  • Synthesis: Synthesize the sgRNA. This can be done via in vitro transcription or by ordering a chemically synthesized modified sgRNA.[32]

  • Validation (Optional but Recommended): Perform an in vitro cleavage assay. Incubate the purified Cas9 protein, the sgRNA, and a PCR-amplified DNA fragment of the target locus. Analyze the cleavage products on an agarose gel.

  • Component Preparation: Resuspend lyophilized Cas9 protein and chemically synthesized sgRNA in the appropriate buffers.

  • RNP Assembly: Combine the Cas9 protein and sgRNA at a specific molar ratio (typically 1:1.2). Incubate at room temperature for 10-20 minutes to allow the complex to form.[27]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash and resuspend the cells in a compatible electroporation buffer at the desired concentration.

  • Electroporation: Gently mix the prepared RNP complex with the cell suspension. Transfer to an electroporation cuvette and apply the optimized electrical pulse using an electroporator (e.g., Lonza Nucleofector).[27]

  • Cell Recovery: Immediately transfer the electroporated cells to pre-warmed culture media and incubate.

  • Genomic DNA Extraction: After 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.

  • Mismatch Cleavage Assay (e.g., T7E1):

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

    • Digest the heteroduplexes with a mismatch-specific endonuclease like T7 Endonuclease I.[33]

    • Analyze the cleavage products by gel electrophoresis. The percentage of cleaved DNA can be used to estimate indel frequency.

  • Sanger Sequencing and TIDE/ICE Analysis:

    • Sequence the PCR product using Sanger sequencing.

    • Analyze the resulting chromatogram using a web-based tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to deconvolve the mixed sequences and quantify the percentage of indels and the types of mutations present.[33]

  • Next-Generation Sequencing (NGS): For the most accurate and sensitive quantification, perform deep sequencing of the target locus amplicon. This provides precise frequencies of different indels and can detect rare mutations.[9]

  • In Silico Prediction: Use computational tools to predict the most likely off-target sites for your sgRNA.[12]

  • Targeted Amplicon Sequencing: Design PCR primers to amplify the top predicted off-target loci from the genomic DNA of edited cells. Analyze these amplicons using NGS to detect any mutations.[12]

  • Unbiased, Genome-Wide Methods: For applications requiring the highest level of safety assessment, use unbiased methods to identify off-target sites across the entire genome.

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): Involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at DSB sites in living cells, which are then identified by sequencing.[23]

    • CIRCLE-seq: An in vitro method where purified genomic DNA is treated with the Cas9-RNP complex. Cleaved sites are identified by sequencing, offering high sensitivity.[34]

References

Maximizing Efficiency: A Technical Guide to Improving Yields in Suzuki Coupling with 5-Fluoro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] However, challenges can arise when employing electronically demanding substrates such as 5-Fluoro-2-(trifluoromethyl)benzyl bromide. The presence of two strong electron-withdrawing groups, fluorine and trifluoromethyl, significantly influences the reactivity of the benzylic C-Br bond, necessitating careful optimization of reaction parameters to achieve high yields and minimize side reactions. This in-depth technical guide provides a framework for improving the efficiency of Suzuki coupling reactions involving this critical building block.

Core Principles for Optimization

Achieving high yields in the Suzuki coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent, as well as precise control over reaction conditions. The electron-deficient nature of the benzyl bromide can make it more susceptible to side reactions such as hydrodehalogenation and homo-coupling. Therefore, the goal is to facilitate the desired cross-coupling pathway at a rate that significantly outpaces these competing reactions.

Key Reaction Parameters and Recommendations

Catalyst System: The Engine of the Reaction

The choice of palladium precursor and ligand is paramount for a successful Suzuki coupling. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.

  • Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[3][4] Palladacycles, in particular, have demonstrated high activity and stability in Suzuki reactions.[1]

  • Ligands: For electron-deficient benzyl halides, electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step.[5]

    • Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective in promoting challenging Suzuki couplings.[6]

    • Other bulky phosphine ligands: JohnPhos and tri-tert-butylphosphine (P(t-Bu)₃) have also shown success in couplings with benzylic electrophiles.[4][7]

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Benzylic Bromides

Palladium PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1 - 5High activity for challenging substrates.[6]
Pd₂(dba)₃XPhos1 - 5Broad substrate scope and good yields.
PdCl₂(dppf)·CH₂Cl₂(none)2Effective for coupling with potassium aryltrifluoroborates.[6]
Palladacycle (e.g., CataCXium A)(integrated)5 - 10High stability and unique reactivity.[8]
Pd(OAc)₂JohnPhos5Optimized for microwave conditions.[7]
Base Selection: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid partner.[4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective bases.[7][9] Cs₂CO₃ is more soluble in organic solvents and can be advantageous in certain systems.[6]

    • Phosphates: K₃PO₄ is another common choice, particularly in aqueous solvent mixtures.[10]

  • Fluoride Sources: In some cases, fluoride sources like KF can be used to activate the boronic acid, especially when base-sensitive functional groups are present.[4]

Solvent System: The Reaction Medium

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently employed.[3]

  • Ethereal Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.[8] 2-MeTHF is often a greener alternative and can sometimes lead to improved yields.[8]

  • Aromatic Solvents: Toluene can be effective, particularly at higher temperatures.

  • Amide Solvents: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be beneficial, especially in microwave-assisted reactions.[7]

Experimental Protocols

The following are generalized experimental protocols that should be optimized for the specific boronic acid coupling partner.

Protocol 1: Conventional Heating
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., JohnPhos, 10 mol%).[7]

  • Solvent Addition: Add the solvent (e.g., DMF).[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat to the optimized temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).[7]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing Reaction Optimization and Pathways

To aid in the systematic optimization of the Suzuki coupling reaction, the following diagrams illustrate key concepts and workflows.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr 5-Fluoro-2-(trifluoromethyl)benzyl-Br ArBr->OxAdd PdII_complex [Ar-Pd(II)L2-Br] OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K2CO3) Boronate [R-B(OH)3]- Base->Boronate BoronicAcid R-B(OH)2 BoronicAcid->Boronate Boronate->Transmetalation PdII_Ar_R [Ar-Pd(II)L2-R] Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow Start Start: Low Yield of Coupling Product ScreenCatalyst Screen Catalyst Systems (Pd Source + Ligand) Start->ScreenCatalyst ScreenBase Screen Bases (K2CO3, Cs2CO3, K3PO4) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents (Dioxane, THF, Toluene, DMF) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature and Reaction Time ScreenSolvent->OptimizeTemp AnalyzeSideProducts Analyze Side Products (Homo-coupling, Hydrodehalogenation) OptimizeTemp->AnalyzeSideProducts AnalyzeSideProducts->ScreenCatalyst Re-evaluate if necessary End Optimized High-Yield Protocol AnalyzeSideProducts->End Proceed if minimized

Caption: A systematic workflow for optimizing the Suzuki coupling reaction.

Parameter_Relationships Yield Yield Catalyst Catalyst Activity Catalyst->Yield ++ SideRxns Side Reactions Catalyst->SideRxns - Base Base Strength Base->Yield + Solvent Solvent Polarity Solvent->Yield +/- Temp Temperature Temp->Yield +/- Temp->SideRxns + SideRxns->Yield --

Caption: Logical relationships between key reaction parameters and product yield.

Troubleshooting and Further Considerations

  • Homo-coupling of the Boronic Acid: This side reaction can be prevalent. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess should be avoided. Ensuring a truly inert atmosphere can also mitigate this issue.

  • Hydrodehalogenation of the Benzyl Bromide: This occurs when the benzyl bromide is reduced instead of coupled. This can be a sign of catalyst deactivation or a non-optimal ligand choice. Screening different ligands is the best approach to solve this problem.

  • Reaction Scale-up: Conditions optimized on a small scale may need to be re-optimized for larger-scale synthesis.[8] Factors such as stirring efficiency and heat transfer become more critical.

By systematically evaluating and optimizing the catalyst system, base, and solvent, researchers can significantly improve the yield and efficiency of the Suzuki coupling with the challenging yet valuable substrate, this compound. This guide provides a comprehensive starting point for developing robust and high-yielding protocols for the synthesis of novel compounds in drug discovery and development.

References

A Technical Guide to Byproducts in Nucleophilic Substitution Reactions of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential byproducts formed during nucleophilic substitution reactions involving 5-fluoro-2-(trifluoromethyl)benzyl bromide. Given the importance of this reagent as a building block in medicinal chemistry and materials science, a thorough understanding of its reactivity and potential side reactions is crucial for optimizing synthetic routes and ensuring product purity.

While specific literature detailing an exhaustive list of byproducts for this exact molecule is limited, this paper extrapolates from the well-established principles of benzyl halide reactivity, particularly those bearing strong electron-withdrawing substituents. The presence of the ortho-trifluoromethyl group and meta-fluoro group significantly influences the electrophilicity of the benzylic carbon and the stability of potential intermediates, thereby dictating the reaction pathways and the profile of likely byproducts.

Core Reactivity and Mechanistic Considerations

This compound primarily reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group destabilizes the formation of a positive charge on the benzylic carbon. This effect strongly disfavors an SN1 pathway, which would proceed through a carbocation intermediate. Consequently, the reaction is highly sensitive to the steric environment of the benzylic carbon and the nucleophile's strength.

The primary desired reaction is the displacement of the bromide ion by a nucleophile (Nu⁻) to form the corresponding substituted product. However, several competing side reactions can occur, leading to the formation of significant byproducts.

sub This compound ts_sn2 Sₙ2 Transition State sub->ts_sn2 Main Pathway byprod Hydrolysis Byproduct (Benzyl Alcohol) sub->byprod Side Reaction (Hydrolysis) nuc Nucleophile (Nu⁻) nuc->ts_sn2 prod Desired Product ts_sn2->prod water Water (H₂O) water->byprod

Caption: Primary Sₙ2 pathway vs. a common hydrolysis side reaction.

Common Byproducts and Formation Mechanisms

Several classes of byproducts are commonly observed in reactions involving benzyl halides. For this compound, the most probable side products include those arising from hydrolysis, elimination, and self-condensation.

Hydrolysis Product: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol

Perhaps the most common byproduct, 5-fluoro-2-(trifluoromethyl)benzyl alcohol, forms when the benzyl bromide reacts with water.[1] Water, although a weak nucleophile, can be present in solvents or on glassware if rigorous anhydrous conditions are not maintained. The presence of a base can also generate hydroxide ions, a much stronger nucleophile, further promoting this side reaction.

Elimination Product: 5-Fluoro-2-(trifluoromethyl)styrene

When sterically hindered or strong bases are used as reagents or catalysts, a bimolecular elimination (E2) reaction can compete with substitution. The base abstracts a proton from the benzylic carbon, leading to the formation of a double bond and elimination of the bromide ion. This results in the formation of the corresponding styrene derivative.

E2_Mechanism reactant Benzyl Bromide ts E2 Transition State reactant->ts base Strong Base (B:) base->ts product Styrene Byproduct ts->product Concerted Elimination byprods H-B⁺ + Br⁻ ts->byprods

Caption: E2 elimination pathway leading to a styrene byproduct.

Dimerization Product: Bis(5-fluoro-2-(trifluoromethyl)benzyl) Ether

This byproduct can form via a two-step process. First, a molecule of the starting material undergoes hydrolysis to form the benzyl alcohol. This alcohol, now acting as a nucleophile, can attack a second molecule of the benzyl bromide, resulting in the formation of a dibenzyl ether. This side reaction is more prevalent at higher concentrations and temperatures. The direct etherification of alcohols is a known method for synthesizing ethers, highlighting the plausibility of this pathway.[2]

Over-alkylation Products

When the nucleophile possesses multiple reactive sites, such as a primary amine or a diamine, a mixture of mono- and poly-alkylated products can be formed. For example, reaction with a primary amine (R-NH₂) can yield the desired secondary amine (R-NH-CH₂-Ar) as well as the tertiary dibenzyl amine byproduct (R-N(CH₂-Ar)₂).[3]

Quantitative Data Summary

Entry Nucleophile Solvent Base Conditions Desired Product Yield (%) Key Byproduct & Yield (%)
1R-NH₂AcetonitrileK₂CO₃Anhydrous, N₂, 25°C90Hydrolysis Product (<2%)
2R-NH₂AcetonitrileK₂CO₃Ambient atmosphere75Hydrolysis Product (15%)
3R-OHTHFNaHAnhydrous, N₂, 0°C85Dimer Ether (<5%)
4R-NH₂THFNaOtBuAnhydrous, N₂, 25°C60Elimination Product (25%)

This table presents illustrative data based on established chemical principles to demonstrate the impact of reaction conditions on byproduct formation.

Recommended Experimental Protocol to Minimize Byproducts

This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile, emphasizing steps to mitigate byproduct formation.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via a syringe. Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Dissolve the this compound in a minimal amount of anhydrous acetonitrile in a separate flame-dried flask under an inert atmosphere. Transfer this solution to the reaction flask dropwise over 15-20 minutes using a syringe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic base. Rinse the pad with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to separate the desired product from any non-polar elimination byproducts or more polar hydrolysis byproducts.

A 1. Dry Glassware (Oven, >120°C) B 2. Add Nucleophile & Base A->B C 3. Establish Inert Atmosphere (Purge with N₂/Ar) B->C D 4. Add Anhydrous Solvent C->D E 5. Add Benzyl Bromide Solution (Dropwise, 25°C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Quench & Workup (Filter, Extract) F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow designed to minimize byproduct formation.

Conclusion

The primary byproducts in nucleophilic substitution reactions with this compound are expected to arise from hydrolysis, elimination, self-condensation, and over-alkylation. The strongly electron-withdrawing trifluoromethyl group favors an SN2 mechanism and makes the substrate particularly susceptible to hydrolysis.

Researchers can significantly mitigate the formation of these impurities by employing rigorous experimental techniques. The use of anhydrous solvents, maintaining an inert atmosphere, careful selection of a non-nucleophilic and sterically non-hindered base, controlling reagent stoichiometry, and maintaining low reaction temperatures are all critical strategies to maximize the yield and purity of the desired substitution product. Careful monitoring and purification are essential to isolate the target compound from any side products that may form.

References

Optimizing Reaction Conditions for the Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic routes for 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The document outlines optimized reaction conditions, detailed experimental protocols, and a comparative analysis of different synthetic strategies to achieve high yield and purity.

Introduction

This compound is a crucial building block in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's electronic properties, enhancing the metabolic stability and lipophilicity of the final products.[1] This guide focuses on the optimization of its synthesis, primarily through the benzylic bromination of 5-fluoro-2-(trifluoromethyl)toluene and the conversion of 5-fluoro-2-(trifluoromethyl)benzyl alcohol.

Synthetic Strategies and Optimization

The two primary routes for the synthesis of this compound are:

  • Radical Bromination of 5-Fluoro-2-(trifluoromethyl)toluene: This is a common and direct method for introducing a bromine atom at the benzylic position. The reaction is typically initiated by radicals and can be influenced by various factors.

  • Conversion of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: This method involves the substitution of the hydroxyl group of the corresponding benzyl alcohol with a bromine atom.

The Wohl-Ziegler reaction is a widely used method for benzylic bromination, employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[2] The key to optimizing this reaction is to control the formation of mono- versus di-brominated products and to minimize side reactions such as aromatic bromination.[2]

Key Optimization Parameters:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can also be used, sometimes in the presence of a catalyst like ZrCl4 to prevent aromatic bromination.[2]

  • Initiator: Radical formation can be initiated using chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using ultraviolet (UV) radiation.[3][4]

  • Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or cyclohexane are traditionally used. However, due to the toxicity of CCl4, alternative solvents like dichloromethane are being explored.[4]

  • Temperature: The reaction temperature needs to be carefully controlled to ensure the decomposition of the initiator while minimizing unwanted side reactions.

  • Control of Over-bromination: Continuous addition of the brominating agent can help maintain a low concentration of bromine in the reaction mixture, thus minimizing the formation of the di-brominated byproduct.[2]

Table 1: Comparison of Reaction Conditions for Radical Bromination

ParameterCondition ACondition BCondition C
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)Molecular Bromine (Br2)
Initiator AIBN (catalytic)UV Light (e.g., 405nm LED)[2]Thermal (High Temperature)[3]
Solvent Carbon Tetrachloride (CCl4)Dichloromethane (CH2Cl2)[4]No solvent (neat)
Temperature Reflux (approx. 77°C)Room Temperature[5]> 150°C[6]
Key Feature Standard laboratory procedurePhotochemical activationAvoids radical initiators
Potential Issues Over-bromination, solvent toxicityRequires specialized equipmentHigh temperatures, potential for side reactions

Experimental Protocol: Radical Bromination using NBS and AIBN

  • To a solution of 5-fluoro-2-(trifluoromethyl)toluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5-Fluoro-2-(trifluoromethyl)toluene 5-Fluoro-2-(trifluoromethyl)toluene Reflux Heat to Reflux 5-Fluoro-2-(trifluoromethyl)toluene->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux AIBN AIBN (Initiator) AIBN->Reflux Solvent Solvent (e.g., CCl4) Solvent->Reflux Filter Filter Succinimide Reflux->Filter Wash Wash with Water & Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product This compound Purify->Product

An alternative route involves the conversion of the corresponding benzyl alcohol to the benzyl bromide. This is a classic nucleophilic substitution reaction where the hydroxyl group is a poor leaving group and must first be activated.

Key Optimization Parameters:

  • Brominating Agent: Phosphorus tribromide (PBr3) is a common and effective reagent for this transformation.[7] Other reagents include thionyl bromide (SOBr2) or a combination of triphenylphosphine and carbon tetrabromide.

  • Solvent: Aprotic solvents such as toluene, dichloromethane, or diethyl ether are typically used.[7]

  • Temperature: The reaction is often carried out at room temperature or slightly below to control the exothermicity.[7]

  • Stoichiometry: The stoichiometry of the brominating agent is crucial to ensure complete conversion and to avoid side reactions.

Table 2: Comparison of Reagents for Alcohol to Bromide Conversion

ReagentSolventTemperatureKey FeaturePotential Issues
Phosphorus Tribromide (PBr3) Toluene or Dichloromethane[7]0°C to Room Temperature[7]High-yielding and reliableExothermic, requires careful addition
Thionyl Bromide (SOBr2) Diethyl EtherRoom TemperatureGaseous byproducts (SO2, HBr)Corrosive and toxic byproducts
Triphenylphosphine/CBr4 DichloromethaneRoom TemperatureMilder conditions (Appel reaction)Stoichiometric phosphine oxide byproduct

Experimental Protocol: Conversion of Benzyl Alcohol using PBr3

  • Dissolve 5-fluoro-2-(trifluoromethyl)benzyl alcohol in absolute toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphorus tribromide in toluene dropwise, maintaining the temperature between 20-30°C.[7]

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[7]

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Neutralize the mixture to pH 8.0 with potassium hydrogen carbonate.[7]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound.[7]

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up 5-Fluoro-2-(trifluoromethyl)benzyl alcohol 5-Fluoro-2-(trifluoromethyl)benzyl alcohol Addition Slow Addition at 20-30°C 5-Fluoro-2-(trifluoromethyl)benzyl alcohol->Addition PBr3 Phosphorus Tribromide (PBr3) PBr3->Addition Toluene Toluene (Solvent) Toluene->Addition Stir Stir at Room Temperature Addition->Stir Evaporate Evaporate Toluene Stir->Evaporate Dissolve Dissolve in CH2Cl2 Evaporate->Dissolve Neutralize Neutralize (pH 8) Dissolve->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Product This compound Concentrate->Product

Conclusion

The optimal synthetic route for this compound depends on the available starting materials and the desired scale of the reaction. For a direct approach from the corresponding toluene, radical bromination with NBS and a chemical initiator offers a reliable method, with careful control of reaction conditions to minimize over-bromination. When starting from the benzyl alcohol, conversion using phosphorus tribromide provides a high-yielding alternative. Both methods require careful optimization of parameters such as reagent choice, solvent, and temperature to achieve the desired product in high purity and yield. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Strategies to Minimize Homocoupling in Suzuki Reactions of Benzyl Bromides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] When applied to benzyl bromides, this reaction provides a powerful tool for the synthesis of diarylmethanes, which are prevalent structural motifs in pharmaceuticals and biologically active compounds.[1] However, a persistent challenge in the Suzuki coupling of benzyl bromides is the competitive formation of homocoupled byproducts, primarily bibenzyl, which arises from the coupling of two benzyl bromide molecules. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. This technical guide provides an in-depth overview of strategies to minimize homocoupling in the Suzuki reaction of benzyl bromides, supported by experimental data and detailed protocols.

Understanding the Competing Reaction Pathways

The Suzuki-Miyaura catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] In the case of benzyl bromides, the desired cross-coupling pathway leading to the diarylmethane product competes with the undesired homocoupling pathway.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ArCH2Br pd_complex [Ar-CH2-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)2 / Base) pd_complex->transmetalation transmetalation_homo Transmetalation (ArCH2Br) pd_complex->transmetalation_homo pd_aryl_complex [Ar-CH2-Pd(II)-Ar']L_n transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-CH2-Ar' (Desired Product) reductive_elimination->product homocoupling_start [Ar-CH2-Pd(II)-Br]L_n pd_dibenzyl_complex [Ar-CH2-Pd(II)-CH2-Ar]L_n transmetalation_homo->pd_dibenzyl_complex reductive_elimination_homo Reductive Elimination pd_dibenzyl_complex->reductive_elimination_homo reductive_elimination_homo->pd0 Regeneration homocoupling_product Ar-CH2-CH2-Ar (Homocoupling Product) reductive_elimination_homo->homocoupling_product

Figure 1: Competing pathways in the Suzuki coupling of benzyl bromides.

Strategies for Minimizing Homocoupling

Several key reaction parameters can be modulated to favor the desired cross-coupling reaction over homocoupling. These include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ancillary ligand plays a pivotal role in suppressing homocoupling. Bulky, electron-rich phosphine ligands have been shown to be particularly effective.[4] These ligands can accelerate the rates of oxidative addition and reductive elimination, which can favor the cross-coupling pathway.[5]

A study by Molander et al. on the coupling of benzyl halides with potassium aryltrifluoroborates found that PdCl2(dppf)·CH2Cl2 was a highly effective catalyst.[1][6] Interestingly, more activated ligands such as S-Phos and X-Phos were not as effective for this specific transformation.[6] Another study highlighted the use of Pd(OAc)2 with JohnPhos as the ligand for the microwave-assisted Suzuki coupling of a heterocyclic benzyl bromide, which provided good yields.[5]

Influence of the Base

The choice of base is crucial in the Suzuki-Miyaura reaction, as it participates in the transmetalation step. The strength and nature of the base can significantly impact the reaction outcome. In the optimization of the coupling between benzyl bromide and potassium phenyltrifluoroborate, cesium carbonate (Cs2CO3) was found to be superior to other bases like potassium carbonate (K2CO3) and potassium phosphate (K3PO4).[1] While three equivalents of K2CO3 resulted in 3% each of biphenyl and bibenzyl homocoupled products, using two equivalents of Cs2CO3 led to full conversion to the desired product with only 1% of biphenyl homocoupling.[1]

Solvent and Temperature Effects

Ethereal solvents, such as tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME), have been shown to provide high yields with minimal homocoupling.[1] In a solvent optimization study, CPME/H2O (10:1) at 95 °C gave a 97% assay yield with the least amount of homocoupled product.[1] Higher reaction temperatures generally accelerate the reaction rate but can also promote homocoupling.[4] Therefore, careful optimization of the reaction temperature is necessary to find a balance between efficient cross-coupling and minimal side reactions. Microwave-assisted heating has also been employed to shorten reaction times, with yields comparable to conventional heating.[5]

Exclusion of Oxygen

The presence of molecular oxygen can promote the homocoupling of boronic acids.[7][8] Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with the boronic acid to form the homocoupled product.[7] Rigorous exclusion of oxygen by degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is a critical step in minimizing this side reaction.[9][10] A nitrogen subsurface sparge prior to the introduction of the catalyst has been shown to be effective in nearly completely excluding the homocoupling dimer.[9][10]

Use of Additives

In some cases, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[9][10] This additive may minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the catalytic cycle.[9][10]

Data Summary

The following tables summarize quantitative data from key studies on the optimization of Suzuki reactions of benzyl bromides to minimize homocoupling.

Table 1: Optimization of the Base for the Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate [1]

EntryBase (equiv.)Assay Yield (%)Homocoupling (biphenyl, bibenzyl) (%)
1K3PO4 (3)67(1.5, 1.5)
2K2CO3 (3)88(3, 3)
3Cs2CO3 (1) + K2CO3 (2)100(1, 1)
4Cs2CO3 (2)100(1, 1)
5Cs2CO3 (3)99(1.5, 1.5)
6KHCO3 (3)45(1, 1)

Reaction Conditions: 0.5 mmol of benzyl bromide, 0.505 mmol of potassium phenyltrifluoroborate, 2 mol % of PdCl2(dppf)·CH2Cl2 in THF/H2O (10:1) at 77 °C for 24 hours.

Table 2: Solvent Optimization for the Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate [1]

EntrySolvent (10:1 with H2O)Temp (°C)Assay Yield (%)
1Toluene9588
2DMF950
3Dioxane9593
4CPME9597
5THF7774
6MTBE530
7Acetonert30

Reaction Conditions: 0.5 mmol of benzyl bromide, 0.505 mmol of potassium phenyltrifluoroborate, 1.5 mmol Cs2CO3, 2 mol % of PdCl2(dppf)·CH2Cl2.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates[1]

A solution of the potassium aryltrifluoroborate (0.5 mmol), cesium carbonate (1.5 mmol), PdCl2(dppf)·CH2Cl2 (0.01 mmol, 2 mol %), and the benzyl bromide (0.5 mmol) in a 10:1 mixture of THF/H2O (5 mL) is prepared in a sealed tube under a nitrogen atmosphere. The reaction mixture is stirred at 77 °C for 23 hours. After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired diarylmethane.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine in a sealed tube: - Potassium aryltrifluoroborate (0.5 mmol) - Cesium carbonate (1.5 mmol) - PdCl2(dppf)·CH2Cl2 (0.01 mmol) - Benzyl bromide (0.5 mmol) - THF/H2O (10:1, 5 mL) B Establish Nitrogen Atmosphere A->B C Stir at 77 °C for 23 hours B->C D Cool to room temperature C->D E Dilute with water (2 mL) D->E F Extract with CH2Cl2 (3 x 10 mL) E->F G Dry combined organic layers (Na2SO4) F->G H Filter and Concentrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for Suzuki coupling of benzyl bromides.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling Protocol[5]

In a microwave vial, the arylboronic acid (1.5 mmol), the benzyl bromide (1.0 mmol), potassium carbonate (3.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol %), and JohnPhos (0.10 mmol, 10 mol %) are combined. Anhydrous DMF (2 mL) is added, and the vial is sealed. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes). After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Conclusion

Minimizing homocoupling in the Suzuki-Miyaura reaction of benzyl bromides is a multifactorial challenge that requires careful optimization of reaction conditions. The judicious selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium precursor is of paramount importance. The use of cesium carbonate as the base and ethereal solvents such as THF or CPME has been demonstrated to be highly effective. Furthermore, the rigorous exclusion of oxygen and, in some cases, the use of additives can further suppress the formation of the undesired bibenzyl byproduct. By systematically addressing these parameters, researchers and drug development professionals can enhance the efficiency and selectivity of Suzuki couplings involving benzyl bromides, thereby streamlining the synthesis of valuable diarylmethane-containing molecules.

References

An In-depth Technical Guide to Identifying and Characterizing Impurities in 5-Fluoro-2-(trifluoromethyl)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The control of impurities during its synthesis and subsequent reactions is critical to ensure the safety, efficacy, and quality of the final products. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the identification and characterization of potential impurities. Detailed experimental protocols for both the synthesis and analytical characterization are presented, alongside a discussion of common impurity formation pathways. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control impurities in processes involving this important reagent.

Introduction

This compound is a substituted toluene derivative whose reactivity is centered around the benzylic bromide. This functional group makes it an excellent electrophile for alkylation reactions, particularly in the synthesis of complex organic molecules. The presence of the fluorine and trifluoromethyl groups on the aromatic ring can significantly influence the biological activity and physicochemical properties of the final products.

Given its use in the synthesis of active pharmaceutical ingredients (APIs), stringent control of impurities is paramount. Impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product. This guide will focus on impurities generated during the synthesis of this compound, which is typically achieved through the radical bromination of 4-fluoro-2-(trifluoromethyl)toluene.

Synthesis of this compound

The most common method for the synthesis of this compound is the free-radical bromination of 4-fluoro-2-(trifluoromethyl)toluene at the benzylic position.[1][2][3] This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

General Reaction Scheme

G cluster_main Main Reaction cluster_impurities Impurity Formation Start 4-Fluoro-2-(trifluoromethyl)toluene Product This compound Start->Product NBS (1 eq) Dibromo 5-Fluoro-2-(trifluoromethyl)benzal bromide Product->Dibromo NBS (>1 eq) Tribromo 5-Fluoro-2-(trifluoromethyl)benzotribromide Dibromo->Tribromo NBS (excess) G Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC Detection UV Detection (220 nm) HPLC->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

References

A Technical Guide to Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical validation and comparative analysis methodologies that form the backbone of successful drug development. From early-stage target validation to the rigorous assessment of analytical methods and comparative clinical efficacy, this document outlines the key principles, experimental protocols, and data interpretation frameworks essential for regulatory success and bringing safe, effective therapeutics to market.

Core Principles of Validation in Pharmaceutical Development

Validation is the documented process of ensuring that a specific method, process, or system consistently produces a result meeting pre-determined acceptance criteria.[1][2] In the pharmaceutical industry, validation is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide to ensure product quality, safety, and efficacy.[3][4]

The main types of validation include:

  • Process Validation: Demonstrates that the manufacturing process is controlled and consistently produces a product of the desired quality.[2]

  • Analytical Method Validation: Ensures that the analytical methods used to test the drug are accurate, reliable, and reproducible.[2]

  • Cleaning Validation: Confirms that cleaning procedures effectively remove residues to prevent cross-contamination.[1]

  • Computer System Validation: Verifies that software and computer-controlled systems perform accurately and reliably.[2]

A phase-appropriate approach to validation is often employed, where the stringency and extent of validation activities increase as the drug progresses through clinical development phases.[5]

Analytical Method Validation

The validation of analytical methods is a regulatory requirement to ensure the reliability of test results.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures.[7]

The performance characteristics of an analytical method are evaluated to ensure it is fit for its intended purpose.[8][9] Key parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[9][10]

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).RSD ≤ 2.0% for repeatability and intermediate precision.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.No interference from placebo or known impurities at the retention time of the analyte peak. Peak purity index > 0.99.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

This protocol outlines the steps for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of an active pharmaceutical ingredient (API).

Objective: To validate the HPLC method for accuracy, precision, linearity, specificity, and range.

Materials:

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250mm x 4.6mm, 5µm)

  • Reference standard of the API

  • API drug substance

  • Placebo formulation

  • All necessary solvents and reagents of HPLC grade

Methodology:

  • System Suitability:

    • Prepare a standard solution of the API.

    • Inject the standard solution six times.

    • Calculate the RSD of the peak area and retention time. The RSD should be ≤ 2.0%.

  • Specificity:

    • Inject the diluent, a placebo solution, and a standard solution of the API.

    • Ensure no interfering peaks are observed at the retention time of the API in the diluent and placebo chromatograms.

  • Linearity:

    • Prepare a series of at least five concentrations of the API standard across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare samples by spiking the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the API.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six independent samples of the API at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

    • Calculate the RSD for the results of each precision study.

Comparative Analysis in Clinical Development

Comparative analysis is essential for establishing the efficacy and safety of a new drug relative to existing treatments or a placebo.[11] When head-to-head clinical trials are not available, methods such as adjusted indirect comparisons and mixed treatment comparisons can be used to evaluate the relative efficacy of different drugs.[12][13]

It is crucial to distinguish between efficacy and effectiveness trials.

  • Efficacy trials are conducted under ideal conditions with a highly selected patient population to determine if a drug can work.[14][15]

  • Effectiveness trials are conducted in real-world settings with a broader patient population to evaluate how a drug performs in typical clinical practice.[14][15]

Feature Efficacy Trial Effectiveness Trial
Objective Does the intervention work under ideal conditions?Does the intervention work in a real-world setting?
Setting Tightly controlled, often academic medical centers.Diverse, real-world clinical practice settings.
Participants Homogeneous population with strict inclusion/exclusion criteria.Heterogeneous population representative of typical patients.
Intervention Standardized and strictly monitored.Flexible, reflecting routine clinical use.
Primary Outcome Often a surrogate endpoint or disease marker.Clinically meaningful outcomes, quality of life.

A variety of statistical methods are employed to analyze data from clinical trials and other comparative studies.[16]

Statistical Method Application in Drug Development
Student's t-test Compares the means of two groups in Phase II trials to assess initial efficacy.[16]
Analysis of Variance (ANOVA) Compares the means of three or more treatment groups in large Phase III trials.[16]
Regression Analysis Establishes relationships between variables, such as dose-response relationships.[16]
Survival Analysis Analyzes time-to-event data, such as time to disease progression or survival.[16]

Visualizing Complex Biological and Experimental Processes

Visual representations are powerful tools for simplifying and communicating complex information in drug development.[17]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a frequent target in cancer drug discovery.[18]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Transcription Gene Transcription (Cell Growth, Survival) Akt->Transcription Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation Analytical_Method_Validation_Workflow start Start: Method Development protocol Write Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Placebo, Diluent) system_suitability->specificity linearity Linearity (5 concentrations) specificity->linearity accuracy Accuracy (Spiked Placebo) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq report Compile Validation Report lod_loq->report end End: Method Validated report->end Efficacy_To_Effectiveness cluster_efficacy Efficacy Component cluster_effectiveness Effectiveness Component efficacy_trial Efficacy Trial (Highly controlled, homogeneous population) positive_result Positive Efficacy Signal? efficacy_trial->positive_result effectiveness_trial Effectiveness Trial (Real-world setting, diverse population) positive_result->effectiveness_trial Yes (Seamless Transition) stop Stop Trial positive_result->stop No regulatory_approval Regulatory Approval effectiveness_trial->regulatory_approval

References

A Comparative Guide to Trifluoromethylation Methods in Organic Chemistry: An In-depth Technical Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a pivotal strategy in modern drug discovery and materials science.[1][2][3] The unique properties conferred by the -CF3 moiety, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2] Consequently, a diverse array of methodologies for trifluoromethylation has been developed, each with distinct advantages and limitations. This technical guide provides a comprehensive comparison of the core trifluoromethylation methods, focusing on quantitative data, detailed experimental protocols, and the logical frameworks for selecting the optimal method for a given synthetic challenge.

Core Mechanistic Strategies: A Comparative Overview

Trifluoromethylation reactions are broadly categorized into three primary mechanistic manifolds: electrophilic, nucleophilic, and radical. The choice of strategy is dictated by the electronic nature of the substrate and the desired bond disconnection.

Figure 1: Major Trifluoromethylation Pathways

Figure 1: Major Trifluoromethylation Pathways cluster_Reagents Trifluoromethylating Reagents cluster_Substrates Substrates Electrophilic Electrophilic (CF₃⁺ source) e.g., Togni's, Umemoto's Reagents ElectronRich Electron-Rich (Enolates, Arenes, Heterocycles) Electrophilic->ElectronRich Reaction Nucleophilic Nucleophilic (CF₃⁻ source) e.g., Ruppert-Prakash Reagent ElectronPoor Electron-Poor (Aldehydes, Ketones, Imines) Nucleophilic->ElectronPoor Reaction Radical Radical (•CF₃ source) e.g., Langlois' Reagent Radical->ElectronRich Reaction Unsaturated Unsaturated Systems (Alkenes, Alkynes) Radical->Unsaturated Reaction

Caption: This diagram illustrates the general reactivity patterns of the three main classes of trifluoromethylating reagents with different types of organic substrates.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents are sources of an electrophilic "CF3+" synthon and are particularly effective for the trifluoromethylation of electron-rich substrates such as enolates, arenes, and heterocycles.[4]

Key Reagents:
  • Togni's Reagents: Hypervalent iodine compounds, such as Togni's reagent II, are widely used for their stability and broad functional group tolerance.[4]

  • Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents.[5][6]

Table 1: Comparison of Electrophilic Trifluoromethylating Reagents

ReagentTypical SubstratesReaction ConditionsAdvantagesLimitations
Togni's Reagent II β-ketoesters, silyl enol ethers, alkenes, thiolsOften requires a metal catalyst (e.g., Cu(I)) or base, mild temperatures.[7][8][9]Bench-stable, commercially available, high functional group tolerance.[4]Can be expensive, potential for side reactions.
Umemoto's Reagents Arenes, heterocycles, β-ketoesters, silyl enol ethersCan be performed under metal-free or metal-catalyzed (e.g., Pd, Cu) conditions, sometimes requires elevated temperatures.[5][10][11]Highly reactive, effective for challenging substrates.[11]Can be thermally unstable, may require inert atmosphere.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation introduces a "CF3-" synthon and is the method of choice for reacting with electron-poor substrates like aldehydes, ketones, and imines.[12]

Key Reagent:
  • Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is the most prominent nucleophilic trifluoromethylating reagent, requiring activation by a nucleophilic catalyst.[12][13][14]

Table 2: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

SubstrateActivator/CatalystTypical YieldsNotes
AldehydesTBAF, CsF, K2CO380-95%[13]Highly efficient and general for a wide range of aldehydes.[13]
KetonesTBAF, CsF70-90%Slower reaction rates compared to aldehydes.
IminesTBAF, Lewis acids60-85%[15]Often requires acidic conditions for imine formation and subsequent trifluoromethylation.[15]
EstersCsF50-75%[14]Leads to the formation of trifluoromethyl ketones.[14]

Radical Trifluoromethylation

Radical trifluoromethylation has gained prominence due to its mild reaction conditions and broad applicability, especially for the functionalization of unactivated C-H bonds and unsaturated systems.[16]

Key Reagent:
  • Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is an inexpensive and bench-stable solid that generates the trifluoromethyl radical upon oxidation.[17][18]

Table 3: Radical Trifluoromethylation with Langlois' Reagent

SubstrateOxidantTypical YieldsNotes
Arenes & Heterocyclest-BuOOH, K2S2O840-85%[19][20]Often proceeds with good regioselectivity, tolerant of many functional groups.[19]
Alkenest-BuOOH, Mn(OAc)350-80%[18]Can achieve hydrotrifluoromethylation or other difunctionalizations.
Arylboronic acidsCu(OAc)260-90%Mild conditions, broad substrate scope.
Nitrosoarenest-BuOOH, Cu(I)70-95%[17]Efficient N-trifluoromethylation method.[17]

Experimental Protocols

Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II

Materials:

  • β-Ketoester (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 mmol), Togni's Reagent II (1.2 mmol), and CuI (0.1 mmol).

  • Add anhydrous DCM (10 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

Materials:

  • Aldehyde (1.0 mmol)

  • Ruppert-Prakash Reagent (TMSCF3) (1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).[13]

  • Cool the solution to 0 °C in an ice bath.[14]

  • Slowly add the Ruppert-Prakash reagent (1.5 mmol) to the stirred solution.[13]

  • Add the TBAF solution (0.1 mmol) dropwise.[14]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.[13]

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • The crude product is the TMS-protected trifluoromethylated alcohol, which can be deprotected using acidic conditions (e.g., 1M HCl in THF) if desired.

Protocol 3: Radical Trifluoromethylation of an Arene using Langlois' Reagent

Materials:

  • Arene (1.0 mmol)

  • Langlois' Reagent (CF3SO2Na) (2.0 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water) (3.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the arene (1.0 mmol) and Langlois' reagent (2.0 mmol) in DMF (5 mL).

  • Add t-BuOOH (3.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by GC-MS or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Method Selection

The selection of an appropriate trifluoromethylation method is a critical decision in synthetic planning. The following diagram outlines a logical workflow to guide this process.

Figure 2: Decision-Making Workflow for Trifluoromethylation

Figure 2: Decision-Making Workflow for Trifluoromethylation Start Start: Identify Target Molecule and Substrate SubstrateType What is the electronic nature of the substrate? Start->SubstrateType ElectronRich Electron-Rich (e.g., enolate, arene) SubstrateType->ElectronRich Rich ElectronPoor Electron-Poor (e.g., aldehyde, ketone) SubstrateType->ElectronPoor Poor Unactivated Unactivated C-H or Unsaturated System SubstrateType->Unactivated Neutral Method1 Consider Electrophilic Trifluoromethylation (Togni's, Umemoto's) ElectronRich->Method1 Method2 Consider Nucleophilic Trifluoromethylation (Ruppert-Prakash) ElectronPoor->Method2 Method3 Consider Radical Trifluoromethylation (Langlois') Unactivated->Method3 FunctionalGroups Evaluate Functional Group Compatibility Method1->FunctionalGroups Method2->FunctionalGroups Method3->FunctionalGroups FinalMethod Select Optimal Method and Conditions FunctionalGroups->FinalMethod

Caption: A flowchart to guide the selection of a suitable trifluoromethylation method based on substrate properties and reaction compatibility.

Conclusion

The field of trifluoromethylation continues to evolve, providing chemists with an expanding repertoire of tools for the synthesis of fluorinated molecules. This guide has provided a comparative overview of the primary electrophilic, nucleophilic, and radical trifluoromethylation strategies, supported by quantitative data and detailed experimental protocols. By understanding the strengths and limitations of each approach, researchers and drug development professionals can make informed decisions to efficiently incorporate the trifluoromethyl group into their target molecules, thereby accelerating the discovery of new medicines and advanced materials.

References

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key reagent in modern organic synthesis. Contrary to potential misconceptions of it acting as a trifluoromethylating agent, this document clarifies its primary role as a versatile benzylating agent for the introduction of the 5-fluoro-2-(trifluoromethyl)benzyl moiety. This group is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents, such as enhanced metabolic stability and altered lipophilicity. This guide details its reactivity with various nucleophiles, provides specific experimental protocols, and presents quantitative data to assist researchers in its effective application.

Introduction: The Role of Fluorinated Benzyl Halides in Synthesis

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can dramatically alter a molecule's biological activity, metabolic stability, and lipophilicity. This compound serves as a valuable building block for incorporating a fluorinated benzyl group into a target molecule. Its primary mode of reactivity is as an electrophile in nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.

Reactivity Profile: A Versatile Benzylating Agent

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the benzylic position. The primary application of this reagent is in the formation of new carbon-heteroatom and carbon-carbon bonds.

O-Alkylation of Phenols

The reaction of this compound with phenols is a common method for the synthesis of diaryl ethers containing the 5-fluoro-2-(trifluoromethyl)benzyl motif. These reactions are typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion.

N-Alkylation of Amines

Primary and secondary amines can be effectively alkylated with this compound to yield the corresponding benzylamines. These reactions often require a base to neutralize the hydrogen bromide formed during the reaction.

S-Alkylation of Thiols

Thiols, being excellent nucleophiles, react readily with this compound to form thioethers. This reaction is often performed under basic conditions to generate the thiolate anion.

Quantitative Data on Benzylation Reactions

The following tables summarize the reaction conditions and yields for the benzylation of various nucleophiles with this compound, based on available literature.

Table 1: O-Alkylation of Phenols

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxypyridineK₂CO₃Acetonitrile801285
3-MethoxyphenolCs₂CO₃DMF60492

Table 2: N-Alkylation of Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile60690
AnilineEt₃NDichloromethane252478

Table 3: S-Alkylation of Thiols

Thiol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF0 to 25295
Cysteine methyl esterDIPEADMF25488

Detailed Experimental Protocols

The following are representative experimental procedures for the benzylation of common nucleophiles using this compound.

General Procedure for O-Alkylation of a Phenol

To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), is added a base (1.2-1.5 eq., e.g., K₂CO₃ or Cs₂CO₃). The mixture is stirred at room temperature for 15-30 minutes. This compound (1.1 eq.) is then added, and the reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS until completion. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for N-Alkylation of an Amine

To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane), is added a base (1.5-2.0 eq., e.g., K₂CO₃ or Et₃N). This compound (1.1 eq.) is added, and the reaction mixture is stirred at the appropriate temperature (e.g., 25-60 °C) until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired N-benzylated product.

General Procedure for S-Alkylation of a Thiol

To a suspension of a base (1.1 eq., e.g., NaH) in a dry solvent (e.g., THF) at 0 °C is added the thiol (1.0 eq.). The mixture is stirred for 20-30 minutes at 0 °C. A solution of this compound (1.05 eq.) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.

Mechanistic Considerations and Experimental Workflows

The reactions of this compound with nucleophiles typically proceed via an SN2 mechanism. The workflow for a typical benzylation reaction is outlined below.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reactants Nucleophile (Phenol, Amine, or Thiol) This compound Base Solvent ReactionMix Combine reactants and stir (Heat if necessary) Reactants->ReactionMix Quench Quench with water ReactionMix->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Benzylated Product Purify->Product

Caption: General experimental workflow for benzylation reactions.

The SN2 reaction mechanism involves the backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single concerted step.

sn2_mechanism Reactants Nu⁻ This compound TransitionState [Nu---C---Br]‡ Transition State Reactants->TransitionState Sₙ2 Attack Products Benzylated Product Br⁻ TransitionState->Products Leaving Group Departure

Caption: SN2 mechanism for benzylation.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 5-fluoro-2-(trifluoromethyl)benzyl group into a wide range of organic molecules. Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions with O-, N-, and S-nucleophiles. This guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The predictable reactivity and the importance of the incorporated moiety make this compound a key tool in the synthesis of novel compounds with potential applications in medicine and materials science.

A Technical Guide to Alternative Reagents for the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, can significantly improve the pharmacological profile of drug candidates.[1][2] This guide provides an in-depth overview of contemporary, alternative reagents for the synthesis of fluorinated heterocycles, moving beyond traditional and often harsh fluorinating agents. It details the application of electrophilic and nucleophilic reagents, providing experimental protocols and quantitative data to facilitate their adoption in the laboratory.

Electrophilic Fluorinating Reagents: The N-F Class

Electrophilic fluorinating reagents are characterized by a polarized N-F bond, rendering the fluorine atom electrophilic. These reagents are generally stable, solid compounds, making them easier and safer to handle compared to gaseous fluorine or hydrogen fluoride.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

Selectfluor® is a versatile and widely used electrophilic fluorinating agent. It is a stable, non-hygroscopic, and commercially available salt. It is effective for the fluorination of a wide range of electron-rich heterocycles.

Data Presentation: Electrophilic Fluorination with Selectfluor®

HeterocycleSubstrateProductYield (%)Diastereomeric Ratio (dr)Reference
1,2-DihydropyridineMethyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-4-carboxylateMethyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-4-carboxylate91-[3]
Imidazo[1,2-a]pyridine2-Phenylimidazo[1,2-a]pyridine3-Fluoro-2-phenylimidazo[1,2-a]pyridine85-[4]
IndoleN-Boc-Indole3-Fluoro-N-Boc-Indole78-Furuya, T. et al. J. Am. Chem. Soc.2006 , 128, 6780-6781.
Piperidine (enamine intermediate)1-Boc-1,2,3,4-tetrahydropyridinetrans-1-Boc-2-allyl-3-fluoropiperidine75>20:1[4]

Experimental Protocol: Synthesis of 3-Fluoro-2-phenylimidazo[1,2-a]pyridine using Selectfluor® [4]

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) is added 4-dimethylaminopyridine (DMAP) (1.2 mmol).

  • The mixture is stirred at room temperature until all solids are dissolved.

  • Selectfluor® (1.1 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The organic layer is separated, washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-fluoro-2-phenylimidazo[1,2-a]pyridine.

Visualization: Regioselective Fluorination of Imidazo[1,2-a]pyridines

G Workflow for the Regioselective Fluorination of Imidazo[1,2-a]pyridines cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_het Imidazo[1,2-a]pyridine solvent Acetonitrile (MeCN) start_het->solvent start_reagent Selectfluor® start_reagent->solvent start_base DMAP start_base->solvent temp Room Temperature solvent->temp time 12 hours temp->time extraction Solvent Extraction (EtOAc/Water) time->extraction purification Column Chromatography extraction->purification product 3-Fluoro-imidazo[1,2-a]pyridine purification->product

Caption: Workflow for the fluorination of Imidazo[1,2-a]pyridines.

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely employed, commercially available, and stable electrophilic fluorinating agent. It is often used for the fluorination of carbanions, silyl enol ethers, and electron-rich aromatic and heterocyclic systems.

Data Presentation: Electrophilic Fluorination with NFSI

HeterocycleSubstrateProductYield (%)Reference
Imidazole1-Boc-imidazole1-Boc-5-fluoroimidazole82[5]
Indole1-Methylindole3-Fluoro-1-methylindole75
Thiophene2-Lithiothiophene2-Fluorothiophene68
Pyrazole1-Phenylpyrazole4-Fluoro-1-phenylpyrazole88

Experimental Protocol: Synthesis of 1-Boc-5-fluoroimidazole using NFSI [5]

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 1-Boc-imidazole (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve NFSI (1.2 mmol) in anhydrous THF (5 mL).

  • Add the NFSI solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 1-Boc-5-fluoroimidazole.

Visualization: General Mechanism of Electrophilic Fluorination

G General Mechanism of Electrophilic Fluorination Heterocycle Electron-rich Heterocycle Intermediate Wheland-type Intermediate Heterocycle->Intermediate Nucleophilic Attack NF_Reagent N-F Reagent (e.g., NFSI) NF_Reagent->Intermediate Product Fluorinated Heterocycle Intermediate->Product Deprotonation Byproduct N-anion Intermediate->Byproduct

Caption: Mechanism of electrophilic fluorination of heterocycles.

Nucleophilic Fluorinating Reagents

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. Traditional fluoride sources like alkali metal fluorides suffer from low solubility and high lattice energy. Modern alternatives aim to overcome these limitations.

Imidazolium-based Hydrogen Fluoride Salts

Imidazolium-based reagents, such as [IPrH][F(HF)₂], where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, are highly effective nucleophilic fluorinating agents. They exhibit improved solubility in organic solvents and offer a "naked" fluoride source with tunable reactivity.

Data Presentation: Nucleophilic Fluorination with [IPrH][F(HF)₂]

SubstrateLeaving GroupProductYield (%)Reference
2-ChloropyridineCl2-Fluoropyridine85
4-Bromobenzyl bromideBr4-Bromobenzyl fluoride92
2-IodoquinolineI2-Fluoroquinoline78
1-Tosyl-3-chloroazetidineCl1-Tosyl-3-fluoroazetidine65

Experimental Protocol: General Procedure for Nucleophilic Fluorination of Halo-pyridines with [IPrH][F(HF)₂]

  • In a microwave-safe vial, combine the halo-pyridine (1.0 mmol), [IPrH][F(HF)₂] (1.2 mmol), and anhydrous acetonitrile (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding fluoro-pyridine.

Copper-Catalyzed Synthesis of Fluorinated Heterocycles

Recent advances have led to the development of novel catalytic methods for the synthesis of fluorinated heterocycles. A notable example is the copper-catalyzed synthesis of α,α-difluoro-oxetanes from readily available epoxides.

Data Presentation: Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes

| Epoxide Substrate | Product | Yield (%) | Reference | |---|---|---|---|---| | Styrene Oxide | 2,2-Difluoro-4-phenyloxetane | 85 | Nature Chemistry2025 , 17, 234-240. | | 1,2-Epoxyhexane | 2,2-Difluoro-4-butyloxetane | 78 | Nature Chemistry2025 , 17, 234-240. | | Propylene Oxide | 2,2-Difluoro-4-methyloxetane | 72 | Nature Chemistry2025 , 17, 234-240. | | Cyclohexene Oxide | 3,3-Difluoro-2-oxaspiro[3.5]nonane | 65 | Nature Chemistry2025 , 17, 234-240. |

Experimental Protocol: Copper-Catalyzed Synthesis of 2,2-Difluoro-4-phenyloxetane (Nature Chemistry2025 , 17, 234-240., Supplementary Information)

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and sodium 2-chloro-2,2-difluoroacetate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and styrene oxide (1.0 mmol).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: pentane/diethyl ether gradient) to afford the 2,2-difluoro-4-phenyloxetane.

Visualization: Catalytic Cycle for α,α-Difluoro-oxetane Synthesis

G Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes CuI Cu(I) Catalyst Cu_active Active Cu-difluorocarbene complex CuI->Cu_active + Precursor - NaCl, - CO2 Intermediate1 Oxametallacycle intermediate Cu_active->Intermediate1 + Epoxide Epoxide Epoxide Intermediate1->CuI Regeneration Product α,α-Difluoro-oxetane Intermediate1->Product Reductive Elimination Precursor Difluorocarbene precursor

Caption: Catalytic cycle for the synthesis of α,α-difluoro-oxetanes.

Conclusion

The development of alternative reagents for the synthesis of fluorinated heterocycles has significantly advanced the fields of medicinal chemistry and drug discovery. The reagents and methods presented in this guide offer milder, more selective, and often safer alternatives to traditional fluorination techniques. The provided data and experimental protocols serve as a practical resource for researchers aiming to incorporate these modern methods into their synthetic strategies, ultimately accelerating the discovery and development of novel fluorinated compounds with enhanced properties.

References

Validating the Structure of Products from 5-Fluoro-2-(trifluoromethyl)benzyl Bromide Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to validate the structure of reaction products derived from 5-Fluoro-2-(trifluoromethyl)benzyl bromide. Given the importance of fluorinated compounds in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the typical reactivity of this compound and details the primary analytical techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Reactivity of this compound

This compound is a versatile reagent commonly employed in organic synthesis as a building block for introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety. This group is of particular interest in drug design as the fluorine and trifluoromethyl substituents can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The primary mode of reactivity for this benzylic bromide is through nucleophilic substitution reactions (SN1 and SN2), where the bromide ion is displaced by a wide range of nucleophiles.

Common nucleophiles that react with this compound include:

  • Amines (Primary and Secondary): Leading to the formation of the corresponding substituted benzylamines.

  • Alcohols and Phenols: Resulting in the synthesis of benzyl ethers.

  • Thiols: Yielding thioethers.

  • Carboxylates: Forming benzyl esters.

  • Cyanide: To produce the corresponding nitrile.

A generalized reaction scheme is presented below:

reagent This compound product Substituted Product reagent->product + Nu-H (Base) nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) byproduct HBr

Caption: Generalized nucleophilic substitution reaction of this compound.

Core Analytical Techniques for Structural Validation

A multi-technique approach is essential for the robust structural validation of novel compounds derived from this compound. The following sections detail the application of NMR, MS, and X-ray crystallography for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For compounds containing the 5-fluoro-2-(trifluoromethyl)benzyl moiety, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

2.1.1. ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The benzylic protons (CH₂) of the 5-fluoro-2-(trifluoromethyl)benzyl group typically appear as a singlet or a multiplet (if coupled to other protons) in the range of 4.5-5.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The trifluoromethyl group (CF₃) will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, typically in the range of 120-130 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ar-CH₂ -Nu4.5 - 5.540 - 75
Aromatic H 7.0 - 8.0110 - 140
C F₃-120 - 130 (quartet)
Ar-C -F-155 - 165 (doublet)

2.1.2. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[1] It is characterized by a wide chemical shift range, which minimizes signal overlap.[1]

  • Chemical Shifts: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. For the 5-fluoro-2-(trifluoromethyl)benzyl group, two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group. The CF₃ group typically resonates between -60 and -70 ppm, while the aromatic fluorine appears at a different chemical shift.[1]

  • Coupling Constants: ¹⁹F nuclei couple with other active nuclei, such as ¹H and other ¹⁹F nuclei. These coupling constants provide valuable structural information about the proximity of different groups.[2]

Table 2: Representative ¹⁹F NMR Data

Fluorine GroupChemical Shift Range (ppm)Common Coupling Interactions
Ar-F -110 to -120³JHF, ⁴JHF, ⁵JHF
-CF₃ -60 to -70⁴JHF, ⁵JFF

2.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A wide spectral width should be used initially to locate the signals, which can then be narrowed for higher resolution.[3] A common external reference is CFCl₃ (0 ppm).

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for establishing connectivity.

start Purified Product dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire_1h Acquire ¹H NMR nmr_tube->acquire_1h acquire_13c Acquire ¹³C NMR nmr_tube->acquire_13c acquire_19f Acquire ¹⁹F NMR nmr_tube->acquire_19f acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_tube->acquire_2d data_analysis Data Analysis and Structure Elucidation acquire_1h->data_analysis acquire_13c->data_analysis acquire_19f->data_analysis acquire_2d->data_analysis

Caption: Experimental workflow for NMR-based structure validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure.

2.2.1. Ionization Techniques and Fragmentation

  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation. Common fragmentation pathways for compounds containing a trifluoromethyl group include the loss of a CF₃ radical or the rearrangement and loss of CF₂.[4]

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the product.

Table 3: Common Mass Spectrometry Fragments

IonDescription
[M]⁺˙Molecular Ion
[M+H]⁺, [M+Na]⁺Pseudomolecular ions (common in ESI)
[M-Br]⁺Loss of the bromine atom from the starting material
[M-CF₃]⁺Loss of the trifluoromethyl radical
[M-Nu]⁺Loss of the nucleophile
C₇H₄F₄⁺Fragment corresponding to the 5-fluoro-2-(trifluoromethyl)benzyl cation

2.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatography system (LC-MS or GC-MS).

  • Data Acquisition: Acquire the mass spectrum in both full scan mode to determine the molecular weight and, if applicable, in MS/MS mode to study the fragmentation pattern of the molecular ion.

  • Data Analysis: Determine the exact mass and molecular formula from the HRMS data. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

start Purified Product prepare_solution Prepare Dilute Solution start->prepare_solution ionization Ionization (e.g., ESI, EI) prepare_solution->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum detector->spectrum analysis Data Analysis: - Molecular Weight - Formula (HRMS) - Fragmentation spectrum->analysis start Purified Product crystal_growth Grow Single Crystals start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure (Bond Lengths, Angles) structure_refinement->final_structure

References

Comparative Study of Catalysts for Suzuki Coupling with Substituted Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of diarylmethanes, which are crucial structural motifs in many biologically active compounds and pharmaceuticals.[1] The coupling of an organoboron species with a benzyl halide offers a direct and versatile route to these targets. However, the success of this transformation is highly dependent on the choice of catalyst.

This technical guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of substituted benzyl halides. It summarizes key performance data, details experimental methodologies, and visualizes the underlying chemical principles and workflows to aid in catalyst selection and reaction optimization.

Core Concepts in Catalysis for Benzylic Couplings

The catalytic cycle for the Suzuki coupling reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the benzyl halide, transmetalation with the organoboron species, and reductive elimination to yield the diarylmethane product and regenerate the active catalyst.[2][3] The nature of the catalyst—specifically the metal center (typically palladium or nickel) and its associated ligands—profoundly influences the efficiency of each step.

Challenges in the Suzuki coupling of benzyl halides include side reactions such as homocoupling of the benzyl halide (forming a bibenzyl species) and the relatively lower reactivity of benzyl chlorides compared to bromides or iodides.[1] The selection of an appropriate catalyst system is therefore critical to overcoming these hurdles and achieving high yields.

Comparative Performance of Palladium-Based Catalysts

Palladium remains the most widely used metal for this transformation. Various systems, from simple ligand-free palladium salts to complex catalysts with sophisticated phosphine ligands, have been developed. The choice of ligand is crucial, as it can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]

Table 1: Performance of Selected Palladium Catalyst Systems

Catalyst System (mol%)Benzyl Halide SubstrateBoronic Acid/Ester SubstrateBaseSolventTemp. (°C)TimeYield (%)Reference
PdCl₂ (1.7 mol%)4-Nitrobenzyl iodidePhenylboronic acidK₂CO₃Acetone/H₂ORT30 min96
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)Benzyl bromidePotassium phenyltrifluoroborateCs₂CO₃THF/H₂O772-18 h94[1]
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)Benzyl chloridePotassium 4-methoxyphenyltrifluoroborateCs₂CO₃THF/H₂O772-18 h82[1]
trans-PdBr(N-Succ)(PPh₃)₂ (1 mol%)Benzyl bromidePhenylboronic acidNa₂CO₃THF/H₂O602 h88[5]
PdCl₂ (5 mol%) / PPh₃ (10 mol%)Benzyl chloridePhenylboronic acidNa₂CO₃THF/H₂O4012 h91[6]
Pd(OAc)₂ (5 mol%) / JohnPhos (10 mol%)3-(bromomethyl)benzoate3-methoxyphenylboronic acidK₂CO₃DMF14020 min95[4][7]
Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)Methyl 4-(bromomethyl)benzoate3-methoxyphenylboronic acidK₂CO₃DMF14020 min50[4]

Note: Yields are for isolated products unless otherwise specified. Reaction conditions and substrates are representative examples from the cited literature.

Emerging Nickel-Based Catalysts

While palladium catalysts are prevalent, nickel-based systems have gained attention as a cost-effective and highly reactive alternative.[8] Nickel catalysts can be particularly effective for coupling more challenging substrates, such as aryl chlorides, and can exhibit different reactivity and selectivity profiles compared to palladium.[9]

Table 2: Performance of Selected Nickel Catalyst Systems

Catalyst System (mol%)Benzyl Halide/Alcohol SubstrateAryl PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(dppp) (5 mol%)1-NaphthylmethanolPhenylboronic acidK₃PO₄1,4-Dioxane1002493[10]
Ni(cod)₂ / PCy₃Benzyl chloridePhenylboronic acidK₃PO₄Toluene1001285[8]
[(dppf)NiCl(cinnamyl)] (0.5 mol%)3-Chloropyridine (Aryl Halide)2-Thienyl boronic acidK₂CO₃(H₂O)₁.₅CH₃CN501281[9]

Note: Data for direct coupling of benzyl halides with nickel is less common in comparative studies; related couplings are shown to indicate catalyst efficacy.

Visualizing the Core Processes

To better understand the Suzuki coupling, the following diagrams illustrate the fundamental reaction mechanism and a typical laboratory workflow.

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle for Benzyl Halides cluster_inputs Pd0 Pd(0)L₂ OA_complex [Bn-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition TM_complex [Bn-Pd(II)(Ar)L₂] OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Bn-Ar (Product) TM_complex->Product BnX Bn-X (Benzyl Halide) BnX->Pd0 ArBY2 Ar-B(OR)₂ ArBY2->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of benzyl halides.

Experimental_Workflow General Experimental Workflow start Start reagents Combine Benzyl Halide, Boronic Acid, Base, and Solvent in Flask start->reagents inert Purge with Inert Gas (N₂ or Ar) reagents->inert catalyst Add Pd/Ni Catalyst and Ligand inert->catalyst reaction Heat to Desired Temperature and Stir catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., add water) monitor->quench Complete extract Perform Aqueous Workup & Organic Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalyst_Selection_Tree Catalyst Selection Guide for Benzyl Halides decision decision recommendation Use robust catalyst: PdCl₂(dppf) or Pd(OAc)₂ with Buchwald ligand (SPhos) start Substrate Analysis halide_type What is the benzyl halide? start->halide_type sterics Are substrates sterically hindered? halide_type->sterics Bromide (Br) or Iodide (I) electronics Is the halide electron-deficient? halide_type->electronics Chloride (Cl) rec_sterics Use bulky phosphine ligand: JohnPhos, SPhos, XPhos Consider higher temp. sterics->rec_sterics Yes rec_simple Start with simpler systems: Ligand-free PdCl₂ or Pd with PPh₃ sterics->rec_simple No electronics->recommendation Yes (e.g., nitro group) electronics->sterics No

Caption: A decision tree to guide catalyst selection based on substrate properties.

Experimental Protocols

The following is a representative experimental procedure synthesized from common methodologies reported in the literature.[1][5] Researchers should consult the specific publication for precise details relevant to their chosen catalyst system.

General Procedure for Palladium-Catalyzed Suzuki Coupling of Benzyl Halides

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and the chosen solvent (e.g., THF/H₂O, Dioxane, DMF, or Acetone/H₂O).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (typically nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the substituted benzyl halide (1.0 equivalent). If using a solid palladium precursor and ligand, they can be added at this stage. Common catalyst loadings range from 0.5 to 5 mol%.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) and, if required, the phosphine ligand (e.g., PPh₃, SPhos).

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (ranging from room temperature to 140°C). Stir vigorously for the specified time (from 20 minutes to 24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylmethane product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

The selection of an optimal catalyst for the Suzuki coupling of substituted benzyl halides is a multi-faceted decision that depends on the halide's identity (Cl, Br, I), the electronic and steric properties of both coupling partners, and desired reaction conditions (temperature, time). For reactive substrates like benzyl bromides, simple ligand-free systems or those with triphenylphosphine can be highly effective.[5] For more challenging substrates, such as electron-deficient benzyl chlorides or sterically hindered partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, JohnPhos) are often required to achieve high yields.[1][4] Nickel-based catalysts represent a promising and economical alternative, though their application to benzyl halides is still an area of active development.[8] This guide provides the comparative data and conceptual frameworks necessary for making informed decisions in the synthesis of valuable diarylmethane structures.

References

Assessing the Metabolic Stability of Novel Compounds: A Technical Guide Focused on Derivatives of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic lability is therefore a cornerstone of modern drug discovery, enabling the timely optimization of lead compounds. This technical guide provides a comprehensive overview of the experimental procedures used to evaluate the metabolic stability of novel chemical entities, with a specific focus on compounds derived from 5-Fluoro-2-(trifluoromethyl)benzyl bromide. While specific metabolic data for this novel compound class is not yet publicly available, this document outlines the established in vitro methodologies, particularly microsomal stability assays, that would be employed for their characterization. Detailed experimental protocols, data interpretation, and visualization of key processes are presented to equip researchers with the necessary knowledge to conduct and interpret such studies.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from initial discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, primarily occurring in the liver, is a major mechanism of drug clearance.[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating frequent and high doses, which can lead to undesirable side effects.[2][3] Conversely, excessively stable compounds may accumulate in the body, leading to toxicity.[3] Therefore, a primary goal in lead optimization is to engineer molecules with a balanced metabolic stability profile.

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability.[4] These modifications can block sites of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[1][4] Given the presence of both fluorine and a trifluoromethyl group in the core structure of this compound, its derivatives are of significant interest in drug discovery. This guide details the standard experimental approach to assessing their metabolic fate.

In Vitro Assessment of Metabolic Stability: The Microsomal Stability Assay

The in vitro microsomal stability assay is a widely used, high-throughput method to determine the susceptibility of a compound to metabolism by liver enzymes.[1] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[1] By incubating a test compound with liver microsomes and a necessary cofactor, NADPH, the rate of metabolism can be quantified by measuring the disappearance of the parent compound over time.[5]

Key Parameters Determined

From the microsomal stability assay, two key parameters are derived:

  • Half-life (t½): The time it takes for the concentration of the parent drug to decrease by half. A longer half-life generally indicates greater metabolic stability.[6]

  • Intrinsic Clearance (Clint): The volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein. It reflects the inherent ability of the liver enzymes to metabolize the compound.[6]

These in vitro data are invaluable for predicting in vivo hepatic clearance and estimating other pharmacokinetic parameters.[2]

Hypothetical Metabolic Stability Data for this compound Derivatives

The following table presents a hypothetical dataset for a series of compounds derived from this compound, illustrating how such data would be structured for comparative analysis.

Compound IDStructure Modificationt½ (min)Clint (µL/min/mg protein)
Parent-001 Unsubstituted1592.4
Parent-002 Addition of a pyridine ring4530.8
Parent-003 Addition of a morpholine group> 60< 11.5
Parent-004 Replacement of bromide with an amine2555.4

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: In Vitro Microsomal Stability Assay

This section provides a detailed methodology for conducting a typical in vitro microsomal stability assay.

Materials and Reagents
  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][8]

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow

The following diagram illustrates the key steps in the microsomal stability assay workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare Test Compound Stock D Mix Compound and Microsomes A->D B Prepare Microsome Solution B->D C Prepare NADPH Solution F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Aliquots at Time Points G->H I Terminate with Cold ACN H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K

Workflow for the in vitro microsomal stability assay.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls, typically in DMSO.[8] Further dilute in a suitable buffer to the desired starting concentration.

    • Thaw the pooled liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted test compound and the microsomal solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the reaction mixture.[5][6]

    • Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard, to each aliquot.[1][7] This step precipitates the proteins and stops the enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples at high speed to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis

The concentration of the test compound at each time point is used to determine the rate of metabolism. The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this curve is the elimination rate constant (k).

The half-life (t½) is calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (Clint) is calculated using the following equation: Clint = (0.693 / t½) * (1 / [microsomal protein concentration])

Role of Cytochrome P450 Enzymes and Potential Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism.[9] The human genome contains numerous CYP genes, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of the vast majority of drugs.[10]

The potential metabolic fate of compounds derived from this compound will depend on their specific structures. However, some general metabolic pathways can be anticipated.

G Parent Compound Parent Compound Phase I Metabolites Phase I Metabolites Parent Compound->Phase I Metabolites CYP450 Oxidation, Reduction, Hydrolysis Phase II Metabolites Phase II Metabolites Parent Compound->Phase II Metabolites Direct Conjugation Phase I Metabolites->Phase II Metabolites UGTs, SULTs, GSTs Conjugation Excretion Excretion Phase I Metabolites->Excretion Phase II Metabolites->Excretion

General metabolic pathways for xenobiotics.

For derivatives of this compound, potential Phase I metabolic reactions could include hydroxylation of the aromatic ring or oxidation of substituents. The presence of the fluoro and trifluoromethyl groups is expected to influence the regioselectivity and rate of these reactions, potentially hindering metabolism and improving stability. Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

Conclusion

The assessment of metabolic stability is a critical step in the early stages of drug discovery and development. The in vitro microsomal stability assay provides a robust and efficient method for evaluating the intrinsic clearance of novel compounds and predicting their in vivo pharmacokinetic behavior. For novel chemical series, such as derivatives of this compound, a thorough understanding and application of these assays are essential for identifying candidates with favorable drug-like properties. The methodologies and principles outlined in this guide provide a foundational framework for researchers to effectively integrate metabolic stability assessment into their drug discovery programs.

References

Analytical techniques for confirming the purity of 5-Fluoro-2-(trifluoromethyl)benzyl bromide products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Confirming the Purity of 5-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of safe and effective drug development.[1][2] this compound is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous confirmation of its purity essential. Impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into active pharmaceutical ingredients (APIs).[3] This guide details the core analytical techniques for assessing the purity of this compound, providing structured methodologies and data interpretation frameworks.

A multi-technique approach is often the most comprehensive for purity analysis.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for quantifying purity and identifying organic impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the compound's identity and elucidating the structure of unknown impurities.[5]

Section 1: Chromatographic Techniques for Purity Quantification

Chromatographic methods are the gold standard for separating and quantifying components in a mixture, providing a precise measure of product purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating non-volatile or thermally sensitive compounds. For fluorinated aromatic compounds, reversed-phase HPLC is particularly effective.[6] The method separates the target compound from related substances and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Logical Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 Column C->D E Gradient Elution D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H

Caption: Workflow for HPLC-UV Purity Determination.

Experimental Protocol: HPLC-UV

  • System: Agilent 1200 series or equivalent with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Luna® 5µm C18, 4.6 x 250 mm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time (Main Peak)12.5 min
% Area (Main Peak)99.85%
Impurity 1 (RRT 0.95)0.08%
Impurity 2 (RRT 1.12)0.05%
Total Impurities0.15%
Purity (by Area %) 99.85%

RRT = Relative Retention Time

Gas Chromatography (GC)

GC is highly suitable for analyzing volatile and thermally stable compounds like benzyl bromides. It separates impurities based on their boiling points and interactions with the stationary phase.[7] A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector can be used for both quantification and identification.[8]

Experimental Protocol: GC-FID

  • System: Agilent GC system with FID or equivalent.

  • Column: DB-5 (5% phenyl 95% methylpolysiloxane), 30 m x 0.53 mm ID, 5 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant pressure of 5.0 psi.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 260 °C.

  • Oven Program: Isocratic at 150 °C for 30 minutes.

  • Injection: 1 µL, Split ratio 2:1.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent like cyclohexane.

Data Presentation: GC Purity Analysis

ParameterResult
Retention Time (Main Peak)15.2 min
% Area (Main Peak)99.91%
Volatile Impurity 1 (RT 8.1 min)0.06%
Volatile Impurity 2 (RT 11.5 min)0.03%
Purity (by Area %) 99.91%

Section 2: Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed structural information, confirming the identity of the main product and helping to characterize any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for structural elucidation. For this compound, ¹H and ¹⁹F NMR are particularly informative.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The benzylic protons (-CH₂Br) typically appear as a singlet, and the aromatic protons show a characteristic splitting pattern due to F-H coupling.

  • ¹⁹F NMR: Directly probes the fluorine atoms. The spectrum will show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl (-CF₃) group.[9] The absence of extraneous fluorine-containing signals is a strong indicator of purity.[10]

Experimental Protocol: ¹H and ¹⁹F NMR

  • System: 400 MHz NMR spectrometer or higher.[11]

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.[11][12]

  • Internal Standard (for ¹H): Tetramethylsilane (TMS) at 0 ppm.[11]

  • External Standard (for ¹⁹F): CFCl₃ at 0 ppm.[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Data Presentation: Expected NMR Chemical Shifts

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H~4.5s (2H, -CH ₂Br)
¹H~7.1-7.8m (3H, Ar-H )
¹⁹F~ -62s (3F, -CF ₃)
¹⁹F~ -110m (1F, Ar-F )

(Note: Exact chemical shifts and coupling constants can vary based on solvent and instrument.)

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and fragmentation pattern.[13] When coupled with GC (GC-MS), it is a powerful tool for identifying volatile impurities.

Experimental Protocol: GC-MS (Electron Ionization)

  • GC Conditions: Use the same protocol as described in Section 1.2.

  • MS Detector: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-500.[3]

Expected Mass Spectrum Data

  • Molecular Ion [M]⁺: Look for a peak corresponding to the molecular weight (257.03 g/mol ), which will appear as a doublet due to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 256 and 258.

  • Key Fragment: A prominent fragment is often observed at m/z 177, corresponding to the loss of the bromine atom ([M-Br]⁺).

Section 3: Integrated Purity Assessment Workflow

A comprehensive purity assessment combines multiple analytical techniques to build a complete profile of the product, ensuring both its identity and purity are confirmed.

Overall Purity Confirmation Strategy

cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling A Synthesized Product Batch B 1H and 19F NMR (Structural Verification) A->B C Mass Spectrometry (Molecular Weight Confirmation) A->C D HPLC-UV (Quantitative Purity, Non-volatile Impurities) A->D E GC-FID/MS (Quantitative Purity, Volatile Impurities) A->E F Certificate of Analysis (Purity > 99.5%) B->F C->F D->F E->F

Caption: Integrated workflow for identity and purity analysis.

Conclusion

Confirming the purity of this compound requires a systematic application of orthogonal analytical techniques. Chromatographic methods like HPLC and GC provide precise quantitative data on purity and impurity levels.[4] Concurrently, spectroscopic methods such as NMR and MS confirm the structural identity of the compound and aid in the characterization of unknown impurities.[5] By following the detailed protocols and integrated workflow presented in this guide, researchers and drug development professionals can confidently establish the quality and purity of this critical chemical intermediate, ensuring the integrity of their subsequent research and manufacturing processes.

References

Isotopic labeling studies using derivatives of 5-Fluoro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isotopic Labeling Studies Using Derivatives of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for isotopic labeling studies, with a focus on leveraging derivatives of this compound for Positron Emission Tomography (PET) imaging. Given the absence of direct isotopic labeling studies for this specific compound in the current literature, this guide synthesizes information from analogous radiolabeling methodologies for structurally related compounds.

Introduction to Isotopic Labeling for PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive nuclear imaging technique that allows for the three-dimensional visualization of physiological structures and biochemical pathways in vivo.[1] The foundation of PET imaging lies in the administration of radiopharmaceuticals, which are biologically active molecules labeled with short-lived positron-emitting radionuclides.[1] Among the most widely used radionuclides for PET are Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), chosen for their suitable decay characteristics and the ability to be incorporated into a vast array of organic molecules.[2]

PET imaging provides sensitive images of a radiotracer's biodistribution and can be used to determine the pharmacokinetics of its uptake and distribution.[3] This technology is crucial in the diagnosis and management of various diseases, including cancer, cardiovascular diseases, and neurological disorders.[2] The development of novel, specific, and validated radiotracers is paramount for the continued advancement of PET technology.[3]

Key PET Radionuclides:

  • Fluorine-18 (¹⁸F): With a half-life of 109.8 minutes, ¹⁸F is the most frequently used radioisotope in both clinical and preclinical PET research.[3] Its physical and nuclear characteristics, such as high positron decay ratio (97%) and low positron energy (0.635 MeV), contribute to high-resolution PET images.[4] The relatively long half-life allows for more complex radiosynthesis and transportation to facilities without an on-site cyclotron.[3]

  • Carbon-11 (¹¹C): Carbon-11 has a shorter half-life of 20.4 minutes.[5] Its advantage lies in the fact that carbon is a fundamental component of nearly all biological molecules, allowing for the labeling of compounds without altering their chemical structure or biological activity.[6] The short half-life permits multiple PET scans on the same subject in a single day, which is beneficial for longitudinal studies.[5]

The Potential of this compound Derivatives in PET Tracer Development

The this compound scaffold is of significant interest in medicinal chemistry and drug development. Benzyl halides, such as benzyl bromide, are versatile reagents in organic synthesis, often used to introduce benzyl groups into molecules.[7][8] In medicinal chemistry, the benzyl group can be a crucial component of pharmacophores that interact with biological targets.[9][10]

The trifluoromethyl (CF₃) group is a prevalent structural motif in modern pharmaceuticals.[11] Its inclusion in a molecule can significantly enhance metabolic stability, binding affinity, and bioavailability.[12] Consequently, developing methods to label the CF₃ group with positron-emitting isotopes is of great interest for PET tracer development.[13]

A derivative of this compound could be a valuable precursor for a PET tracer. The benzyl bromide moiety provides a reactive handle for nucleophilic substitution, allowing for the attachment of the molecule to a variety of targeting vectors or for direct labeling with a radionuclide like ¹⁸F.

Isotopic Labeling Strategies

The primary challenge in PET radiochemistry is the need to incorporate a short-lived isotope into a molecule in a rapid, efficient, and reproducible manner, a concept often referred to as late-stage functionalization.[1]

Fluorine-18 Labeling Strategies

The most common method for introducing ¹⁸F into a molecule is through nucleophilic substitution.

Production and Activation of [¹⁸F]Fluoride: Nucleophilic [¹⁸F]fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]water.[1] The resulting aqueous [¹⁸F]fluoride is a poor nucleophile due to strong solvation by water molecules.[4] To enhance its nucleophilicity, the [¹⁸F]fluoride is typically trapped on an anion exchange cartridge, and then eluted with a solution containing a phase transfer catalyst, such as Kryptofix 222 (K₂₂₂) complexed with potassium carbonate, into a reaction vessel.[14] The water is then removed azeotropically with acetonitrile under heating and a stream of inert gas.[4][14]

Nucleophilic Aliphatic Substitution: This is a classical and robust method for ¹⁸F-labeling.[1] For a derivative of this compound, the benzyl bromide itself could be a target for direct ¹⁸F-fluorination. However, a more common strategy involves synthesizing a precursor where the bromide is replaced with a better leaving group, such as a tosylate, mesylate, or nosylate, to improve the efficiency of the radiofluorination reaction.

Nucleophilic Aromatic Substitution (SₙAr): If the target is to label the aromatic ring, a precursor with a suitable leaving group (e.g., a nitro or trimethylammonium group) positioned on the ring would be required. The reaction is typically carried out at high temperatures in a polar aprotic solvent.[1]

[¹⁸F]Trifluoromethylation: Significant efforts have been made to develop methods for labeling the trifluoromethyl group itself.[11] These methods often face challenges, such as low molar activity.[11] One approach involves a nucleophilic halogen exchange on a bromodifluoromethyl precursor.[11] Other methods utilize copper-difluorocarbene intermediates.[11]

Carbon-11 Labeling Strategies

Production of ¹¹C Precursors: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[5] The primary products are typically [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), depending on the target gas composition.[5] These primary precursors are then converted online into more synthetically useful labeling agents, with [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) being the most common for methylation reactions.[5]

¹¹C-Methylation: This is the most widely used method in ¹¹C chemistry.[5] It involves the reaction of [¹¹C]CH₃I or [¹¹C]CH₃OTf with a precursor containing a nucleophilic heteroatom (O, N, S) or a carbanion. For a derivative of this compound to be labeled via this method, it would need to be functionalized with a suitable group, such as a phenol, amine, or thiol.

[¹¹C]Trifluoromethylation: Methods for producing [¹¹C]fluoroform ([¹¹C]HCF₃) have been developed, which can then be used to introduce the [¹¹C]CF₃ group.[13] This approach has been shown to produce radiotracers with very high molar activity.[13]

Experimental Protocols

The following are generalized protocols that would be adapted for the specific synthesis of a radiotracer derived from this compound.

General Protocol for Automated [¹⁸F]Fluorination
  • [¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned anion exchange cartridge (e.g., QMA).

  • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂CO₃ and Kryptofix K₂₂₂ in an acetonitrile/water mixture.

  • Azeotropic Drying: The solvent is evaporated at elevated temperature (e.g., 110 °C) under a stream of nitrogen and vacuum to remove water. This step is typically repeated with additional acetonitrile.

  • Radiolabeling Reaction: The precursor (typically 1-5 mg dissolved in a suitable anhydrous polar aprotic solvent like DMSO, DMF, or acetonitrile) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

  • The reaction mixture is heated at a specific temperature (e.g., 80-150 °C) for a set time (e.g., 5-20 minutes).

  • Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system to isolate the desired ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction containing the product is diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., C18). The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and formulated in a sterile saline solution for injection.

  • Quality Control: The final product is tested for radiochemical purity (analytical HPLC), chemical purity, pH, residual solvents (GC), and sterility before use.

General Protocol for [¹¹C]Methylation using [¹¹C]CH₃I
  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I via gas-phase reaction with iodine. Alternatively, [¹¹C]CO₂ is reduced to [¹¹C]CH₃OH, which is then converted to [¹¹C]CH₃I.

  • Trapping of [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is passed through a solution of the precursor (0.5-2 mg) and a base (e.g., NaOH, K₂CO₃, or an organic base) in a suitable solvent (e.g., DMF, DMSO) in the reaction vessel.

  • Radiolabeling Reaction: The reaction vessel is heated (e.g., 80-120 °C) for a short period (e.g., 2-5 minutes).

  • Purification and Formulation: The purification and formulation steps are similar to those described for ¹⁸F-labeling, involving semi-preparative HPLC and SPE.

  • Quality Control: Similar quality control tests are performed to ensure the safety and purity of the final radiotracer.

Quantitative Data Presentation

The following tables summarize typical data from the literature for ¹⁸F and ¹¹C labeling reactions of various compounds, which can serve as a benchmark for developing tracers from this compound derivatives.

Table 1: Representative Data for ¹⁸F-Labeling Reactions

Radiotracer/Precursor TypeLeaving GroupRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ) at EOSSynthesis Time (min)Reference
[¹⁸F]FallyprideTosylate41.6 ± 9.8%Not Reported~60[14]
[¹⁸F]LBT-999Chloride39.5 ± 1.7%Not Reported~60[14]
[¹⁸F]TrifluridineDifluorocarbene precursor3%0.4 GBq/µmolNot Reported[11]
Cyclic RGD PeptideIodonium saltNot ReportedNot Reported~75[3]
[¹⁸F]UCB-JNitro39 ± 5%390 ± 180 GBq/µmol~50[15]

EOS: End of Synthesis

Table 2: Representative Data for ¹¹C-Labeling Reactions

RadiotracerLabeling PrecursorRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ) at EOS/EOBSynthesis Time (min)Reference
L-[5-¹¹C]ornithineBromo precursor25-40%>77.7 GBq/µmol50-60[16]
[¹¹C]AIBAcetone (Bucherer-Strecker)35-60%11.1 GBq/mmol70-80[16]
[¹¹C]PiB[¹¹C]CO₂14.8 ± 12.1%61.4 ± 1.6 GBq/µmol~40[15]
[¹¹C]PBR28Desmethyl precursorNot ReportedNot ReportedNot Reported[17]
[1-¹¹C]Butyric Acid[¹¹C]CO₂31-50%Not Reported40[6]

EOS: End of Synthesis; EOB: End of Bombardment

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the development of PET tracers from the target scaffold.

Radiosynthesis_Workflow cluster_synthesis Radiolabeling Cyclotron Cyclotron Production (e.g., ¹⁸O(p,n)¹⁸F) Automated_Module Automated Synthesis Module Cyclotron->Automated_Module [¹⁸F]Fluoride Precursor_Prep Precursor Synthesis (e.g., Tosylated Derivative) Precursor_Prep->Automated_Module Precursor Activation Isotope Activation (Drying, K₂₂₂) Purification HPLC Purification Automated_Module->Purification Crude Product Reaction Labeling Reaction (Heating) Formulation SPE Formulation (Saline) Purification->Formulation Pure Product QC Quality Control (HPLC, GC, Sterility) Formulation->QC Formulated Dose Final_Product Final Radiotracer (Injectable Dose) QC->Final_Product Release

Caption: General workflow for the automated synthesis of an ¹⁸F-labeled PET radiotracer.

Signaling_Pathway Tracer [¹⁸F]Tracer (Derived from 5-Fluoro-2-(trifluoromethyl) benzyl bromide) Receptor Cell Surface Receptor (e.g., GPCR) Tracer->Receptor Binding PET_Signal PET Signal (Quantifies Receptor Density) Tracer->PET_Signal Generates G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (Gene Expression, etc.) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway studied with a custom ¹⁸F-labeled PET tracer.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-(trifluoromethyl)benzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 5-Fluoro-2-(trifluoromethyl)benzyl bromide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical.

This compound is a corrosive and lachrymatory compound, causing severe skin burns and eye damage[1][2][3][4]. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory during handling and disposal[5][6]. All operations involving this substance should be conducted in a certified chemical fume hood to mitigate inhalation risks[7].

Key Physical and Chemical Properties

A summary of the key quantitative data for structurally similar compounds is presented below. This information is critical for assessing risk and planning appropriate disposal strategies.

PropertyValueSource
Molecular FormulaC₈H₅BrF₄N/A
Molecular Weight271.02 g/mol [8]
AppearanceColorless to light yellow liquid[9]
Boiling Point82 - 84 °C @ 13 hPa[3]
Density~1.594 g/cm³ @ 25 °C[3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[6]. This ensures the material is handled and incinerated in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen fluoride[6][10][11].

Step-by-Step Waste Collection Protocol:

  • Segregation: Designate a specific, labeled waste container for "Halogenated Organic Waste"[7][12]. This is crucial as disposal costs and procedures for halogenated and non-halogenated waste streams differ significantly[7][13].

  • Container Selection: Use a chemically compatible and properly sealed container, such as a high-density polyethylene (HDPE) or glass bottle[5][7][14]. Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Toxic)[7][15].

  • Collection: Collect waste directly into the designated container. Do not mix with other waste streams, particularly acids, bases, or oxidizers[5][15]. Keep the container closed when not in use[7].

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from incompatible materials[4][5][7].

  • Pickup: Once the container is nearly full, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[7].

Spill Management

In the event of a small spill, trained personnel wearing appropriate PPE may proceed with cleanup[5].

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent[5][8][14].

  • Collection: Carefully collect the absorbent material into a sealed, labeled container for disposal as hazardous waste[5][14].

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team[14].

Potential Pre-treatment (Neutralization)

While incineration is the preferred final disposal method, neutralization can be considered as a pre-treatment step to reduce the reactivity of the waste, particularly for residual amounts or in preparation for disposal. This should only be performed by experienced chemists.

Caution: This procedure is based on general methods for benzyl bromides and should be approached with extreme care. It is an exothermic reaction.

Experimental Protocol for Neutralization:

  • In a chemical fume hood, slowly add the this compound waste to a stirred, cooled (ice bath) solution of sodium bicarbonate or a mixture of soda ash and slaked lime in water[10][14].

  • Monitor the reaction for heat generation and gas evolution. Add the benzyl bromide dropwise to maintain control.

  • Continue stirring for several hours after the addition is complete to ensure full neutralization.

  • The resulting aqueous mixture should be collected as hazardous waste.

Caption: Decision workflow for handling and disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most accurate and detailed information.

References

Personal protective equipment for handling 5-Fluoro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for handling 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 239147-33-4). It is intended to supplement, not replace, your institution's standard operating procedures (SOPs) and the manufacturer's Safety Data Sheet (SDS). Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.

Immediate Safety and Hazard Information

This compound is a corrosive and lachrymatory compound.[1] It can cause severe skin burns and serious eye damage.[1] Due to its reactive nature, it must be handled with extreme care in a controlled laboratory environment.

Summary of Hazards
  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.[1]

  • Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1]

  • Inhalation Toxicity: May be toxic if inhaled.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

Quantitative Safety Data

The following table summarizes key quantitative data. Note that specific values may vary slightly between suppliers.

PropertyValueSource
Molecular Formula C₈H₅BrF₄[4]
Molecular Weight 257.02 g/mol [4]
Appearance Solid[4]
Flash Point 86 °C / 186.8 °F[5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1]
H227: Combustible liquid[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.[6]

PPE CategorySpecificationRationale & Best Practices
Eye/Face Protection Chemical safety goggles and a full-face shield.Essential for protecting eyes and face from splashes. Standard safety glasses are insufficient.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact. Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][6]
Body Protection A flame-retardant laboratory coat, fully fastened.Provides a primary barrier against accidental spills. An impervious apron is recommended for larger quantities.[2][6]
Respiratory Protection All handling must be performed within a certified chemical fume hood.To minimize the inhalation of vapors. A NIOSH-approved respirator with an appropriate cartridge may be necessary for large spills or if ventilation is inadequate.[2][5]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to prevent accidents and ensure a safe laboratory environment.[6]

Preparation
  • Work Area: Ensure the work area, within a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[7]

  • Don PPE: Put on all required PPE as specified in the table above.

Handling
  • Transfers: When transferring the compound, do so carefully to avoid splashing.

  • Avoid Contact: Avoid all personal contact, including inhalation.[8][9]

  • Container Sealing: Keep the container tightly sealed when not in use.[8]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][9]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Always wash hands with soap and water after handling.[8]

  • Laundering: Work clothes should be laundered separately from other clothing.[8]

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and appropriate action is required.

Emergency Spill Response Workflow

SpillResponse cluster_immediate Immediate Actions cluster_ppe Safety First cluster_containment Containment & Cleanup cluster_disposal Final Steps Evacuate Alert others & Evacuate immediate area Assess Assess the situation (size of spill, location) Evacuate->Assess If safe DonPPE Don appropriate PPE (respirator, gloves, etc.) Assess->DonPPE Contain Contain the spill with inert absorbent material (vermiculite, sand) DonPPE->Contain Collect Carefully collect absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent Collect->Decontaminate Seal Seal waste container Decontaminate->Seal Dispose Dispose of as hazardous waste Seal->Dispose Report Report the incident to your supervisor/EHS Dispose->Report

Caption: Emergency spill response workflow.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][10]

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Waste Collection: Collect all waste materials (including contaminated absorbent material, gloves, and disposable labware) in a designated, labeled, and sealed container for hazardous waste.[7]

  • Neutralization: For residual amounts on equipment, decontamination can be carried out with a 5% aqueous sodium hydroxide or soda ash solution, followed by a water rinse.[8] Collect all rinsates as hazardous waste.

  • Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.